tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate
Description
BenchChem offers high-quality tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 7-bromo-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BrNO2/c1-11(2,3)15-10(14)13-6-7-4-5-8(13)9(7)12/h7-9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSRTTBTCLSPDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678040 | |
| Record name | tert-Butyl 7-bromo-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221818-32-1 | |
| Record name | 1,1-Dimethylethyl 7-bromo-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221818-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 7-bromo-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate
CAS Number: 1221818-32-1
Introduction: The Strategic Value of a Constrained Scaffold in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that offer precise three-dimensional arrangements of functional groups is paramount. The rigid 3-azabicyclo[2.2.1]heptane framework has emerged as a privileged scaffold, providing a conformationally restricted core that is instrumental in the design of highly selective therapeutic agents. This guide focuses on a key derivative of this scaffold, tert-butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate, a versatile building block that marries the structural rigidity of the bicyclic system with the synthetic utility of a strategically placed bromine atom and a protecting group amenable to controlled deprotection.
The intrinsic value of this compound lies in its ability to serve as a linchpin in the synthesis of complex molecules targeting a range of biological entities, including nicotinic acetylcholine receptors and dipeptidyl peptidase-4 (DPP-4).[1][2][3] The bromine atom at the 7-position acts as a versatile handle for the introduction of diverse substituents, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[4][5] This allows for the systematic exploration of chemical space around the rigid core, a critical exercise in the optimization of lead compounds. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom ensures stability during these synthetic transformations and can be readily removed under acidic conditions to allow for further functionalization.
This technical guide provides an in-depth exploration of the synthesis, characterization, and key applications of tert-butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate, offering researchers, scientists, and drug development professionals a practical resource for leveraging this valuable synthetic intermediate.
Physicochemical Properties
A summary of the key physicochemical properties of tert-butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate is presented in the table below.
| Property | Value |
| CAS Number | 1221818-32-1 |
| Molecular Formula | C₁₁H₁₈BrNO₂ |
| Molecular Weight | 276.17 g/mol |
| Appearance | Solid |
| Storage | Sealed in dry, 2-8°C |
Synthesis of the 3-Azabicyclo[2.2.1]heptane Core: A Mechanistic Perspective
A representative synthetic pathway would likely commence with a protected cyclohexene derivative, which undergoes stereoselective functionalization to install the necessary leaving groups for the subsequent cyclization. The choice of protecting group on the nitrogen is critical, with the Boc group being favored for its stability and ease of removal.
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of the target compound.
Spectroscopic Characterization: Unveiling the Molecular Structure
The structural elucidation of tert-butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate relies on a combination of standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to exhibit characteristic signals corresponding to the protons of the bicyclic framework and the tert-butyl protecting group. The protons on the bicyclic core will appear as a series of complex multiplets in the aliphatic region. The nine protons of the tert-butyl group will present as a sharp singlet, typically in the upfield region (around 1.4-1.5 ppm), which is a hallmark of this protecting group.[8]
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the carbon atoms in the molecule. The carbonyl carbon of the Boc group will resonate at a characteristic downfield chemical shift. The quaternary carbon and the methyl carbons of the tert-butyl group will also be readily identifiable. The carbons of the bicyclic scaffold will appear in the aliphatic region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in an approximate 1:1 ratio).
Key Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics
The strategic placement of the bromine atom on the rigid 3-azabicyclo[2.2.1]heptane scaffold makes this compound a highly valuable intermediate for the synthesis of a diverse array of biologically active molecules.
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
One of the most powerful applications of tert-butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate is its use in Suzuki-Miyaura cross-coupling reactions.[5][9][10] This palladium-catalyzed reaction enables the formation of a new carbon-carbon bond between the bicyclic core and various aryl or heteroaryl boronic acids or their esters. This provides a direct and efficient route to novel analogues of known pharmacophores, allowing for the fine-tuning of their pharmacological properties.
General Suzuki-Miyaura Coupling Workflow:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative, self-validating protocol for the Suzuki-Miyaura coupling of tert-butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate with an arylboronic acid. The causality behind each step is explained to ensure reproducibility and understanding.
-
Reaction Setup:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add tert-butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate (1.0 eq.). The use of a flame-dried flask under an inert atmosphere is crucial to prevent the deactivation of the palladium catalyst by oxygen and moisture.
-
Add the desired arylboronic acid (1.2-1.5 eq.). A slight excess of the boronic acid is used to drive the reaction to completion.
-
Add a suitable palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05-0.10 eq.). The choice of catalyst and ligand is critical for the efficiency of the reaction and may need to be optimized for specific substrates.
-
Add a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.). The base is essential for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
-
Reaction Execution:
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water). Degassing the solvent removes dissolved oxygen.
-
Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring. The elevated temperature is necessary to overcome the activation energy of the catalytic cycle.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. This removes inorganic salts and water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
-
Scaffold for DPP-4 Inhibitors
The 3-azabicyclo[2.2.1]heptane scaffold has been successfully incorporated into the design of potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[1][2][11][12][13] The rigid nature of the bicyclic core helps to orient the key pharmacophoric elements in a conformation that is optimal for binding to the active site of the DPP-4 enzyme. The bromo-substituted derivative serves as a key starting material for the synthesis of these inhibitors, where the bromine can be replaced by other functional groups through various chemical transformations.
Conclusion: A Versatile Building Block for Future Innovations
tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate stands as a testament to the power of strategic molecular design in modern organic synthesis and drug discovery. Its unique combination of a conformationally constrained scaffold, a versatile synthetic handle, and a stable protecting group makes it an invaluable tool for the creation of novel and complex molecules with tailored biological activities. The methodologies and applications outlined in this guide are intended to provide a solid foundation for researchers to explore the full potential of this remarkable building block in their own scientific endeavors.
References
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Shorshnev, S. V., et al. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Pharmaceuticals, 15(5), 532. [Link]
-
Trukhan, V. M., et al. (2023). 3-(3-Azabicyclo[1][2][2]heptan-2-yl)-1,2,4-oxadiazoles as Novel Potent DPP-4 Inhibitors to Treat T2DM. Molecules, 28(19), 6891. [Link]
-
Shorshnev, S. V., et al. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). DiVA portal. [Link]
-
Shorshnev, S. V., et al. (2022). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. Research Square. [Link]
-
Shorshnev, S. V., et al. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). ResearchGate. [Link]
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Alcaide, B., et al. (2007). Synthesis of 7-Azabicyclo[2.2.1]heptane Derivatives by Transformation of Tropinone. Journal of Heterocyclic Chemistry, 44(4), 951-955. [Link]
-
Alcaide, B., et al. (2010). Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives. ARKIVOC, 2010(3), 56-73. [Link]
-
Klein, J. E. M. N., et al. (2018). Elaboration of FragLites via Suzuki-Miyaura Cross-Coupling of 3-D Bifunctional Cyclopropyl-Fused Building Blocks. University of York. [Link]
- Abbott Laboratories. (1994). 7-azabicyclo-[2.2.1]-heptane and -heptene derivatives as analgesics and anti-inflammatory agents.
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ACD/Labs. (2008). t-Butyl group towers over other 1H resonances. ACD/Labs. [Link]
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Boufroura, H., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6889-6898. [Link]
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- 3. WO1994022868A1 - 7-azabicyclo-[2.2.1]-heptane and -heptene derivatives as analgesics and anti-inflammatory agents - Google Patents [patents.google.com]
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Synthesis of tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate: A Technical Guide
Abstract
Introduction: The Significance of the 3-Azabicyclo[2.2.1]heptane Scaffold
The 3-azabicyclo[2.2.1]heptane core is a key structural motif in a variety of biologically active compounds. Its rigid, bicyclic nature allows for precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets. The introduction of a bromine atom at the 7-position provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the exploration of a wider chemical space in structure-activity relationship (SAR) studies. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom ensures stability and allows for selective deprotection under mild acidic conditions.
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic analysis of the target molecule, tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate, reveals several potential synthetic disconnections. The primary challenge lies in the stereocontrolled construction of the bicyclic core and the regioselective introduction of the bromine atom at the bridgehead position.
Two main strategies will be explored in this guide:
-
Strategy A: Diels-Alder Cycloaddition. This convergent approach involves the [4+2] cycloaddition of a suitable diene and dienophile to construct the bicyclic framework. Subsequent functional group manipulations would then be required to install the desired bromine and protected amine functionalities.
-
Strategy B: Intramolecular Cyclization. This strategy relies on the formation of the bicyclic system through an intramolecular ring-closing reaction of a suitably functionalized acyclic or monocyclic precursor.
Synthetic Pathway I: Diels-Alder Approach
The Diels-Alder reaction is a powerful tool for the construction of the bicyclo[2.2.1]heptane skeleton. A plausible route starting from cyclopentadiene and a suitable iminium ion dienophile is outlined below.
Caption: Diels-Alder approach to the target molecule.
Step 1: [4+2] Cycloaddition
The key step in this sequence is the hetero-Diels-Alder reaction between cyclopentadiene and a suitable N-acylimino dienophile. The use of a chiral auxiliary or catalyst can enable enantioselective synthesis of the bicyclic core.
Experimental Protocol (Proposed):
-
To a solution of N-tert-butoxycarbonyl-methanimine (1.0 eq) in dichloromethane (DCM) at -78 °C is added a Lewis acid catalyst, such as boron trifluoride diethyl etherate (BF₃·OEt₂, 0.2 eq).
-
Freshly cracked cyclopentadiene (1.5 eq) is added dropwise to the cooled solution.
-
The reaction mixture is stirred at -78 °C for 4 hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product, tert-butyl 3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate, is purified by column chromatography on silica gel.
Step 2: Hydrogenation of the Alkene
The double bond in the bicyclic alkene is then reduced to afford the saturated 3-azabicyclo[2.2.1]heptane core.
Experimental Protocol:
-
To a solution of tert-butyl 3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate (1.0 eq) in ethanol is added palladium on carbon (10 wt. %, 0.05 eq).
-
The reaction mixture is stirred under a hydrogen atmosphere (balloon pressure or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC or GC-MS).
-
The mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure to yield tert-butyl 3-azabicyclo[2.2.1]heptane-3-carboxylate.
Step 3: Bridgehead Bromination
The final step involves the regioselective bromination at the C7 bridgehead position. This can be a challenging transformation due to the steric hindrance and the potential for competing reactions at other positions. Radical bromination conditions are often employed for such transformations.
Experimental Protocol (Proposed):
-
To a solution of tert-butyl 3-azabicyclo[2.2.1]heptane-3-carboxylate (1.0 eq) in carbon tetrachloride is added N-bromosuccinimide (NBS, 1.1 eq) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.1 eq).
-
The reaction mixture is heated to reflux and irradiated with a UV lamp for 12 hours.
-
After cooling to room temperature, the succinimide byproduct is filtered off.
-
The filtrate is washed with aqueous sodium thiosulfate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate.
Synthetic Pathway II: Intramolecular Cyclization
An alternative approach involves the construction of the bicyclic system via an intramolecular cyclization of a suitably substituted pyrrolidine precursor. This strategy offers good control over the stereochemistry of the final product. A plausible route is depicted below.
Caption: Intramolecular cyclization approach.
This strategy is analogous to the synthesis of related 2-azabicyclo[2.2.1]heptane systems. The key is the stereoselective synthesis of a 4-substituted proline derivative that can undergo intramolecular cyclization.
Synthesis of the Pyrrolidine Precursor
The synthesis would commence from a readily available chiral starting material, such as pyroglutamic acid, to establish the stereochemistry of the pyrrolidine ring. A series of functional group manipulations would be required to install the necessary substituents for the subsequent cyclization.
Intramolecular Cyclization
The crucial ring-forming step would involve an intramolecular nucleophilic substitution, where the nitrogen atom of the pyrrolidine ring displaces a leaving group on the C4-substituent to form the bicyclic system.
Rationale for Experimental Choices:
The choice of base and solvent is critical for the success of this intramolecular SN2 reaction. A non-nucleophilic, sterically hindered base is often preferred to minimize side reactions. The reaction is typically carried out in a polar aprotic solvent to facilitate the cyclization.
Data Summary and Characterization
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characterization Data (Predicted) |
| tert-Butyl 3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate | C₁₁H₁₇NO₂ | 195.26 | ¹H NMR: signals for vinyl protons, bridgehead protons, and Boc group. ¹³C NMR: signals for alkene carbons and Boc carbonyl. |
| tert-Butyl 3-azabicyclo[2.2.1]heptane-3-carboxylate | C₁₁H₁₉NO₂ | 197.28 | ¹H NMR: disappearance of vinyl proton signals. ¹³C NMR: disappearance of alkene carbon signals. |
| tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate | C₁₁H₁₈BrNO₂ | 276.17 | ¹H NMR: characteristic downfield shift of the C7-proton. ¹³C NMR: signal for the C-Br carbon. MS (ESI): m/z [M+H]⁺ corresponding to the product. |
Conclusion and Future Perspectives
This technical guide has outlined two plausible and robust synthetic strategies for the preparation of tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate. The Diels-Alder approach offers a convergent route to the bicyclic core, while the intramolecular cyclization strategy provides excellent stereocontrol. The choice of the optimal route will depend on the availability of starting materials, desired scale of the synthesis, and the specific stereochemical requirements. The 7-bromo substituent serves as a valuable synthetic handle, allowing for further elaboration of the scaffold through various cross-coupling reactions, thus opening avenues for the discovery of novel therapeutic agents. Future work in this area could focus on the development of a catalytic, enantioselective synthesis of the 3-azabicyclo[2.2.1]heptane core to streamline the preparation of chiral, non-racemic products.
References
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Gay, A., & Andersson, P. G. (2005). Synthesis of 6‐Substituted 7‐Bomoazabicyclo[2.2.1]heptanes via Nucleophilic Addition to 3‐Bromo‐1‐azoniatricyclo[2.2.1.0]‐heptane Bromide. Advanced Synthesis & Catalysis, 347(9), 1242–1246. [Link]
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Gomez-Sanchez, E., Soriano, E., & Marco-Contelles, J. (2007). Synthesis of 7-Azabicyclo[2.2.1]heptane and 2-Oxa-4-azabicyclo[3.3.1]non-3-ene Derivatives by Base-Promoted Heterocyclization of Alkyl N-(cis(trans)-3,trans(cis)-4-Dibromocyclohex-1-yl)carbamates and N-(cis(trans)-3,trans(cis)-4-Dibromocyclohex-1-yl)-2,2,2-trifluoroacetamides. The Journal of Organic Chemistry, 72(22), 8628–8641. [Link]
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Pandey, G., Tiwari, S. K., Singh, R. S., & Mali, R. S. (2003). N-BOC-7-Azabicyclo[2.2.1]heptan-2-ones, Versatile Intermediates for the Enantiospecific Synthesis of (+)- and (−)-Epibatidine and Analogs. The Journal of Organic Chemistry, 68(10), 3946–3953. [Link]
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Zhang, H., et al. (2025). Development of a scalable, enantioselective synthesis of (-)-7-(bromomethylene)-3-amidobicyclo[2.2.1]heptane-2-carboxamide, a scaffold for divergent drug discovery synthesis. ACS Fall 2025. [Link]
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Davies, H. M., & Lee, G. H. (2004). Approaches to Syn-7-Substituted 2-Azanorbornanes as Potential Nicotinic Agonists; Synthesis of syn- and anti-Isoepibatidine. Organic Letters, 6(13), 2113–2116. [Link]
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Ikeda, M., Sato, T., & Ishibashi, H. (1994). Synthesis of 7-azabicyclo[2.2.1]heptane and 8-azabicyclo[3.2.1]octane, systems using radical cyclization. Heterocycles, 37(1), 247. [Link]
-
Katritzky, A. R., et al. (2010). Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives. ARKIVOC, 2010(iii), 56-73. [Link]
tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate physical properties
An In-Depth Technical Guide to the Physicochemical Properties of tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate
This guide provides a comprehensive overview of the physical and chemical properties of tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective use in synthetic applications.
Introduction and Strategic Importance
tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate (CAS No. 252636-09-2) is a bifunctional molecule featuring a rigid bicyclic scaffold, a protective tert-butoxycarbonyl (Boc) group, and a reactive bromine atom. This unique combination of features makes it an invaluable intermediate for introducing the 3-azabicyclo[2.2.1]heptane core into target molecules. This scaffold is of significant interest in drug discovery as it serves as a constrained bioisostere for various functional groups, often leading to improved potency, selectivity, and pharmacokinetic profiles.
The strategic placement of the bromine atom at the C7 position allows for a variety of subsequent chemical transformations, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) or nucleophilic substitutions. The Boc protecting group ensures the stability of the amine during these transformations and can be readily removed under acidic conditions to reveal the secondary amine for further functionalization. Understanding the core physical properties of this intermediate is paramount for its successful storage, handling, and application in multi-step synthetic campaigns.
Core Physicochemical Properties
The reliable application of any chemical reagent begins with a thorough understanding of its fundamental physical properties. These parameters dictate storage conditions, solvent selection for reactions and purification, and analytical characterization methods.
Summary of Physical Data
The key physical properties of tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate are summarized in the table below. This data has been aggregated from leading chemical suppliers and publicly available databases.
| Property | Value | Source(s) |
| CAS Number | 252636-09-2 | |
| Molecular Formula | C₁₁H₁₈BrNO₂ | |
| Molecular Weight | 276.17 g/mol | |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 68 - 74 °C | |
| Purity | ≥97.0% | |
| Solubility | Soluble in methanol and chloroform. | |
| Storage Temperature | 2 - 8 °C (Refrigerated) |
Structural and Spectroscopic Characterization
Structural confirmation is critical for ensuring the identity and purity of the starting material. Below are the expected spectroscopic signatures for this compound.
-
¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show characteristic peaks for the bicyclic core protons, as well as a prominent singlet around 1.45 ppm corresponding to the nine equivalent protons of the tert-butyl group.
-
¹³C NMR (CDCl₃, 100 MHz): The carbon NMR will display signals for the bicyclic framework, the carbonyl carbon of the Boc group (around 154 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), and the methyl carbons of the tert-butyl group (around 28 ppm). The carbon bearing the bromine (C7) will also be present.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would typically show a protonated molecular ion [M+H]⁺ at m/z 277.06, exhibiting the characteristic isotopic pattern for a molecule containing one bromine atom.
Handling, Storage, and Stability
Expert Insight: The primary driver for the recommended storage conditions is the compound's stability. While the bicyclic core is robust, the Boc-protecting group is susceptible to cleavage under strong acidic conditions.
-
Storage Protocol: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) in a refrigerator at 2 - 8 °C. This minimizes potential degradation from atmospheric moisture and heat.
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood. Avoid inhalation of dust.
-
Stability: The compound is generally stable under the recommended storage conditions. It is incompatible with strong oxidizing agents and strong acids. Contact with strong acids can lead to the premature deprotection of the Boc group.
Experimental Workflow: Application in Synthesis
The utility of tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate is best demonstrated through its application in a synthetic workflow. A common application involves a Suzuki cross-coupling reaction to form a new carbon-carbon bond at the C7 position.
Workflow Diagram: Suzuki Cross-Coupling
The following diagram illustrates a typical workflow for utilizing this building block in a palladium-catalyzed Suzuki cross-coupling reaction.
Caption: Workflow for a typical Suzuki cross-coupling reaction.
Step-by-Step Protocol: Suzuki Coupling
This protocol is a representative example and may require optimization for specific substrates.
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon), combine tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate (1.0 eq), the desired aryl boronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.5 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Causality: The palladium catalyst is the core of the catalytic cycle, facilitating the oxidative addition, transmetalation, and reductive elimination steps. The phosphine ligands stabilize the palladium center.
-
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).
-
Causality: A biphasic solvent system is often used to dissolve both the organic-soluble reagents and the inorganic base. Degassing is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
-
Causality: Chromatography separates the desired product from unreacted starting materials, catalyst residues, and byproducts based on differential polarity.
-
Conclusion
tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate is a versatile and valuable building block for drug discovery and organic synthesis. Its well-defined physical properties, including its solid-state nature and defined melting point, allow for straightforward handling and accurate measurement. A comprehensive understanding of its stability, solubility, and reactivity, as outlined in this guide, is essential for its successful and reproducible application in creating novel chemical entities with complex, three-dimensional architectures.
References
An In-Depth Technical Guide to tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate: A Versatile Scaffold for Drug Discovery
This guide provides a comprehensive technical overview of tert-butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate, a key building block for researchers and scientists in the field of drug development. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in scientific principles.
Introduction: The Strategic Importance of the 3-Azabicyclo[2.2.1]heptane Core
The 3-azabicyclo[2.2.1]heptane framework is a conformationally constrained piperidine analog that has garnered significant attention in medicinal chemistry. Its rigid structure allows for the precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for a variety of biological targets. This scaffold is particularly prevalent in the design of ligands for central nervous system (CNS) receptors. The introduction of a bromine atom at the 7-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, as seen in tert-butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate, creates a highly versatile intermediate for further chemical modifications.
The bromine atom serves as a handle for a wide range of synthetic transformations, including nucleophilic substitution and cross-coupling reactions, allowing for the introduction of diverse functionalities. The Boc group provides a stable yet readily cleavable protecting group for the nitrogen atom, enabling sequential and controlled synthetic strategies.
Chemical Structure and Properties
The chemical structure of tert-butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate is characterized by a bicyclic system with a nitrogen atom at the 3-position and a bromine atom at the bridgehead 7-position. The tert-butoxycarbonyl group is attached to the nitrogen atom.
Molecular Formula: C₁₁H₁₈BrNO₂
Molecular Weight: 276.17 g/mol
CAS Number: 1221818-32-1[1]
Stereochemistry
The 3-azabicyclo[2.2.1]heptane core is a chiral structure. The stereochemistry of the substituents on the bicyclic ring is crucial for biological activity. The bromine atom at the 7-position can exist in either an endo or exo configuration. The specific stereoisomer of tert-butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate used in a synthesis will dictate the final stereochemistry of the target molecule. The commercial availability of specific stereoisomers should be verified with suppliers.
Synthesis of tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate: A Plausible Synthetic Approach
One such approach could involve the following key steps:
-
Diels-Alder Reaction: A [4+2] cycloaddition between cyclopentadiene and an appropriate dienophile to construct the bicyclic core.
-
Functional Group Manipulations: Conversion of the initial adduct to introduce an amino group at the 3-position and a leaving group at the 7-position.
-
Boc Protection: Introduction of the tert-butoxycarbonyl protecting group on the nitrogen atom.
-
Bromination: Introduction of the bromine atom at the 7-position.
A potential synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate.
Proposed Experimental Protocol
The following is a hypothetical, yet chemically sound, experimental protocol based on analogous transformations.
Step 1: Synthesis of the 3-Azabicyclo[2.2.1]heptane Core
A plausible route to the core structure involves a multi-step sequence starting from a Diels-Alder reaction, followed by functional group interconversions to introduce the nitrogen at the 3-position.
Step 2: N-Boc Protection
To a solution of the 3-azabicyclo[2.2.1]heptane intermediate in a suitable solvent such as dichloromethane, di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine are added. The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).
Step 3: Bromination at the 7-Position
The N-Boc protected 3-azabicyclo[2.2.1]heptane can be subjected to radical bromination at the bridgehead position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) in a non-polar solvent like carbon tetrachloride, under reflux.
Physicochemical and Spectroscopic Characterization
While specific analytical data from commercial suppliers is often proprietary, the expected physicochemical and spectroscopic properties can be predicted based on the structure.
| Property | Predicted Value/Characteristic |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate. |
| Melting Point | Expected to be a solid with a distinct melting point. |
| ¹H NMR | The spectrum would show characteristic signals for the bicyclic protons, with the bridgehead protons appearing at distinct chemical shifts. The tert-butyl group would exhibit a sharp singlet integrating to nine protons, typically in the upfield region (around 1.4-1.5 ppm). |
| ¹³C NMR | The spectrum would display signals for all eleven carbon atoms. The carbonyl carbon of the Boc group would appear downfield (around 155 ppm), and the quaternary carbon of the tert-butyl group would be around 80 ppm. |
| Mass Spec. | The mass spectrum would show the molecular ion peak and characteristic isotopic patterns for the bromine atom. |
Applications in Drug Discovery
The rigid 3-azabicyclo[2.2.1]heptane scaffold is a valuable component in the design of novel therapeutics, particularly for neurological disorders. The constrained nature of the ring system allows for the precise positioning of pharmacophoric elements, which can lead to high affinity and selectivity for specific receptor subtypes.
A Key Intermediate for CNS-Targeting Agents
The 3-azabicyclo[2.2.1]heptane core has been incorporated into a variety of compounds targeting CNS receptors, including:
-
Nicotinic Acetylcholine Receptors (nAChRs): The scaffold serves as a rigid mimic of the natural ligand acetylcholine, allowing for the development of potent and selective nAChR modulators for the treatment of cognitive disorders.
-
Dopamine and Serotonin Transporters: The constrained framework can be used to design inhibitors of monoamine transporters, which are important targets for antidepressants and drugs for other neuropsychiatric conditions.
-
Sigma Receptors: The 7-azabicyclo[2.2.1]heptane scaffold, a close analog, has been utilized to develop selective sigma-2 (σ2) receptor ligands, which are being investigated for their potential in treating neurological disorders and cancer.[2]
The title compound, with its reactive bromine handle and protected nitrogen, is an ideal starting material for the synthesis of libraries of compounds based on the 3-azabicyclo[2.2.1]heptane core.
Synthetic Utility in Lead Optimization
The bromine atom at the 7-position of tert-butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate allows for a variety of synthetic manipulations late in a synthetic sequence, making it an excellent tool for lead optimization in a drug discovery program.
Caption: Synthetic transformations enabled by the 7-bromo substituent.
Conclusion
tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate is a strategically important building block in medicinal chemistry. Its rigid bicyclic core, coupled with the versatile synthetic handles of a bromine atom and a Boc-protected amine, provides a powerful platform for the design and synthesis of novel drug candidates, particularly those targeting the central nervous system. While detailed public data on its synthesis and characterization is limited, its value as a synthetic intermediate is underscored by the importance of the 3-azabicyclo[2.2.1]heptane scaffold in contemporary drug discovery.
References
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An In-Depth Technical Guide to tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of tert-butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate, a valuable building block for medicinal chemistry and drug development. We will delve into its chemical properties, explore plausible synthetic routes with mechanistic insights, detail methods for its purification and characterization, and discuss its applications in the design of novel therapeutics.
Core Molecular Attributes
Tert-butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate is a saturated bicyclic heterocyclic compound. The rigid 3-azabicyclo[2.2.1]heptane (also known as 3-azanorbornane) scaffold imparts a defined three-dimensional geometry, which is highly desirable for creating conformationally constrained analogues of bioactive molecules. The presence of a bromine atom at the C7 bridgehead position provides a reactive handle for further synthetic modifications, while the tert-butyloxycarbonyl (Boc) group serves as a common and readily cleavable protecting group for the secondary amine.
Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₈BrNO₂ | [1][2] |
| Molecular Weight | 276.17 g/mol | [1][2] |
| CAS Number | 1221818-32-1 | [1][3] |
| Appearance | Typically a solid | [4] |
| Canonical SMILES | C1C(C2CC1N(C2)C(=O)OC(C)(C)C)Br | [1] |
Synthesis and Mechanism
While specific literature detailing the synthesis of tert-butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate is not abundant, a robust synthetic strategy can be extrapolated from established methods for analogous azabicyclic systems. The most probable approach involves an intramolecular nucleophilic substitution (SN2) reaction, specifically a base-promoted heterocyclization of a suitably substituted aminocyclohexane precursor.
Proposed Synthetic Pathway
A plausible synthetic route starts from a protected 1,4-aminocyclohexanol, proceeds through bromination to introduce the necessary leaving groups, and culminates in a base-mediated intramolecular cyclization to form the bicyclic core.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of tert-butyl (4-hydroxycyclohexyl)carbamate. This starting material can be prepared by reacting commercially available 4-aminocyclohexanol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine in a suitable solvent such as dichloromethane.
Step 2: Bromination of tert-butyl (4-hydroxycyclohexyl)carbamate. The hydroxyl group needs to be converted into a good leaving group, and a bromine atom introduced elsewhere on the ring. A potential one-pot approach could involve reacting the alcohol with a brominating agent like phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) and triphenylphosphine (PPh₃). The stereochemistry of the resulting dibromide is crucial for the subsequent cyclization.
Step 3: Base-Promoted Intramolecular Cyclization. The key ring-forming step involves treating the dibrominated intermediate with a strong, non-nucleophilic base. Sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) is a common choice for such transformations[3][5][6]. The base deprotonates the carbamate nitrogen, generating a nucleophilic amide anion. This anion then displaces one of the bromide leaving groups via an intramolecular SN2 reaction to forge the bicyclic 3-azabicyclo[2.2.1]heptane core. The stereochemical outcome of this reaction is highly dependent on the relative stereochemistry of the reacting centers in the cyclohexane precursor.
Causality and Mechanistic Insights
The choice of a strong, non-nucleophilic base like NaH is critical to favor deprotonation of the carbamate over competing elimination or substitution reactions. The rigidity of the cyclohexane ring in a chair conformation positions the nucleophilic nitrogen and the electrophilic carbon in proximity, facilitating the intramolecular cyclization. The success of this reaction is contingent on achieving the correct stereoisomer of the dibrominated precursor, where the nitrogen nucleophile can attack the carbon bearing the leaving group from the backside in a classic SN2 trajectory.
Purification and Characterization
Post-synthesis, the crude product requires purification to remove unreacted starting materials, reagents, and byproducts.
Purification Workflow
Caption: A standard purification workflow for the title compound.
Purification Protocol:
-
Workup: The reaction mixture is typically quenched carefully with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: The aqueous layer is extracted multiple times with an organic solvent like ethyl acetate or dichloromethane.
-
Washing and Drying: The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filtered.
-
Concentration: The solvent is removed under reduced pressure to yield the crude product.
-
Chromatography: The crude material is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Analytical Characterization
The identity and purity of the final compound are confirmed using a combination of spectroscopic and analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group. The protons on the bicyclic scaffold will appear as a series of complex multiplets in the aliphatic region. The bridgehead protons will likely have distinct chemical shifts.
-
¹³C NMR: The carbon NMR spectrum will show signals for the quaternary carbon and the methyl carbons of the Boc group, as well as distinct signals for each of the carbons in the bicyclic core. The carbon atom attached to the bromine will be shifted downfield.
-
-
Mass Spectrometry (MS): Mass spectrometry will be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature in the mass spectrum.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-H stretching of the alkane groups and a strong absorption for the carbonyl (C=O) of the carbamate group, typically around 1680-1700 cm⁻¹.
Applications in Drug Discovery
The 3-azabicyclo[2.2.1]heptane scaffold is a valuable "bioisostere" for other cyclic amines like piperidine and proline, offering a more rigid and three-dimensionally defined structure. This conformational rigidity can lead to improved binding affinity and selectivity for biological targets by reducing the entropic penalty of binding.
Key Therapeutic Areas
The versatility of the azabicyclo[2.2.1]heptane core has led to its incorporation into a variety of therapeutic agents and clinical candidates.
-
Enzyme Inhibitors: The rigid scaffold can effectively present functional groups to the active site of enzymes. For instance, related 2-azabicyclo[2.2.1]heptane derivatives have been developed as potent inhibitors of Dipeptidyl Peptidase-4 (DPP-4), an important target in the treatment of type 2 diabetes[7]. The scaffold has also been used to design inhibitors for Cathepsin C, a protease implicated in inflammatory diseases[8].
-
Central Nervous System (CNS) Agents: The lipophilic and rigid nature of the bicyclic core allows for favorable blood-brain barrier penetration. Derivatives of azabicyclo[2.2.1]heptane have been explored as ligands for various CNS receptors, including orexin receptors, which are involved in the sleep-wake cycle[9], and sigma receptors, which are targets for neurological and psychiatric disorders[10].
-
Antiviral and Analgesic Agents: The 7-azabicyclo[2.2.1]heptane core is famously found in epibatidine, a potent analgesic alkaloid[1][3][5][6]. The synthetic versatility of brominated intermediates allows for the creation of diverse libraries of epibatidine analogues in the search for non-addictive pain therapeutics.
The Role of the C7-Bromo Substituent
The bromine atom at the C7 position of tert-butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate is a key feature for its utility as a building block. It serves as a versatile synthetic handle for introducing a wide range of substituents through reactions such as:
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig) can be used to form new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of aryl, heteroaryl, alkyl, and amino groups.
-
Nucleophilic Substitution: The bromide can potentially be displaced by strong nucleophiles, although this is generally more challenging at a bridgehead position.
This synthetic flexibility allows researchers to rapidly generate libraries of diverse compounds for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.
Caption: The central role of the title compound in drug discovery.
Conclusion
Tert-butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate represents a synthetically versatile and structurally significant building block for the development of novel therapeutics. Its rigid bicyclic core provides a valuable scaffold for designing conformationally restricted molecules with enhanced biological activity and selectivity. The presence of a strategically placed bromine atom allows for extensive synthetic diversification, making it an ideal starting point for library synthesis and lead optimization campaigns. A thorough understanding of its synthesis, purification, and characterization is paramount for its effective utilization in medicinal chemistry research.
References
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Doron PubChem. tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate. Available from: [Link].
- De Vicente, J. et al. Synthesis of 6-Substituted 7-Bromoazabicyclo[2.2.1]heptanes via Nucleophilic Addition to 3-Bromo-1-azoniatricyclo[2.2.1.0]. Synlett, 2004(1), 85-88.
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BuyersGuideChem. tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate. Available from: [Link].
- Gómez-Sánchez, E., Soriano, E., & Marco-Contelles, J. Synthesis of 7-Azabicyclo[2.2.1]heptane and 2-Oxa-4-azabicyclo[3.3.1]non-3-ene Derivatives by Base-Promoted Heterocyclization of Alkyl N-(cis(trans)-3,trans(cis)-4-Dibromocyclohex-1-yl)carbamates and N-(cis(trans)-3,trans(cis)-4-Dibromocyclohex-1-yl)-2,2,2-trifluoroacetamides. The Journal of Organic Chemistry, 2007, 72(23), 8656-8668.
- Kublitski, V. S. et al. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Molecules, 2021, 26(16), 4933.
- Kaur, M. et al. Intramolecular Nucleophilic Addition of N-Boc Protected α-Amino Carbanions to Arynes: Synthesis of 1-Aryl-2,3,4,5-tetrahydro-1H-2-benzazepines. ChemistrySelect, 2019, 4(42), 12389-12392.
- Liu, X. et al. Unlocking therapeutic potential: the role of adamantane in drug discovery. RSC Medicinal Chemistry, 2024.
- Marco-Contelles, J. et al. Synthesis of new 7-azabicyclo[2.2.
- Fa, Z. et al. Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. ARKIVOC, 2011, (x), 222-232.
- Hoffmann-La Roche. 2-aza-bicyclo[2.2.1]heptane derivatives.
- Nortcliffe, A. & Moody, C. J. Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Bioorganic & Medicinal Chemistry, 2015, 23(13), 2730-2735.
- Gómez-Sánchez, E., Soriano, E., & Marco-Contelles, J. ChemInform Abstract: Synthesis of 7-Azabicyclo[2.2.1]heptane and 2-Oxa-4-azabicyclo[3.3.1]non-3-ene Derivatives by Base-Promoted Heterocyclization of Alkyl N-(cis(trans)-3,trans(cis)-4-Dibromocyclohex-1-yl)carbamates and N-(cis(trans)-3,trans(cis)-4-Dibromocyclohex-1-yl)-2,2,2-trifluoroacetamides. ChemInform, 2008, 39(25).
- Wang, C. et al. Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles.
- Monteiro, M. & Candeias, N. R. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry, 2024, 22(16), 3125-3136.
- Boehringer Ingelheim. Substituted 2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid (benzyl-cyano-methyl)-amides inhibitors of cathepsin c.
- Didier, D. et al. tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate. Acta Crystallographica Section E, 2008, 64(11), o2039.
- Kim, S. et al. Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation. Scientific Reports, 2023, 13, 13197.
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tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate mechanism of action
An In-depth Technical Guide to tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate: A Versatile Scaffold in Medicinal Chemistry
Abstract
tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate is not an active pharmaceutical ingredient with a direct mechanism of action, but rather a pivotal building block in contemporary drug discovery. Its rigid bicyclic structure and versatile bromine functionality make it an invaluable starting material for synthesizing a range of neurologically active compounds. This guide elucidates the compound's chemical properties, synthesis, and, most importantly, its application in the development of potent and selective ligands for various central nervous system targets. We will explore its role in constructing molecules that interact with key receptors, thereby providing a foundational understanding for researchers and scientists in medicinal chemistry and drug development.
The Azabicyclo[2.2.1]heptane Scaffold: A Privileged Structure
In medicinal chemistry, the term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets. The 3-azabicyclo[2.2.1]heptane core is a classic example of such a scaffold. Its defining features include:
-
Conformational Rigidity: Unlike flexible aliphatic chains, the bicyclic system holds functional groups in well-defined spatial orientations. This pre-organization can lead to a lower entropic penalty upon binding to a receptor, resulting in higher affinity and selectivity.
-
Three-Dimensionality: The scaffold possesses a distinct three-dimensional shape that allows for the exploration of chemical space in ways that flat, aromatic structures cannot. This is crucial for interacting with the complex, non-planar binding pockets of proteins.
-
Chirality: The scaffold is chiral, allowing for the synthesis of enantiomerically pure compounds, which is often critical for achieving desired pharmacological effects and avoiding off-target toxicity.
The title compound, featuring a bromine atom at the 7-position and a Boc-protecting group on the nitrogen, is an expertly designed intermediate that leverages these features for further chemical modification.
Physicochemical Properties and Synthesis
The utility of tert-butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate as a synthetic intermediate is rooted in its specific chemical characteristics.
| Property | Value |
| Molecular Formula | C₁₁H₁₈BrNO₂ |
| Molecular Weight | 276.17 g/mol |
| Appearance | White to off-white solid |
| Key Functional Groups | Boc-protected amine, Bromine atom |
| Reactivity Hotspots | C-Br bond (for substitution/coupling), Boc group (for deprotection) |
Synthesis Protocol: A Representative Pathway
The synthesis of this intermediate often starts from more readily available precursors. A common approach involves the bromination of a ketone precursor followed by reduction and protection.
Step 1: Bromination of N-Boc-3-azabicyclo[2.2.1]heptan-7-one
-
Dissolve N-Boc-3-azabicyclo[2.2.1]heptan-7-one in an appropriate solvent like methanol.
-
Add pyridinium tribromide portion-wise at 0 °C to control the exothermic reaction.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate) and extracting the product into an organic solvent.
Step 2: Stereoselective Reduction of the Ketone
-
Dissolve the crude bromo-ketone in a suitable solvent (e.g., methanol or ethanol).
-
Cool the solution to 0 °C.
-
Add a reducing agent such as sodium borohydride (NaBH₄) portion-wise. The choice of reducing agent can influence the stereochemical outcome.
-
Stir the reaction until the ketone is fully reduced.
-
Quench the reaction carefully with water and extract the resulting bromo-alcohol.
Step 3: Purification
-
The crude product is purified using column chromatography on silica gel, typically with a gradient of ethyl acetate in hexanes, to yield the pure tert-butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate.
Application in the Synthesis of Bioactive Molecules
The true value of this bromo-intermediate lies in its role as a precursor to compounds with significant therapeutic potential. The bromine atom serves as a versatile handle for introducing a wide array of functional groups via cross-coupling or nucleophilic substitution reactions.
Workflow for Synthetic Elaboration
The general strategy for utilizing this building block is depicted below. The process involves leveraging the bromine's reactivity for carbon-carbon or carbon-heteroatom bond formation, followed by deprotection of the nitrogen and further functionalization if required.
Caption: General synthetic workflow using the title compound.
Case Study: Precursors for Nicotinic Acetylcholine Receptor (nAChR) Ligands
One of the most prominent applications of this scaffold is in the synthesis of ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function, addiction, and neurodegenerative diseases. The rigid azabicyclic core mimics the conformation of acetylcholine, the endogenous ligand.
The title compound is a key intermediate for creating novel subtype-selective nAChR modulators. For instance, the bromine can be replaced with various aryl or heteroaryl groups through Suzuki or Stille coupling reactions. These appended groups can then interact with specific subpockets of the nAChR binding site, conferring selectivity for different nAChR subtypes (e.g., α4β2 vs. α7).
Mechanism of Action of the Final Ligands: The resulting molecules often act as agonists, partial agonists, or antagonists at nAChRs.
-
Agonists: Bind to the receptor and activate it, causing the ion channel to open and leading to neuronal depolarization.
-
Partial Agonists: Bind and activate the receptor but with lower efficacy than the full endogenous agonist. This can be useful for modulating receptor activity without overstimulation.
-
Antagonists: Bind to the receptor but do not activate it, thereby blocking the action of the endogenous agonist.
Caption: Mechanism of action for nAChR ligands.
Case Study: Intermediates for Opioid Receptor Modulators
The 3-azabicyclo[2.2.1]heptane scaffold has also been employed in the synthesis of ligands for opioid receptors, particularly the µ-opioid receptor (MOR), a key target for pain management. The title compound can be used to synthesize novel analgesics with potentially fewer side effects than traditional opioids.
For example, it serves as a key intermediate for potential Positron Emission Tomography (PET) imaging agents for the MOR. In this context, the bromine atom can be displaced to introduce a radiolabel or a group that can be easily radiolabeled in a later step. These PET agents are crucial tools for studying opioid receptor density and occupancy in the brain in vivo.
Conclusion
tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate is a testament to the power of scaffold-based design in modern medicinal chemistry. While it possesses no intrinsic biological activity, its true function is that of an enabling chemical tool. Its well-defined stereochemistry, conformational rigidity, and versatile bromine handle provide a robust platform for the synthesis of sophisticated molecules targeting complex receptors in the central nervous system. For drug development professionals, understanding the synthesis and reactivity of this intermediate is key to unlocking new therapeutic possibilities in neuroscience and beyond.
An In-Depth Technical Guide to tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate and Its Derivatives: A Keystone Scaffold for Modern Drug Discovery
This guide provides a comprehensive technical overview of tert-butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate, a conformationally constrained building block of significant interest in medicinal chemistry. We will delve into its synthesis, chemical properties, and diverse applications, offering field-proven insights for researchers, scientists, and drug development professionals. The unique three-dimensional structure of the 3-azabicyclo[2.2.1]heptane core offers a rigid framework for the precise spatial arrangement of pharmacophoric elements, making it an invaluable scaffold in the design of novel therapeutics targeting the central nervous system (CNS) and beyond.
The 3-Azabicyclo[2.2.1]heptane Scaffold: A Foundation of Rigidity and Versatility
The 3-azabicyclo[2.2.1]heptane skeleton, a bridged bicyclic amine, serves as a rigid bioisostere for various cyclic and acyclic structures commonly found in bioactive molecules. Its conformational rigidity minimizes the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. The nitrogen atom at the 3-position provides a convenient handle for the introduction of diverse substituents, allowing for the systematic exploration of structure-activity relationships (SAR).
The introduction of a bromine atom at the 7-position, as in the title compound, tert-butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate, unlocks a wealth of synthetic possibilities. This bromine atom can be readily displaced or participate in a variety of cross-coupling reactions, enabling the facile synthesis of a library of 7-substituted derivatives. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom ensures stability during these transformations and can be easily removed under acidic conditions to allow for further functionalization at the 3-position.
Synthesis of the Core Scaffold: A Strategic Approach
While a direct, one-pot synthesis for tert-butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate is not extensively documented in publicly available literature, a plausible and robust synthetic strategy can be devised based on established methodologies for related bicyclic systems. The key to this synthesis is the construction of the 3-azabicyclo[2.2.1]heptene core, followed by stereoselective bromination and reduction.
A widely employed method for constructing the azabicyclo[2.2.1]heptene framework is the Diels-Alder reaction between a pyrrole derivative and a suitable dienophile. For the synthesis of the target scaffold, N-Boc-pyrrole serves as the diene.
A plausible synthetic workflow is outlined below:
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of the Diels-Alder Adduct
-
Rationale: The [4+2] cycloaddition is a powerful C-C bond-forming reaction that efficiently constructs the bicyclic core.[1] The use of an electron-deficient dienophile like maleic anhydride accelerates the reaction with the electron-rich N-Boc-pyrrole.[2]
-
Procedure:
-
To a solution of N-Boc-pyrrole (1.0 eq) in a suitable solvent (e.g., toluene or xylene), add maleic anhydride (1.1 eq).
-
Heat the mixture under reflux for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
The crude adduct can be purified by crystallization or column chromatography.
-
Step 2: Hydrolysis and Decarboxylation
-
Rationale: The anhydride adduct is hydrolyzed to the corresponding diacid, which can then undergo decarboxylation to yield the desired heptene core.
-
Procedure:
-
Dissolve the Diels-Alder adduct in a mixture of THF and water.
-
Add a base (e.g., NaOH or KOH, 2.2 eq) and stir at room temperature until hydrolysis is complete.
-
Acidify the reaction mixture with a non-oxidizing acid (e.g., HCl) to pH 2-3.
-
Heat the mixture to induce decarboxylation, monitoring for gas evolution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate.
-
Step 3: Stereoselective Bromination
-
Rationale: The double bond in the heptene core is subjected to bromination. The stereochemical outcome of this addition is crucial and often proceeds via a bromonium ion intermediate, with the stereochemistry being influenced by the steric hindrance of the bicyclic system.
-
Procedure:
-
Dissolve the heptene core in a non-polar solvent (e.g., dichloromethane or carbon tetrachloride) and cool to 0 °C.
-
Slowly add a solution of bromine (1.0 eq) in the same solvent, keeping the temperature below 5 °C.
-
Stir the reaction at 0 °C until the bromine color disappears.
-
Wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by brine.
-
Dry the organic layer and concentrate to obtain the dibromo adduct.
-
Step 4: Reductive Debromination
-
Rationale: Selective removal of one of the bromine atoms is required to yield the final product. This can often be achieved using radical-mediated reduction. The regioselectivity of this step is critical.
-
Procedure:
-
Dissolve the dibromo adduct in a suitable solvent (e.g., toluene or benzene).
-
Add a radical initiator (e.g., AIBN, catalytic amount) and a reducing agent (e.g., tributyltin hydride, 1.1 eq).
-
Heat the reaction mixture to 80-110 °C for several hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction and remove the tin byproducts by standard procedures (e.g., precipitation with AIBN or flash chromatography on silica gel).
-
Purify the crude product by column chromatography to afford tert-butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate.
-
Chemical Reactivity and Derivatization
The synthetic utility of tert-butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate lies in the versatile reactivity of its functional groups.
Suzuki-Miyaura Cross-Coupling at C-7
The bromine atom at the 7-position is a prime site for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the introduction of a wide array of aryl and heteroaryl moieties, providing a powerful tool for SAR exploration.
Typical Suzuki-Miyaura Protocol:
| Component | Role | Typical Reagents/Conditions |
| Substrate | Bromo-scaffold | tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate |
| Coupling Partner | Boronic acid/ester | Arylboronic acids, heteroarylboronic acids |
| Catalyst | Palladium source | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a phosphine ligand |
| Base | Activates boronic acid | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Reaction medium | Toluene, dioxane, DMF, often with water |
| Temperature | Reaction temperature | 80-120 °C |
Causality Behind Experimental Choices: The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki-Miyaura coupling and is often substrate-dependent. For sterically hindered substrates, bulky phosphine ligands can improve catalytic turnover. The base is essential for the transmetalation step of the catalytic cycle.[3]
N-3 Deprotection and Further Functionalization
The Boc protecting group can be readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane or with HCl in dioxane, to yield the free secondary amine. This amine can then be functionalized through various reactions, including:
-
N-Alkylation: Reaction with alkyl halides or reductive amination.
-
N-Arylation: Buchwald-Hartwig amination with aryl halides.
-
Amide Formation: Acylation with acid chlorides or anhydrides.
-
Sulfonamide Formation: Reaction with sulfonyl chlorides.
This dual functionalization capability at both the C-7 and N-3 positions makes the title compound a highly versatile scaffold for library synthesis.
Applications in Drug Discovery: Targeting the Central Nervous System
The rigid 3-azabicyclo[2.2.1]heptane framework has proven to be particularly valuable in the development of ligands for CNS targets, where precise conformational control is often a prerequisite for high affinity and selectivity.
Nicotinic Acetylcholine Receptor (nAChR) Modulators
Derivatives of the isomeric 7-azabicyclo[2.2.1]heptane have shown significant promise as modulators of nicotinic acetylcholine receptors (nAChRs), which are implicated in a range of neurological disorders including Alzheimer's disease, Parkinson's disease, and schizophrenia.[4][5] The rigid scaffold mimics the conformation of acetylcholine, allowing for potent and selective interactions with different nAChR subtypes. It is highly probable that 7-substituted-3-azabicyclo[2.2.1]heptane derivatives will also exhibit interesting activity at these receptors.
Sigma Receptor Ligands
The 7-azabicyclo[2.2.1]heptane scaffold has also been explored for the development of selective sigma-2 (σ₂) receptor ligands. The conformational restriction imposed by the bicyclic system is believed to be important for subtype discrimination.
Positron Emission Tomography (PET) Imaging Agents
Radiolabeled derivatives of 7-azabicyclo[2.2.1]heptane have been developed as PET imaging agents for visualizing nAChRs in the brain. The high affinity and selectivity of these ligands, coupled with favorable pharmacokinetic properties, make them valuable tools for studying the role of nAChRs in health and disease. The 3-azabicyclo[2.2.1]heptane core represents an attractive alternative scaffold for the development of novel PET radioligands.
Conformational Analysis and Structural Insights
The rigid bicyclic structure of the 3-azabicyclo[2.2.1]heptane core significantly restricts its conformational freedom. The boat-like conformation of the six-membered ring is locked, and the orientation of substituents at the 7-position can be either syn or anti with respect to the nitrogen bridge. The stereochemistry of the bromine atom in the title compound is a critical determinant of its three-dimensional shape and, consequently, its biological activity.
Computational modeling and NMR spectroscopic techniques, such as NOE experiments, are invaluable tools for elucidating the preferred conformation and the stereochemical arrangement of derivatives of this scaffold. Understanding these structural nuances is paramount for rational drug design.
Conclusion and Future Perspectives
tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate is a versatile and valuable building block for the synthesis of conformationally constrained molecules with significant potential in drug discovery. Its rigid framework and the synthetic handles at the C-7 and N-3 positions provide a platform for the creation of diverse chemical libraries. The demonstrated utility of the isomeric 7-azabicyclo[2.2.1]heptane scaffold in targeting CNS receptors strongly suggests that the 3-aza isomer and its derivatives will continue to be a fruitful area of research for the development of novel therapeutics. Future work will likely focus on the development of more efficient and stereoselective synthetic routes to this scaffold and a deeper exploration of its applications in targeting a wider range of biological targets.
References
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Derivatives of (-)-7-methyl-2-(5-(pyridinyl)pyridin-3-yl)-7-azabicyclo[2.2.1]heptane are potential ligands for positron emission tomography imaging of extrathalamic nicotinic acetylcholine receptors. (2007). Journal of Medicinal Chemistry. [Link]
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Diels-Alder reaction of pyrroles (30, 34, or 35) with 37. (n.d.). ResearchGate. [Link]
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Synthesis and biological evaluation at nicotinic acetylcholine receptors of N-arylalkyl- and N-aryl-7-azabicyclo[2.2.1]heptanes. (2003). Journal of Medicinal Chemistry. [Link]
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Derivatives of (−)-7-Methyl-2-(5-(pyridinyl)pyridin-3-yl)-7-azabicyclo[2.2.1]heptane Are Potential Ligands for Positron Emission Tomography Imaging of Extrathalamic Nicotinic Acetylcholine Receptors. (2007). ACS Publications. [Link]
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Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives. (2010). Arkivoc. [Link]
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Synthesis of 7-Azabicyclo[2.2.1]heptane Derivatives by Transformation of Tropinone. (n.d.). ResearchGate. [Link]
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Diels–Alder reaction. (2023). Wikipedia. [Link]
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Synthesis and Biological Evaluation at Nicotinic Acetylcholine Receptors of N-Arylalkyl- and N-Aryl-7-Azabicyclo[2.2.1]heptanes. (2003). ACS Publications. [Link]
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Intramolecular Diels-Alder Chemistry of Pyrroles. (1984). Journal of the Chemical Society, Chemical Communications. [Link]
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Synthesis of 7-Azabicyclo[2.2.1]heptane and 2-Oxa-4-azabicyclo[3.3.1]non-3-ene Derivatives by Base-Promoted Heterocyclization of Alkyl N-(cis(trans)-3,trans(cis)-4-Dibromocyclohex-1-yl)carbamates and N-(cis(trans)-3,trans(cis)-4-Dibromocyclohex-1-yl)-2,2,2-trifluoroacetamides. (2007). The Journal of Organic Chemistry. [Link]
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Synthesis of 6‐Substituted 7‐Bomoazabicyclo[2.2.1]heptanes via Nucleophilic Addition to 3‐Bromo‐1‐azoniatricyclo[2.2.1.0]‐heptane Bromide. (2005). Advanced Synthesis & Catalysis. [Link]
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Vinyl bromide synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal. [Link]
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Formation of seven-membered rings by RCM of vinyl bromides. (2005). Tetrahedron Letters. [Link]
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Biphilic Organophosphorus Catalysis: Regioselective Reductive Transposition of Allylic Bromides via PIII/PV Redox Cycling. (2015). Journal of the American Chemical Society. [Link]
-
Birch Reduction of Aromatic Rings. (2019). Master Organic Chemistry. [Link]
-
Suzuki reaction. (2023). Wikipedia. [Link]
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An In-Depth Technical Guide to the Spectral Analysis of tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate
This guide provides a detailed predictive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for tert-butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate. As a key building block in medicinal chemistry and drug development, a thorough understanding of its spectral characteristics is crucial for researchers. While direct experimental spectra for this specific compound are not widely published, this document synthesizes data from analogous structures and fundamental spectroscopic principles to offer a robust interpretation.
Molecular Structure and Key Features
tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate possesses a rigid bicyclic core, which imparts distinct stereochemical and conformational properties that are reflected in its spectral data. The presence of a bromine atom at the C7 bridgehead position and a bulky tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom are key features that significantly influence the electronic environment and, consequently, the spectral output.
Caption: A 2D representation of the core 3-azabicyclo[2.2.1]heptane structure.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this molecule is expected to be complex due to the rigid bicyclic system, which results in diastereotopic protons with distinct chemical shifts and coupling constants. The spectrum is best recorded in a solvent like CDCl₃.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H1, H4 (Bridgehead) | 3.0 - 3.5 | Multiplet | |
| H2, H5 (exo) | 3.5 - 3.9 | Doublet of Doublets | J ≈ 10-12 Hz, J ≈ 4-6 Hz |
| H2, H5 (endo) | 2.8 - 3.2 | Doublet of Doublets | J ≈ 10-12 Hz, J ≈ 1-2 Hz |
| H6 (exo) | 1.8 - 2.1 | Multiplet | |
| H6 (endo) | 1.5 - 1.8 | Multiplet | |
| H7 | 4.0 - 4.3 | Singlet (broad) | |
| -C(CH₃)₃ (Boc) | ~1.45 | Singlet |
Expertise & Experience in Interpretation:
-
Bridgehead Protons (H1, H4): These protons are deshielded due to their proximity to the electronegative nitrogen atom and the bromine atom. Their multiplicity will be complex due to coupling with adjacent protons.
-
Diastereotopic Protons (H2, H5, H6): The rigid bicyclic structure makes the exo and endo protons on C2, C5, and C6 chemically non-equivalent. The exo protons are typically shifted downfield compared to the endo protons.
-
H7 Proton: The proton at the C7 position, being attached to the same carbon as the bromine atom, will be significantly deshielded. Due to the geometry of the bicyclic system, the dihedral angles to the adjacent bridgehead protons may result in very small coupling constants, leading to a broad singlet.
-
Boc Group: The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, a characteristic feature of this protecting group.
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will provide further confirmation of the structure. The chemical shifts are influenced by the electronegativity of the attached atoms (N, Br, O) and the strain of the bicyclic system.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1, C4 (Bridgehead) | 55 - 65 |
| C2, C5 | 50 - 60 |
| C6 | 30 - 40 |
| C7 | 65 - 75 |
| C=O (Boc) | 154 - 156 |
| -C(CH₃)₃ (Boc) | ~80 |
| -C(CH₃)₃ (Boc) | ~28 |
Expertise & Experience in Interpretation:
-
C7 Carbon: The carbon atom bonded to the bromine will be significantly shifted downfield.
-
Bridgehead Carbons (C1, C4): These carbons are deshielded by the adjacent nitrogen and bromine-bearing carbon.
-
Boc Group Carbons: The quaternary carbon of the tert-butyl group appears around 80 ppm, while the methyl carbons are observed around 28 ppm. The carbonyl carbon of the carbamate is characteristically found in the 154-156 ppm range.[1]
Predicted Infrared (IR) Spectral Data
The IR spectrum is a valuable tool for identifying key functional groups within the molecule.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong |
| C=O Stretch (Carbamate) | 1680 - 1700 | Strong |
| C-N Stretch | 1150 - 1250 | Medium |
| C-O Stretch (Carbamate) | 1050 - 1170 | Strong |
| C-Br Stretch | 500 - 600 | Medium |
Expertise & Experience in Interpretation:
-
N-Boc Carbonyl Stretch: The most prominent peak in the IR spectrum will be the strong absorption from the carbonyl group of the Boc protecting group, typically appearing around 1690 cm⁻¹.[2][3] The exact position can be influenced by the electronic environment.
-
C-N and C-O Stretches: The presence of the carbamate functional group will also give rise to strong C-N and C-O stretching bands.
-
C-Br Stretch: The carbon-bromine stretch is expected in the fingerprint region of the spectrum.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.
Key Predicted Fragments (m/z):
| m/z | Proposed Fragment | Notes |
| 275/277 | [M]⁺ | Molecular ion peak with characteristic 1:1 isotopic pattern for bromine (⁷⁹Br and ⁸¹Br).[4] |
| 219/221 | [M - C₄H₈]⁺ | Loss of isobutylene from the Boc group. |
| 175/177 | [M - C₅H₉O₂]⁺ | Loss of the entire Boc group. |
| 196 | [M - Br]⁺ | Loss of the bromine radical. |
| 57 | [C₄H₉]⁺ | tert-Butyl cation, often the base peak. |
Expertise & Experience in Interpretation:
-
Isotopic Pattern of Bromine: A key diagnostic feature in the mass spectrum of a bromine-containing compound is the presence of two molecular ion peaks of nearly equal intensity, separated by two mass units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[4][5][6]
-
Fragmentation of the Boc Group: The Boc group is known to fragment in several characteristic ways. A common fragmentation is the loss of isobutylene (56 Da) to form a carbamic acid intermediate, which can then lose CO₂ (44 Da). Alternatively, the entire Boc group can be lost (101 Da).[7] The tert-butyl cation (m/z 57) is very stable and often observed as the base peak.
-
Loss of Bromine: The C-Br bond can undergo cleavage, leading to a fragment corresponding to the loss of a bromine atom (79 or 81 Da).
Caption: Predicted major fragmentation pathways in mass spectrometry.
Experimental Protocols
1. NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence is used with a spectral width of -2 to 12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of 0 to 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds are typical.
-
2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of proton and carbon signals, 2D NMR experiments are highly recommended. These experiments reveal proton-proton and proton-carbon correlations.[8][9][10]
2. IR Spectroscopy
-
Sample Preparation: The spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be recorded prior to the sample measurement.
3. Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
ESI-MS Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.
-
GC-MS (for EI): If the compound is sufficiently volatile and thermally stable, it can be analyzed by GC-MS. A capillary column (e.g., DB-5) can be used. The mass spectrometer is operated in EI mode (70 eV).
Trustworthiness and Self-Validation
The predictive nature of this guide is grounded in well-established principles of spectroscopic interpretation and supported by data from closely related molecules. The consistency across the predicted NMR, IR, and MS data provides a self-validating framework. For instance, the presence of the Boc group is strongly indicated by the singlet at ~1.45 ppm in the ¹H NMR, the signals at ~28, ~80, and ~155 ppm in the ¹³C NMR, the strong carbonyl stretch around 1690 cm⁻¹ in the IR, and the characteristic fragmentation pattern (loss of 56 or 101 Da, and the m/z 57 peak) in the mass spectrum. Similarly, the bromine atom's influence is evident in the deshielding of adjacent protons and carbons in the NMR spectra, the C-Br stretch in the IR, and the M/M+2 isotopic pattern in the mass spectrum.
References
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Taylor & Francis. (n.d.). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Retrieved from [Link]
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ResearchGate. (2007). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Retrieved from [Link]
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Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]
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ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. Retrieved from [Link]
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NIH. (n.d.). Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups. Retrieved from [Link]
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ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]
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University of Calgary. (n.d.). IR: amines. Retrieved from [Link]
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Semantic Scholar. (n.d.). 2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. A. Retrieved from [Link]
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ResearchGate. (2018). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]
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Journal of the American Society for Mass Spectrometry. (n.d.). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Retrieved from [Link]
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UNISA. (n.d.). Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups. Retrieved from [Link]
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ResearchGate. (2023). (PDF) Bromination of endo-7-norbornene derivatives revisited: failure of a computational NMR method in elucidating the configuration of an organic structure. Retrieved from [Link]
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OSTI.GOV. (2018). Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. Retrieved from [Link]
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NIH. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]
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MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
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PubChemLite. (n.d.). Tert-butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate. Retrieved from [Link]
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Magn Reson Chem. (2006). 1H and 13C NMR data for C-6 substituted 3-azabicyclo[3.3.1]nonane-1-carboxylates. Retrieved from [Link]
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SynOpen. (2024). SynOpen. Retrieved from [Link]
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ChemRxiv. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. Retrieved from [Link]
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BuyersGuideChem. (n.d.). tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate. Retrieved from [Link]
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PubChem. (n.d.). Tert-butyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate. Retrieved from [Link]
-
ResearchGate. (2006). ChemInform Abstract: Synthesis of 7-Azabicyclo[2.2.1]heptane and 2-Oxa-4-azabicyclo[3.3.1]non-3-ene Derivatives by Base-Promoted Heterocyclization of Alkyl N-(cis(trans). Retrieved from [Link]
-
ResearchGate. (2008). (1)H and (13)C NMR signal assignments of some new spiro[7H-benzo[de]anthracene-naphthopyrans]. Retrieved from [Link]
-
SpectraBase. (n.d.). Norbornane - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Use of tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate in Organic Synthesis
Introduction: The Strategic Value of the 3-Azabicyclo[2.2.1]heptane Scaffold
The 3-azabicyclo[2.2.1]heptane framework represents a class of conformationally constrained scaffolds that have garnered significant interest in medicinal chemistry and drug discovery. Its rigid, bicyclic structure serves as a valuable bioisostere for more flexible cyclic amines, such as piperidines, enabling the synthesis of molecules with well-defined three-dimensional geometries. This structural rigidity can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.
tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate (CAS 1221818-32-1) is a particularly useful building block within this class. The Boc-protecting group offers a stable yet readily cleavable handle for the nitrogen atom, while the bromine at the C7 position provides a versatile anchor for a wide array of synthetic transformations. This application note will provide a detailed overview of the synthesis and, more importantly, the utility of this compound in palladium-catalyzed cross-coupling reactions, offering researchers and drug development professionals a guide to leveraging its synthetic potential.
Synthesis of the Scaffold
The synthesis of tert-butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate can be approached through a multi-step sequence, typically starting from more readily available precursors. A general conceptual pathway is outlined below.
Caption: Synthetic approach to the target compound.
A common route to the core 3-azabicyclo[2.2.1]heptane structure involves a Diels-Alder reaction between cyclopentadiene and a suitable dienophile, such as an N-protected maleimide, followed by reduction and further functional group manipulations. The synthesis of the parent tert-butyl 3-azabicyclo[2.2.1]heptane-3-carboxylate can be achieved through variations of this strategy. Subsequent bromination at the sterically accessible C7 bridgehead position, often under radical conditions, yields the desired 7-bromo derivative.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at a bridgehead position of a bicyclic system presents a unique substrate for palladium-catalyzed cross-coupling reactions. While the reactivity can differ from that of aryl or vinyl bromides, suitable conditions can be employed to achieve efficient carbon-carbon and carbon-nitrogen bond formation.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a robust method for the formation of C(sp³)-C(sp²) bonds, enabling the introduction of aryl and heteroaryl moieties at the C7 position.[1][2][3]
Reaction Scheme:
This protocol provides a general starting point for the coupling of an arylboronic acid with tert-butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add tert-butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst (2-5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Component | Example | Molar Equiv. / Mol% | Purpose |
| Alkyl Bromide | tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate | 1.0 | Electrophile |
| Boronic Acid | Phenylboronic acid | 1.2 - 1.5 | Nucleophile |
| Catalyst | Pd(PPh₃)₄ | 2 - 5 mol% | Catalyzes the C-C bond formation |
| Base | K₂CO₃ | 2.0 - 3.0 | Activates the boronic acid |
| Solvent | Dioxane/H₂O (10:1) | - | Reaction medium |
Catalytic Cycle Visualization:
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the C7 position.[4][5][6]
Reaction Scheme:
Caption: General workflow for Buchwald-Hartwig amination.
Heck Reaction: Formation of C-C Double Bonds
The Heck reaction can be employed to couple the 7-bromo-3-azabicyclo[2.2.1]heptane scaffold with alkenes, leading to the formation of a new C-C bond and a substituted alkene. [7][8][9] Reaction Scheme:
The following is a representative protocol for the Heck coupling of an alkene with tert-butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate. The conditions may require optimization depending on the specific alkene used.
Materials:
-
tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate
-
Alkene (e.g., styrene, butyl acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Ligand (optional, e.g., PPh₃, P(o-tolyl)₃)
-
Base (e.g., Et₃N, K₂CO₃)
-
Anhydrous solvent (e.g., DMF, Acetonitrile)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add tert-butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate (1.0 equiv), the palladium catalyst (1-5 mol%), and the ligand (if used, 2-10 mol%).
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous solvent, the alkene (1.5-2.0 equiv), and the base (1.5-2.5 equiv) via syringe.
-
Heat the mixture to 80-120 °C and stir vigorously.
-
Monitor the reaction's progress.
-
Upon completion, cool to room temperature.
-
Dilute with a suitable solvent and filter to remove inorganic salts.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify by flash column chromatography.
| Component | Example | Molar Equiv. / Mol% | Purpose |
| Alkyl Bromide | tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate | 1.0 | Electrophile |
| Alkene | Styrene | 1.5 - 2.0 | Nucleophile |
| Catalyst | Pd(OAc)₂ | 1 - 5 mol% | Catalyzes the C-C bond formation |
| Base | Et₃N | 1.5 - 2.5 | Neutralizes the HBr byproduct |
| Solvent | DMF | - | Reaction medium |
Conclusion: A Versatile Building Block for Drug Discovery
tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate is a valuable and versatile building block for the synthesis of novel, conformationally restricted molecules. The bromine atom at the C7 position serves as a key functional handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. These transformations enable the facile introduction of diverse aryl, heteroaryl, amino, and vinyl substituents, providing access to a wide range of chemical space. The protocols and guidelines presented in this application note offer a solid foundation for researchers and scientists in the pharmaceutical and agrochemical industries to effectively utilize this scaffold in their synthetic endeavors, ultimately aiding in the discovery and development of new bioactive compounds.
References
- Benchchem. (2025). Application Notes and Protocols for the Heck Reaction with (2-bromo-1-cyclopentylethyl)benzene.
- Conformationally Constrained 7-Azabicyclo[2.2.1]heptane Amino Acids. Synthesis of a Glutamic Acid Analogue. The Journal of Organic Chemistry.
- Synthesis and Molecular Structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo(2.2.2)
- Synthesis of 7-Azabicyclo[2.2.1]heptane and 2-Oxa-4-azabicyclo[3.3.1]non-3-ene Derivatives by Base-Promoted Heterocyclization of Alkyl N-(cis(trans)-3,trans(cis)-4-Dibromocyclohex-1-yl)carbamates and N-(cis(trans)-3,trans(cis)-4-Dibromocyclohex-1-yl)-2,2,2-trifluoroacetamides. Sci-Hub.
- Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with (Bromomethyl)cyclohexane Derivatives.
- tert-Butyl 3-oxo-2-azabicyclo[2.2.
- Synthesis and Molecular Structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate.
- DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS. IRIS.
- The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.
- Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. PMC - NIH.
- Heck Reaction. Organic Chemistry Portal.
- Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci.
- tert-Butyl 7-bromo-3-azabicyclo[2.2.
- Suzuki Coupling. Organic Chemistry Portal.
- Buchwald-Hartwig Amin
- Design, Synthesis, and Structure−Affinity Relationships of Regioisomeric N-Benzyl Alkyl Ether Piperazine Derivatives as σ-1 Receptor Ligands.
- 7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands. PubMed.
- Buchwald–Hartwig amin
- Why C–N and C–O Couplings?. Macmillan Group.
- The Ultimate Guide to Buchwald-Hartwig Amin
- Tert-butyl 2-bromo-7-azabicyclo[2.2.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Heck Coupling.
- Navigating the Scaffold Maze: A Compar
- Convergent Synthesis of Bicyclic Boronates via a Cascade Regioselective Suzuki-Miyaura/Cyclisation Protocol.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI.
- CAS 1256387-74-2: 1,1-Dimethylethyl (1R,3S,4S)-3.... CymitQuimica.
- Tert-butyl 2-oxa-3-azabicyclo[2.2.
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The Strategic Deployment of tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate in Modern Medicinal Chemistry
Introduction: The Value Proposition of a Constrained Scaffold
In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced pharmacological properties is a paramount objective. Rigid bicyclic scaffolds have emerged as privileged structures, offering a pre-organized, three-dimensional framework that can improve binding affinity, selectivity, and metabolic stability by reducing the entropic penalty of binding to a biological target. Among these, the 3-azabicyclo[2.2.1]heptane core has garnered significant attention. Its unique conformational rigidity and defined spatial orientation of substituents make it an attractive building block for the synthesis of innovative therapeutic agents.
This guide focuses on a particularly valuable derivative: tert-butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate . The presence of the bromine atom at the 7-position serves as a versatile synthetic handle, enabling a wide array of functionalization through modern cross-coupling methodologies. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom ensures stability and allows for straightforward deprotection under acidic conditions, facilitating subsequent derivatization. This combination of features makes it a powerful tool for medicinal chemists to explore chemical space and develop novel drug candidates targeting a range of diseases.
Synthesis of the Building Block: A Proposed Pathway
While a specific, detailed, peer-reviewed synthesis of tert-butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate is not extensively documented in readily available literature, a plausible synthetic route can be devised based on established methodologies for the construction of related azabicyclic systems. A common strategy involves a Diels-Alder reaction to form the bicyclic core, followed by functional group manipulations.
A potential synthetic approach could commence with a [4+2] cycloaddition between a suitable diene and a dienophile to construct the 3-azabicyclo[2.2.1]heptene skeleton. Subsequent functionalization of the double bond, for instance, through bromination, would introduce the desired halogen at a key position. The strategic choice of starting materials and reaction conditions would be crucial to control the regioselectivity and stereoselectivity of the bromine addition.
An alternative approach could involve the cyclization of a functionalized cyclohexylamine derivative. For example, a base-promoted intramolecular cyclization of a suitably protected aminocyclohexane bearing leaving groups at appropriate positions can lead to the formation of the 3-azabicyclo[2.2.1]heptane ring system. Introduction of the bromine at the 7-position could be achieved either before or after the cyclization event.
Application in Medicinal Chemistry: A Gateway to Novel Bioactive Molecules
The true utility of tert-butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate lies in its capacity to serve as a versatile scaffold for the synthesis of diverse compound libraries. The bromine atom is a key functional group that can be readily transformed into a wide range of substituents using powerful palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[1] In the context of our building block, it allows for the introduction of various aryl, heteroaryl, and vinyl groups at the 7-position, significantly expanding the accessible chemical space. This is particularly valuable for probing interactions with aromatic binding pockets in target proteins.
Below is a generalized protocol for the Suzuki-Miyaura coupling of tert-butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate with a generic arylboronic acid.
Table 1: Representative Reagents and Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale/Comment |
| Aryl Halide | tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate (1.0 equiv) | The electrophilic partner in the coupling reaction. |
| Boronic Acid/Ester | Arylboronic acid or pinacol ester (1.2-1.5 equiv) | The nucleophilic partner. An excess is often used to drive the reaction to completion. |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%) | The choice of catalyst and ligand is crucial for reaction efficiency and can be substrate-dependent. |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 equiv) | Activates the boronic acid for transmetalation. The choice of base can influence the reaction outcome. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, or DMF | A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. |
| Temperature | 80-110 °C | The reaction is typically heated to ensure a reasonable reaction rate. |
| Atmosphere | Inert (Nitrogen or Argon) | Palladium catalysts are sensitive to oxygen, so an inert atmosphere is essential. |
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add tert-butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) to the flask.
-
Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Caption: Suzuki-Miyaura Coupling Workflow.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals.[2] This reaction allows for the introduction of a wide variety of primary and secondary amines at the 7-position of the azabicyclic scaffold, providing access to a diverse range of derivatives with potential biological activity.
Below is a generalized protocol for the Buchwald-Hartwig amination of tert-butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate with a generic amine.
Table 2: Representative Reagents and Conditions for Buchwald-Hartwig Amination
| Parameter | Condition | Rationale/Comment |
| Aryl Halide | tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate (1.0 equiv) | The electrophilic partner. |
| Amine | Primary or secondary amine (1.1-1.5 equiv) | The nucleophilic partner. An excess is typically used. |
| Palladium Pre-catalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-3 mol%) | Common palladium sources for this transformation. |
| Ligand | BINAP, Xantphos, or a Buchwald ligand (e.g., RuPhos) (2-6 mol%) | The choice of ligand is critical and depends on the nature of the amine and aryl halide. |
| Base | NaOt-Bu, K₃PO₄, or Cs₂CO₃ (1.5-2.5 equiv) | A strong, non-nucleophilic base is required. |
| Solvent | Toluene, Dioxane, or THF | Anhydrous, non-protic solvents are typically used. |
| Temperature | 80-120 °C | The reaction often requires heating. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent catalyst deactivation. |
Experimental Protocol: Buchwald-Hartwig Amination
-
To a dry Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 equiv) and the ligand (e.g., BINAP, 0.02 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the solvent (e.g., toluene) and stir for a few minutes to form the active catalyst.
-
In a separate flask, add tert-butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate (1.0 equiv), the amine (1.2 equiv), and the base (e.g., NaOt-Bu, 1.5 equiv).
-
Evacuate and backfill this flask with an inert gas.
-
Transfer the catalyst solution to the flask containing the substrate, amine, and base via cannula.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.
Caption: Buchwald-Hartwig Amination Workflow.
Conclusion: A Versatile Scaffold for Future Drug Discovery
tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate represents a highly valuable and versatile building block for medicinal chemistry. Its rigid, three-dimensional structure provides a solid foundation for the design of novel therapeutic agents with improved pharmacological profiles. The strategically placed bromine atom opens the door to a vast array of chemical diversity through well-established and reliable cross-coupling methodologies. As the demand for new and effective drugs continues to grow, the strategic use of such well-designed building blocks will undoubtedly play a crucial role in the successful discovery and development of the next generation of medicines. The protocols and insights provided in this guide are intended to empower researchers to fully leverage the potential of this remarkable scaffold in their drug discovery endeavors.
References
- Decker, M., & Gmeiner, P. (2001). exo-2-(Pyridazin-4-yl)-7-azabicyclo[2.2.1]heptanes: Syntheses and Nicotinic Acetylcholine Receptor Agonist Activity of Potent Pyridazine Analogues of (±)-Epibatidine. Journal of Medicinal Chemistry, 44(13), 2139–2145.
- Google Patents. (n.d.). US6255490B1 - 7-azabicyclo[2.2.1]-heptane and -heptene derivatives as cholinergic receptor ligands.
- Google Patents. (n.d.). WO1994022868A1 - 7-azabicyclo-[2.2.1]-heptane and -heptene derivatives as analgesics and anti-inflammatory agents.
- Hart, B. P., & Rapoport, H. (1999). Conformationally Constrained 7-Azabicyclo[2.2.1]heptane Amino Acids. Synthesis of a Glutamic Acid Analogue. The Journal of Organic Chemistry, 64(6), 2050–2056.
- Ikeda, M., Sato, T., & Ishibashi, H. (1994). SYNTHESIS OF 7-AZABICYCL0[2.2.1]HEPTANE AND 8-AZABICYCL0[3.2.1]0CTANE SYSTEMS USING. HETEROCYCLES, 37(1), 247.
- Marco-Contelles, J., de los Santos, J. M., & Cuesta, J. (2007). Synthesis of 7-Azabicyclo[2.2.1]heptane and 2-Oxa-4-azabicyclo[3.3.1]non-3-ene Derivatives by Base-Promoted Heterocyclization of Alkyl N-(cis(trans)-3,trans(cis)-4-Dibromocyclohex-1-yl)carbamates and N-(cis(trans)-3,trans(cis)-4-Dibromocyclohex-1-yl)-2,2,2-trifluoroacetamides. The Journal of Organic Chemistry, 72(22), 8592–8595.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]
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Application Notes and Protocols for Bromo-Substituted Azabicyclo[2.2.1]heptane Scaffolds in Drug Discovery
Introduction: Navigating Isomeric Complexity in Drug Discovery Building Blocks
The rigid, conformationally constrained 3-azabicyclo[2.2.1]heptane scaffold is a privileged motif in medicinal chemistry, offering a three-dimensional framework that can enhance binding affinity and selectivity for biological targets. The functionalized derivative, tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate (CAS 1221818-32-1) , represents a versatile building block for introducing this core structure into potential therapeutic agents. The bromine atom at the C7 position serves as a synthetic handle for carbon-carbon and carbon-nitrogen bond formation, while the tert-butyloxycarbonyl (Boc) group provides robust protection of the bridgehead nitrogen, readily removable under acidic conditions.
However, it is crucial for researchers to distinguish this compound from its more commonly cited isomer, tert-Butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate . The differing placement of the bromine atom and the Boc-protected nitrogen significantly influences the steric and electronic environment of the reactive sites.
Caption: Structural comparison of two isomeric bromo-azabicyclo[2.2.1]heptane building blocks.
While tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate is commercially available, detailed, peer-reviewed experimental protocols for its specific application in cross-coupling reactions are not widely disseminated in the public domain.[1][2][3][4] In contrast, the 2-bromo-7-aza isomer is well-documented as a substrate in key synthetic transformations.[5][6]
Therefore, this guide will provide detailed, field-proven protocols for the application of tert-Butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate as a representative scaffold. These protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions are foundational for this class of compounds and can serve as an expert starting point for the development of specific procedures for the 7-bromo-3-aza isomer, with the understanding that optimization may be required due to the differing steric and electronic properties of the substrate.
PART 1: Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry, enabling the formation of a carbon-carbon bond between a halide and an organoboron species.[7] This protocol details the coupling of the bromo-azabicyclo[2.2.1]heptane scaffold with an arylboronic acid, a common strategy for introducing aromatic moieties.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) species is the active catalyst. We utilize Pd(OAc)₂ as a stable Pd(II) precatalyst which is reduced in situ. The choice of a bulky, electron-rich phosphine ligand like SPhos is critical. It promotes the rate-limiting oxidative addition step and facilitates the reductive elimination to release the product, preventing catalyst decomposition.
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation to the palladium center.[7] K₃PO₄ is a moderately strong base that is effective and generally well-tolerated by many functional groups.
-
Solvent System: A mixture of a non-polar solvent like toluene and water is often used. The aqueous phase is essential for dissolving the inorganic base, while the organic phase dissolves the substrates and catalyst. This biphasic system facilitates the reaction at the interface.
Detailed Protocol: Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add tert-Butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), potassium phosphate (K₃PO₄, 2.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and SPhos (0.10 eq).
-
Solvent Addition: Under an inert atmosphere (Argon or Nitrogen), add toluene to achieve a concentration of ~0.2 M with respect to the starting bromide, followed by deionized water (10% of the toluene volume).
-
Degassing: Seal the flask and thoroughly degas the mixture by sparging with argon for 15-20 minutes. This is crucial to remove oxygen, which can oxidize and deactivate the palladium catalyst.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and saturated brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
| Parameter | Recommended Value | Rationale |
| Substrate Ratio | 1.0 : 1.2 (Bromo-scaffold : Boronic Acid) | A slight excess of the boronic acid ensures complete consumption of the more valuable bromo-scaffold. |
| Catalyst Loading | 5 mol% Pd(OAc)₂ / 10 mol% SPhos | Sufficient for efficient catalysis; can be optimized for specific substrates. |
| Base | K₃PO₄ (2.0 eq) | Effective activation of boronic acid with good functional group tolerance. |
| Temperature | 80 - 100 °C | Provides thermal energy to overcome activation barriers without promoting significant degradation. |
| Reaction Time | 4 - 12 hours | Dependent on substrate reactivity; monitor for completion. |
PART 2: Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C(sp²)-N bonds, a linkage prevalent in pharmaceuticals.[8] This protocol outlines the coupling of the bromo-azabicyclo[2.2.1]heptane scaffold with a primary or secondary amine.
Causality Behind Experimental Choices:
-
Catalyst System: We employ a pre-formed palladium catalyst, [(tBu)₃P]₂Pd(0), which is highly active. Alternatively, a combination of a Pd(0) source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand (e.g., tri-tert-butylphosphine) can be used. These ligands are essential for promoting the challenging C-N reductive elimination step.[9]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile for coordination to the palladium center. Sodium tert-butoxide (NaOtBu) is a common and effective choice for this transformation.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and to ensure solubility of the reaction components. Rigorous exclusion of air and moisture is critical for success.
Detailed Protocol: Buchwald-Hartwig Amination
Caption: Workflow for the Buchwald-Hartwig amination reaction.
Step-by-Step Methodology:
-
Reaction Setup (Inert Atmosphere): Inside a glovebox, add tert-Butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate (1.0 eq), the desired amine (1.2 eq), sodium tert-butoxide (NaOtBu, 1.4 eq), and bis(tri-tert-butylphosphine)palladium(0) ([(tBu)₃P]₂Pd(0), 0.02 eq) to a Schlenk tube.
-
Solvent Addition: Add anhydrous toluene to the tube to achieve a concentration of ~0.1 M with respect to the starting bromide.
-
Reaction: Seal the tube and remove it from the glovebox. Heat the mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 6-24 hours).
-
Workup: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the mixture with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
| Parameter | Recommended Value | Rationale |
| Substrate Ratio | 1.0 : 1.2 (Bromo-scaffold : Amine) | Ensures complete reaction of the limiting bromo-scaffold. |
| Catalyst Loading | 2 mol% [(tBu)₃P]₂Pd(0) | High catalyst activity allows for lower loading. |
| Base | NaOtBu (1.4 eq) | Strong, non-nucleophilic base required for amine deprotonation. |
| Temperature | 90 - 110 °C | Necessary to drive the catalytic cycle, particularly the reductive elimination step. |
| Reaction Time | 6 - 24 hours | Highly substrate-dependent; monitor for completion. |
PART 3: Post-Coupling Deprotection
Following successful coupling, the Boc protecting group can be efficiently removed under acidic conditions to liberate the free amine, which can then be used in subsequent synthetic steps, such as amide bond formation or reductive amination.
Detailed Protocol: Boc Deprotection
-
Dissolution: Dissolve the Boc-protected azabicyclo[2.2.1]heptane derivative (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Acid Addition: Add an excess of a strong acid. A 4 M solution of HCl in 1,4-dioxane (10 eq) or trifluoroacetic acid (TFA) (10-20 eq) are commonly used.
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product is typically obtained as the hydrochloride or trifluoroacetate salt and can often be used in the next step without further purification. If the free base is required, the residue can be dissolved in water, basified with a suitable base (e.g., NaOH or NaHCO₃), and extracted with an organic solvent.
References
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BuyersGuideChem. (n.d.). tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate suppliers and producers. Available at: [Link]
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Alcaide, B., et al. (2010). Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives. ARKIVOC, 2010(iii), 56-73. Available at: [Link]
-
Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Supporting Information. Available at: [Link]
-
Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Available at: [Link]
-
Gaertner, P., et al. (2001). New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. ARKIVOC, 2001(ii), 69-81. Available at: [Link]
-
ResearchGate. (2001). (PDF) New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. Application in enantioselective catalysis. Available at: [Link]
-
MDPI. (2018). Unexpected Resistance to Base-Catalyzed Hydrolysis of Nitrogen Pyramidal Amides Based on the 7-Azabicyclic[2.2.1]heptane Scaffold. Molecules, 23(11), 2993. Available at: [Link]
-
Viciu, M. S., et al. (2020). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Catalysts, 10(10), 1149. Available at: [Link]
-
De la Puente, M. L., et al. (2007). Synthesis of 7-Azabicyclo[2.2.1]heptane and 2-Oxa-4-azabicyclo[3.3.1]non-3-ene Derivatives by Base-Promoted Heterocyclization. The Journal of Organic Chemistry, 72(16), 6044-6051. Available at: [Link]
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Organic-Synthesis.org. (n.d.). Buchwald-Hartwig Coupling. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
- Google Patents. (2009). WO2009104155A1 - 2-aza-bicyclo[2.2.1]heptane derivatives.
-
ResearchGate. (2009). Aza-Prins-Pinacol Approach to 7-Azabicyclo[2.2.1]heptanes: Syntheses of (±)-Epibatidine and (±)-Epiboxidine. Available at: [Link]
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- 2. tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate [cymitquimica.com]
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Application Notes: tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate in Cross-Coupling Reactions
Introduction: A Privileged Scaffold for Modern Drug Discovery
The 3-azabicyclo[2.2.1]heptane framework is a rigid, bicyclic amine that serves as a key structural motif in a multitude of biologically active compounds and approved pharmaceuticals. Its conformational rigidity allows for precise spatial orientation of substituents, making it an invaluable scaffold for probing receptor binding pockets and optimizing drug-target interactions. tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate is a particularly useful building block, combining the desirable bicyclic core with a strategically placed bromine atom at the bridgehead position, ready for functionalization via modern cross-coupling methodologies. The tert-butyloxycarbonyl (Boc) protecting group ensures stability and compatibility with a wide range of reaction conditions while allowing for facile deprotection at a later synthetic stage.
The inherent strain in the bicyclo[2.2.1]heptane system presents unique challenges and opportunities in its chemical transformations.[1][2] This guide provides an in-depth analysis and detailed protocols for the application of this versatile building block in three key palladium-catalyzed cross-coupling reactions: Buchwald-Hartwig Amination, Sonogashira Coupling, and Suzuki-Miyaura Coupling. The protocols are designed to be robust starting points for researchers in medicinal chemistry and drug development, with an emphasis on the mechanistic rationale behind the choice of catalysts, ligands, and reaction conditions.
Buchwald-Hartwig Amination: Forging C-N Bonds at the Bridgehead
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and functional group tolerance.[3][4] Applying this reaction to the bridgehead bromide of our title compound allows for the direct introduction of a diverse range of primary and secondary amines, including complex heterocyclic structures, which are ubiquitous in pharmaceutical agents.[3]
Mechanistic Considerations & Causality
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl or vinyl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[4][5]
The choice of ligand is paramount for a successful transformation.[3] Bulky, electron-rich phosphine ligands, such as those from the XPhos or Buchwald families, are often required to promote both the oxidative addition and the final reductive elimination steps, particularly with challenging substrates like bridgehead halides.[3] The base plays a crucial role in deprotonating the amine in the catalytic cycle; strong, non-nucleophilic bases like sodium tert-butoxide are typically employed.
Caption: General workflow for the Buchwald-Hartwig amination.
Experimental Protocol: General Procedure
Materials:
-
tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd2(dba)3 or a G3-XPhos precatalyst)
-
Bulky phosphine ligand (e.g., XPhos or RuPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-1.5 equivalents relative to Pd).
-
Add tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate (1.0 eq), the desired amine (1.1-1.5 eq), and sodium tert-butoxide (1.5-2.0 eq).
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Parameter | Recommended Range | Rationale |
| Catalyst Loading | 1-5 mol% | Higher loadings may be needed for less reactive amines. |
| Ligand | XPhos, RuPhos | Bulky, electron-rich ligands facilitate the key steps of the catalytic cycle.[3] |
| Base | NaOtBu, LHMDS | Strong, non-nucleophilic base is required for efficient deprotonation. |
| Solvent | Toluene, Dioxane | Anhydrous and degassed conditions are crucial to prevent catalyst deactivation. |
| Temperature | 80-110 °C | Sufficient thermal energy is needed to overcome the activation barrier of oxidative addition. |
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is a highly reliable method for the formation of carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes).[6] This reaction is catalyzed by a combination of palladium and copper complexes.[7][8][9] For the 3-azabicyclo[2.2.1]heptane scaffold, this transformation opens the door to a wide array of alkynyl-substituted derivatives, which are valuable precursors for further synthetic manipulations and are themselves present in many bioactive molecules.[6]
Mechanistic Considerations & Causality
The Sonogashira reaction proceeds through two interconnected catalytic cycles.[7] The palladium cycle is similar to other cross-coupling reactions, involving oxidative addition of the bromide to Pd(0), followed by transmetalation from a copper(I) acetylide intermediate and reductive elimination. The copper cycle involves the deprotonation of the terminal alkyne by a base and the subsequent formation of the key copper(I) acetylide species. The use of an amine base, such as triethylamine or diisopropylamine, is common as it also serves as the solvent and neutralizes the hydrogen halide byproduct.[6]
Caption: The interconnected catalytic cycles of the Sonogashira coupling.
Experimental Protocol: General Procedure
Materials:
-
tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(PPh3)2)
-
Copper(I) iodide (CuI)
-
Amine base/solvent (e.g., triethylamine or diisopropylamine)
-
Anhydrous, degassed co-solvent (optional, e.g., THF or DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate (1.0 eq), the palladium catalyst (1-5 mol%), and copper(I) iodide (2-10 mol%).
-
Add the anhydrous, degassed amine solvent. If the starting material has poor solubility, a co-solvent can be added.
-
Add the terminal alkyne (1.1-1.5 eq) via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water or brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Parameter | Recommended Range | Rationale |
| Pd Catalyst | Pd(PPh3)4, PdCl2(PPh3)2 | Standard, reliable catalysts for Sonogashira couplings. |
| Cu Co-catalyst | CuI (2-10 mol%) | Essential for the formation of the copper acetylide intermediate.[7] |
| Base/Solvent | Triethylamine, Diisopropylamine | Acts as both the base and the solvent, neutralizing the HBr byproduct.[6] |
| Temperature | Room Temperature to 60 °C | Mild conditions are often sufficient, minimizing side reactions.[6] |
Suzuki-Miyaura Coupling: Constructing C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is arguably one of the most powerful and widely used C-C bond-forming reactions in organic synthesis.[10][11] Its popularity stems from the mild reaction conditions, high functional group tolerance, and the commercial availability and stability of a vast array of boronic acids and their derivatives.[10][11] For the title compound, this reaction allows for the introduction of aryl, heteroaryl, and even alkyl groups at the 7-position, providing a direct route to highly complex and diverse molecular architectures.
Mechanistic Considerations & Causality
The Suzuki coupling catalytic cycle begins with the oxidative addition of the halide to the Pd(0) catalyst.[11] A key step is the transmetalation of the organic group from the boron atom to the palladium center. This process is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species.[11] The cycle is completed by reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. The choice of base and solvent system is critical and often needs to be optimized for a given set of substrates.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Experimental Protocol: General Procedure
Materials:
-
tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate
-
Aryl or vinyl boronic acid (or boronic ester)
-
Palladium catalyst (e.g., Pd(dppf)Cl2 or Pd(PPh3)4)
-
Base (e.g., K2CO3, Cs2CO3, or K3PO4)
-
Anhydrous, degassed solvent system (e.g., Dioxane/water, Toluene, or DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate (1.0 eq), the boronic acid or ester (1.1-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2-3 eq).
-
Evacuate and backfill the vessel with an inert gas (repeat three times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Parameter | Recommended Range | Rationale |
| Pd Catalyst | Pd(dppf)Cl2, Pd(PPh3)4 | Robust catalysts with good stability and broad substrate scope. |
| Base | K2CO3, Cs2CO3, K3PO4 | Activates the boronic acid for transmetalation; choice can influence reaction outcome. |
| Solvent | Dioxane/H2O, Toluene, DMF | A protic co-solvent like water can accelerate the transmetalation step. |
| Temperature | 80-100 °C | Standard temperature range for Suzuki couplings to ensure reasonable reaction rates. |
Conclusion and Future Outlook
tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate is a powerful and versatile building block for the synthesis of novel, three-dimensional chemical entities. The cross-coupling reactions detailed in this guide—Buchwald-Hartwig amination, Sonogashira coupling, and Suzuki-Miyaura coupling—provide reliable and adaptable methods for the late-stage functionalization of the rigid bicyclic core. By understanding the mechanistic underpinnings of these transformations, researchers can rationally design and optimize synthetic routes to access a wide range of derivatives for applications in drug discovery and materials science. Further exploration of other cross-coupling reactions, such as Heck, Stille, or C-H activation, will undoubtedly expand the synthetic utility of this valuable scaffold.
References
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Gallop, C. W. D., Chen, M.-T., & Navarro, O. (2014). Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes. Organic Letters, 16(14), 3724–3727. [Link]
- Grokipedia. (n.d.). Buchwald–Hartwig amination.
-
Gassman, P. G., & Cryberg, R. L. (1970). Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. Canadian Journal of Chemistry, 48(13), 2065-2071. [Link]
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Urgaonkar, S., Xu, J.-H., & Verkade, J. G. (2003). Application of a New Bicyclic Triaminophosphine Ligand in Pd-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides, Bromides, and Iodides. The Journal of Organic Chemistry, 68(22), 8416–8423. [Link]
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De la Cruz, P., Díez, D., & Garrido, N. M. (2007). Synthesis of 7-Azabicyclo[2.2.1]heptane and 2-Oxa-4-azabicyclo[3.3.1]non-3-ene Derivatives by Base-Promoted Heterocyclization of Alkyl N-(cis(trans)-3,trans(cis)-4-Dibromocyclohex-1-yl)carbamates and N-(cis(trans)-3,trans(cis)-4-Dibromocyclohex-1-yl)-2,2,2-trifluoroacetamides. The Journal of Organic Chemistry, 72(22), 8344–8352. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
ACS Publications. (2007). Synthesis of 7-Azabicyclo[2.2.1]heptane and 2-Oxa-4-azabicyclo[3.3.1]non-3-ene Derivatives by Base-Promoted Heterocyclization of Alkyl N-(cis(trans)-3,trans(cis)-4-Dibromocyclohex-1-yl)carbamates and N-(cis(trans)-3,trans(cis)-4-Dibromocyclohex-1-yl)-2,2,2-trifluoroacetamides. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]
-
Canadian Science Publishing. (1970). Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. Retrieved from [Link]
-
PubMed. (2003). Application of a new bicyclic triaminophosphine ligand in Pd-catalyzed Buchwald-Hartwig amination reactions of aryl chlorides, bromides, and iodides. Retrieved from [Link]
-
Sci-Hub. (n.d.). Synthesis of N-Heteroaryl-7-azabicyclo[2.2.1]heptane Derivatives via Palladium−Bisimidazol-2-ylidene Complex Catalyzed Amination Reactions. Retrieved from [Link]
-
PubMed. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Retrieved from [Link]
-
Sci-Hub. (n.d.). Convergent and Stereodivergent Synthesis of Complex 1-Aza-7-oxabicyclo[2.2.1]heptanes. Retrieved from [Link]
-
R Discovery. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Retrieved from [Link]
-
University of York. (n.d.). Elaboration of FragLites via Suzuki-Miyaura Cross-Coupling of 3-D Bifunctional Cyclopropyl-Fused Building Blocks. Retrieved from [Link]
-
PMC - NIH. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Retrieved from [Link]
-
University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Retrieved from [Link]
-
ResearchGate. (2025). One-Pot Synthesis of Bicyclo[2.2.1]heptane Derivatives by Three-Component Coupling of Norbornene, Aryl Halides, and Arylacetylenes in the Presence of Ligand-Free Palladium Catalytic Systems. Retrieved from [Link]
-
Figshare. (n.d.). Synthesis of N-Heteroaryl-7-azabicyclo[2.2.1]heptane Derivatives via Palladium−Bisimidazol-2-ylidene Complex Catalyzed Amination Reactions. Retrieved from [Link]
-
NIH. (n.d.). Second-Generation Palladium Catalyst System for the Transannular C–H Functionalization of Azabicycloalkanes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Application Note: Strategic Synthesis of Novel Heterocyclic Scaffolds Utilizing tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate
Introduction: The Strategic Value of the 3-Azabicyclo[2.2.1]heptane Core
The quest for novel chemical entities with enhanced pharmacological properties—improved potency, selectivity, and pharmacokinetic profiles—has driven chemists to explore beyond flat, aromatic structures towards three-dimensional scaffolds. The rigid 3-azabicyclo[2.2.1]heptane framework is a premier example of such a scaffold. Its conformationally constrained structure provides a precise vectoral orientation for substituents, making it an invaluable building block for probing the complex topology of biological targets.
tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate is a particularly versatile starting material. The bromine atom at the C7 bridgehead position serves as a synthetic handle for a variety of cross-coupling reactions, while the Boc-protected nitrogen at the N3 position allows for subsequent functionalization or deprotection. This application note provides an in-depth guide to leveraging this building block for the synthesis of novel N-aryl, C-aryl, and spirocyclic heterocycles, focusing on palladium-catalyzed methodologies that offer broad substrate scope and functional group tolerance.[1][2]
Core Synthetic Pathways and Mechanistic Considerations
The C7-Br bond of the azabicyclo[2.2.1]heptane core is amenable to functionalization through modern organometallic catalysis. The primary strategies discussed herein are Palladium-catalyzed Buchwald-Hartwig amination and Suzuki-Miyaura coupling. These methods are cornerstones of modern medicinal chemistry, enabling the construction of C-N and C-C bonds that were previously challenging to form.[2][3][4]
Figure 2: Buchwald-Hartwig Amination Catalytic Cycle. A simplified representation of the Pd-catalyzed C-N bond formation mechanism.
Protocol Considerations: The success of the reaction hinges on the careful selection of the catalyst system (palladium source and ligand), base, and solvent. Anhydrous and deoxygenated conditions are crucial to prevent catalyst poisoning and side reactions.
| Component | Recommended Choice | Rationale & Causality |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Precursors that readily form the active Pd(0) species in situ. |
| Ligand | XPhos, RuPhos, or tBu₃P | Bulky, electron-rich phosphine ligands that promote oxidative addition and facilitate the rate-limiting reductive elimination step. [4] |
| Base | NaOtBu or K₃PO₄ | A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex without competing side reactions. [5] |
| Solvent | Toluene or Dioxane | Aprotic, non-polar solvents that are stable at the required reaction temperatures and effectively solubilize the reactants and catalyst. |
Palladium-Catalyzed C-C Coupling: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron species (like a boronic acid or ester) and a halide. [6]For our substrate, this reaction enables the introduction of diverse aryl and heteroaryl moieties at the C7 position, providing a direct route to complex heterocyclic structures with potential applications in drug discovery. [7] Mechanistic Insight: The Suzuki reaction mechanism involves three primary steps: 1) Oxidative addition of the halide to the Pd(0) catalyst, 2) Transmetalation, where the organic group from the activated boronic acid is transferred to the palladium center, and 3) Reductive elimination, which forms the C-C bond and regenerates the Pd(0) catalyst. [6]The presence of a base is essential to activate the boronic acid, forming a boronate complex that facilitates the transmetalation step. [6]
Figure 3: Suzuki-Miyaura Coupling Catalytic Cycle. Illustrates the key steps of C-C bond formation via a palladium catalyst.
Protocol Considerations: Similar to the Buchwald-Hartwig amination, the choice of catalyst, ligand, base, and solvent system is paramount for achieving high yields and purity.
| Component | Recommended Choice | Rationale & Causality |
| Palladium Source | Pd(PPh₃)₄ or Pd(OAc)₂ | Pd(PPh₃)₄ can be used directly as a Pd(0) source. Pd(OAc)₂ is an air-stable Pd(II) precursor that is reduced in situ. |
| Ligand | PPh₃, SPhos, or PCy₃ | The choice of ligand influences catalyst stability and activity. For aryl chlorides or bromides, bulky phosphines are often effective. [8] |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | An aqueous base is typically required to activate the boronic acid for transmetalation. The choice of base can significantly impact yield. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, or DME | A biphasic solvent system is common, allowing the inorganic base to reside in the aqueous phase while the organic reactants and catalyst are in the organic phase. |
Detailed Experimental Protocols
General Considerations: All reactions should be performed in oven-dried glassware under an inert atmosphere (Nitrogen or Argon). Solvents should be anhydrous and degassed prior to use.
Protocol 1: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To a flame-dried Schlenk flask, add tert-butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate (1.0 eq.), the desired amine or amide (1.2 eq.), the phosphine ligand (4-10 mol%), and the base (e.g., NaOtBu, 1.5 eq.).
-
Catalyst Addition: Evacuate and backfill the flask with an inert gas three times. Add the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%) and anhydrous toluene.
-
Reaction Execution: Stir the reaction mixture at 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 7-amino-3-azabicyclo[2.2.1]heptane derivative.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a round-bottom flask, add tert-butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate (1.0 eq.), the arylboronic acid (1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a degassed mixture of solvent (e.g., Toluene/Ethanol/H₂O in a 4:1:1 ratio).
-
Reaction Execution: Heat the mixture to reflux (approx. 80-90 °C) under an inert atmosphere. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and dilute with water and ethyl acetate. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product via flash column chromatography to yield the desired 7-aryl-3-azabicyclo[2.2.1]heptane derivative.
Application Example: Synthesis of a Novel Spiro-Heterocycle
The versatility of the 3-azabicyclo[2.2.1]heptane core can be extended to the synthesis of complex spirocyclic systems, which are of great interest in drug discovery for their structural rigidity and novelty. [9][10][11]A potential synthetic route involves an initial Suzuki coupling followed by intramolecular cyclization.
Hypothetical Workflow:
-
Suzuki Coupling: Couple the starting bromide with 2-(hydroxymethyl)phenylboronic acid to install an ortho-hydroxymethylaryl group at the C7 position.
-
Boc Deprotection: Remove the Boc protecting group from the N3 nitrogen using acidic conditions (e.g., TFA in DCM).
-
Intramolecular Cyclization: Promote an intramolecular nucleophilic substitution or a Pictet-Spengler-type reaction between the free secondary amine and the hydroxymethyl group (which can be activated, e.g., by conversion to a tosylate or halide) to forge the new spirocyclic ring system.
This strategy demonstrates how the initial functionalization serves as a gateway to more complex molecular architectures, underscoring the value of the title compound as a versatile synthetic intermediate.
Conclusion
tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate is a powerful and versatile building block for the synthesis of novel, three-dimensional heterocycles. Through well-established palladium-catalyzed reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, researchers can readily access a diverse range of C7-functionalized derivatives. The protocols and mechanistic insights provided in this note serve as a comprehensive guide for scientists in medicinal chemistry and drug discovery to effectively utilize this scaffold in the development of next-generation therapeutics.
References
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- Tert-butyl 2-bromo-7-azabicyclo[2.2.
- Kozyrev Y. Synthesis of spiro- and cage N,O,S-containing...
- Buchwald–Hartwig amin
- Synthesis of 7-Azabicyclo[2.2.
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
- SYNTHESIS OF 7-AZABICYCL0[2.2.1]HEPTANE AND 8-AZABICYCL0[3.2.1]0CTANE SYSTEMS USING.
- ChemInform Abstract: Synthesis of 7-Azabicyclo[2.2.1]heptane and 2-Oxa-4-azabicyclo[3.3.1]non-3-ene Derivatives by Base-Promoted Heterocyclization of Alkyl N-(cis(trans)
- Elaboration of FragLites via Suzuki-Miyaura Cross-Coupling of 3-D Bifunctional Cyclopropyl-Fused Building Blocks.
- Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor.
- Synthesis and Structural Analysis of a New Class of Azaspiro[3.
- Buchwald-Hartwig Amin
- The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal.
- Synthesis of spiro[bicyclo[2.2.1]heptane-2,2'-furan]-3-amines via stereoselective cycloadditions of trimethylenemethane to (1S,3EZ,4R)
- Fused-Linked and Spiro-Linked N-Containing Heterocycles - PMC - NIH.
- Fused-Linked and Spiro-Linked N-Containing Heterocycles - MDPI.
- [2.2.1]Heterobicyclic Bromovinyl Sulfones for Thiol-Triggered Strategies in Linker Chemistry: Aza- vs Oxa-Norbornadienic Systems - NIH.
- TCI Practical Example: Buchwald-Hartwig Amin
- tert-Butyl 7-bromo-3-azabicyclo[2.2.
- A new palladium catalyzed synthesis of ,-2,3-diarylsubstituted bicyclo[2.2.1]heptanes or bicyclo [2.2.1] hept-2-enes - Sci-Hub.
- Synthesis of new 7-azabicyclo[2.2.
- US8722660B2 - Heterocyclic compound - Google P
- US5817679A - 7-Azabicyclo 2.2.1!
- Suzuki Coupling - Organic Chemistry Portal.
- 2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-(6-broMo-1H-benziMidazol-2-yl)-, 1,1-diMethylethyl ester,(1R,3S,4S)- | 1256387-74-2 - ChemicalBook.
- Sci-Hub: Synthesis of 7-Azabicyclo[2.2.1]heptane and 2-Oxa-4-azabicyclo[3.3.1]non-3-ene Derivatives by Base-Promoted Heterocyclization of Alkyl N-(cis(trans)-3,trans(cis)-4-Dibromocyclohex-1-yl)
- 1221818-32-1|tert-Butyl 7-bromo-3-azabicyclo[2.2.
- Simple Amine/Pd(OAc)
- WO2009104155A1 - 2-aza-bicyclo[2.2.
Sources
- 1. Buy Tert-butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate | 1824357-11-0 [smolecule.com]
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- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. research.rug.nl [research.rug.nl]
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- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 8. researchgate.net [researchgate.net]
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- 11. mdpi.com [mdpi.com]
The Strategic Application of tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate in Modern Drug Discovery
Introduction: The Value of Conformational Constraint in Medicinal Chemistry
In the intricate dance of drug-receptor interactions, the three-dimensional architecture of a small molecule is paramount. Rigid bicyclic scaffolds have emerged as powerful tools in the medicinal chemist's armamentarium, offering a means to lock flexible molecules into bioactive conformations, thereby enhancing potency, selectivity, and metabolic stability. The 3-azabicyclo[2.2.1]heptane core, a conformationally restricted proline bioisostere, has garnered significant attention for its ability to present substituents in well-defined spatial orientations. This application note delves into the utility of a particularly versatile derivative, tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate , as a key building block for the synthesis of complex drug candidates.
The strategic placement of a bromine atom at the 7-position provides a reactive handle for a variety of cross-coupling and nucleophilic substitution reactions, allowing for the introduction of diverse chemical functionalities. The tert-butoxycarbonyl (Boc) protecting group ensures the stability of the bicyclic amine during these transformations and can be readily removed under acidic conditions to enable further derivatization at the nitrogen atom. This combination of features makes tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate a highly valuable intermediate for the construction of novel therapeutics targeting a range of biological pathways.
Synthesis of the Core Scaffold
The synthesis of the 7-bromo-3-azabicyclo[2.2.1]heptane core is typically achieved through a base-promoted intramolecular cyclization of a suitably substituted cyclohexylamine derivative. A common route involves the stereoselective bromination of an N-protected cyclohex-3-enamine, followed by treatment with a strong base such as sodium hydride to induce ring formation.
Caption: Synthetic overview for the 3-azabicyclo[2.2.1]heptane core.
Key Applications in Drug Discovery
The rigid 3-azabicyclo[2.2.1]heptane scaffold has been successfully incorporated into a variety of drug candidates, demonstrating its versatility across different therapeutic areas.
Orexin-1 Receptor Antagonists for Anxiety and Addiction Disorders
The orexin system plays a crucial role in regulating sleep, appetite, and motivation. Selective antagonism of the orexin-1 receptor (OX1R) is a promising therapeutic strategy for the treatment of anxiety, panic disorders, and substance abuse. The conformationally constrained nature of the 3-azabicyclo[2.2.1]heptane scaffold has been exploited in the development of potent and selective OX1R antagonists.[1]
A notable example is the discovery of JNJ-54717793, a clinical candidate for the treatment of panic disorder.[1] The synthesis of this class of molecules often involves the coupling of a functionalized 3-azabicyclo[2.2.1]heptane core with various aromatic and heteroaromatic moieties. The 7-bromo derivative serves as an excellent starting point for introducing the necessary side chains through cross-coupling reactions.
Caption: General synthetic route to orexin-1 antagonists.
Ligands for Sigma (σ) Receptors
Sigma receptors, particularly the σ2 subtype, are implicated in a variety of neurological disorders, including schizophrenia and neuropathic pain. The development of selective σ2 receptor ligands is an active area of research. The rigid framework of the 7-azabicyclo[2.2.1]heptane scaffold has been shown to be a key determinant for achieving high affinity and selectivity for the σ2 receptor. N-substituted 7-azabicyclo[2.2.1]heptanes have been synthesized and evaluated as potent σ2 receptor ligands, with the nature of the N-substituent dictating the affinity and selectivity profile.
Nicotinic Acetylcholine Receptor (nAChR) Modulators
Nicotinic acetylcholine receptors are involved in cognitive processes, and modulators of these receptors are being investigated for the treatment of cognitive deficits in disorders such as Alzheimer's disease and schizophrenia. The 3-azabicyclo[2.2.1]heptane scaffold can serve as a rigid mimic of the natural ligand acetylcholine, allowing for precise interactions with the receptor binding site.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key transformations involving tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate with an arylboronic acid.
Rationale: The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds. The choice of a palladium catalyst with bulky, electron-rich phosphine ligands is often crucial for achieving high yields with sterically hindered substrates like the 7-bromo-3-azabicyclo[2.2.1]heptane core. A base is required to activate the boronic acid for transmetalation to the palladium center.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Materials:
-
tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Add the anhydrous solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition |
| Substrate | tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate |
| Coupling Partner | Arylboronic acid (1.2 eq.) |
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ (2.0 eq.) |
| Solvent | 1,4-Dioxane/H₂O (4:1) |
| Temperature | 80-100 °C |
| Time | 12-24 h |
Protocol 2: Nucleophilic Substitution with Amines
This protocol outlines a general procedure for the nucleophilic substitution of the 7-bromo group with a primary or secondary amine.
Rationale: The bromine atom at the 7-position can be displaced by strong nucleophiles. The reaction often requires elevated temperatures to overcome the steric hindrance of the bicyclic system. The use of a polar aprotic solvent like DMF helps to dissolve the reactants and facilitate the substitution reaction.
Materials:
-
tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate
-
Primary or secondary amine (2.0-3.0 equivalents)
-
Anhydrous dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate and anhydrous DMF.
-
Add the amine to the solution.
-
Seal the vessel and heat the reaction mixture to 100-120 °C for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Boc-Deprotection
This protocol describes the removal of the Boc protecting group to liberate the secondary amine for further functionalization.
Rationale: The Boc group is labile under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective reagent system for this transformation, typically proceeding rapidly at room temperature.
Materials:
-
Boc-protected 3-azabicyclo[2.2.1]heptane derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Add TFA (5-10 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, or until deprotection is complete as indicated by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the TFA salt of the amine.
-
Filter the solid and wash with cold diethyl ether.
-
To obtain the free amine, dissolve the salt in water, basify with a suitable base (e.g., NaHCO₃ or NaOH), and extract with an organic solvent.
Conclusion
tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate is a valuable and versatile building block in drug discovery. Its conformationally rigid scaffold and the presence of a reactive bromine handle allow for the synthesis of a wide range of structurally diverse and biologically active molecules. The protocols outlined in this application note provide a practical guide for the utilization of this important intermediate in the development of novel therapeutics.
References
-
Préville, C., Bonaventure, P., Koudriakova, T., Lord, B., Nepomuceno, D., Rizzolio, M., ... & Carruthers, N. I. (2020). Substituted Azabicyclo[2.2.1]heptanes as Selective Orexin-1 Antagonists: Discovery of JNJ-54717793. ACS Medicinal Chemistry Letters, 11(10), 2002-2009. [Link]
-
Alcaide, B., Almendros, P., & Aragoncillo, C. (2007). Synthesis of 7-Azabicyclo[2.2.1]heptane and 2-Oxa-4-azabicyclo[3.3.1]non-3-ene Derivatives by Base-Promoted Heterocyclization of Alkyl N-(cis(trans)-3,trans(cis)-4-Dibromocyclohex-1-yl)carbamates and N-(cis(trans)-3,trans(cis)-4-Dibromocyclohex-1-yl)-2,2,2-trifluoroacetamides. The Journal of Organic Chemistry, 72(22), 8345–8355. [Link]
-
Zhang, C., Huang, J., Trudell, M. L., & Nolan, S. P. (1999). Palladium-Imidazol-2-ylidene Complexes as Catalysts for Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids. The Journal of Organic Chemistry, 64(11), 3804–3805. [Link]
-
Shireman, B. T., Préville, C., Bonaventure, P., Koudriakova, T., Lord, B., Nepomuceno, D., ... & Carruthers, N. I. (2017). Substituted azabicyclo[2.2.1]heptanes as selective orexin-1 antagonists: Discovery of JNJ-54717793. Abstracts of Papers of the American Chemical Society, 254. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Application Notes and Protocols for tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate
Introduction: The Strategic Value of the 3-Azabicyclo[2.2.1]heptane Scaffold
The rigid, bicyclic framework of 3-azabicyclo[2.2.1]heptane is a privileged scaffold in modern medicinal chemistry. Its constrained geometry allows for the precise spatial orientation of substituents, making it an invaluable tool for probing receptor-ligand interactions and designing highly selective therapeutic agents. This structural motif is particularly significant in the development of ligands for nicotinic and sigma receptors, which are implicated in a range of neurological disorders.[1][2] The title compound, tert-butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate, serves as a versatile and strategically important building block for the synthesis of novel drug candidates. The bromine atom at the 7-position provides a reactive handle for a variety of chemical transformations, while the tert-butoxycarbonyl (Boc) group offers robust protection of the nitrogen atom, which can be readily removed under acidic conditions to allow for further derivatization.
This guide provides a comprehensive overview of the key reaction conditions for the functionalization of tert-butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic substitutions. The protocols detailed herein are designed to be self-validating and are supported by mechanistic insights to aid researchers in adapting these methods to their specific synthetic needs.
Synthesis of the Core Scaffold
The synthesis of the 7-bromo-3-azabicyclo[2.2.1]heptane core is typically achieved through a multi-step sequence starting from readily available precursors. A common approach involves the base-promoted intramolecular cyclization of a suitably substituted cyclohexylamine derivative. For instance, the reaction of a tert-butyl N-(dibromocyclohexyl)carbamate with a strong base like sodium hydride in an aprotic polar solvent such as dimethylformamide (DMF) can afford the desired bicyclic product.[2][3] The stereochemistry of the starting material is crucial for the success of the cyclization.
Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds
The bromine atom at the 7-position of the bicyclic scaffold is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, and amino substituents. These reactions are foundational in modern drug discovery for building molecular complexity.
Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds. In the context of tert-butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate, this reaction allows for the direct attachment of aryl or heteroaryl groups at the 7-position, a key step in the synthesis of many biologically active molecules.[1]
Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling involves the oxidative addition of the alkyl bromide to a palladium(0) complex, followed by transmetalation with a boronic acid or ester, and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of tert-butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate with an arylboronic acid.
| Reagent | Molar Equivalents | Purpose |
| tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate | 1.0 | Starting material |
| Arylboronic acid | 1.2 - 1.5 | Coupling partner |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | 0.05 - 0.10 | Catalyst |
| Base (e.g., K₂CO₃, Cs₂CO₃) | 2.0 - 3.0 | Activates boronic acid |
| Solvent (e.g., Toluene, Dioxane, DMF/water) | - | Reaction medium |
Step-by-Step Procedure:
-
To a dry reaction vessel, add tert-butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate, the arylboronic acid, and the base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the palladium catalyst and the degassed solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Caption: Workflow for Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a highly effective method for the synthesis of arylamines from aryl halides. While the substrate in this case is an alkyl bromide, the principles of this palladium-catalyzed C-N bond formation are applicable. This reaction is particularly useful for introducing primary or secondary amines at the 7-position of the azabicyclo[2.2.1]heptane core.[3]
Mechanistic Rationale: Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step, which is often the rate-limiting step in the catalytic cycle. The base plays a critical role in deprotonating the amine, making it a more potent nucleophile.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of tert-butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate with a primary or secondary amine.
| Reagent | Molar Equivalents | Purpose |
| tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate | 1.0 | Starting material |
| Amine | 1.1 - 1.5 | Nucleophile |
| Palladium Pre-catalyst (e.g., Pd₂(dba)₃) | 0.01 - 0.05 | Catalyst precursor |
| Ligand (e.g., XPhos, SPhos, BINAP) | 0.02 - 0.10 | Stabilizes catalyst |
| Base (e.g., NaOtBu, K₃PO₄) | 1.5 - 2.5 | Amine deprotonation |
| Solvent (e.g., Toluene, Dioxane) | - | Reaction medium |
Step-by-Step Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.
-
Add the solvent, followed by the amine and then tert-butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the desired amine product.
Caption: Workflow for Buchwald-Hartwig Amination.
Nucleophilic Substitution Reactions
Direct nucleophilic substitution of the bromide at the 7-position can be a straightforward approach to introduce a variety of functional groups. However, the steric hindrance of the bicyclic system can influence the feasibility and conditions required for these reactions.
Williamson Ether Synthesis: Introduction of Aryloxy Groups
The Williamson ether synthesis can be employed to form a C-O bond by reacting the bromo-substrate with a phenoxide nucleophile.
Mechanistic Rationale: This reaction typically proceeds via an Sₙ2 mechanism, where the phenoxide attacks the carbon bearing the bromine atom, leading to inversion of stereochemistry if the carbon is chiral. However, given the bridgehead-like position of the bromine in the 3-azabicyclo[2.2.1]heptane system, an Sₙ1-type mechanism or other pathways may be operative, especially under forcing conditions. The choice of a polar aprotic solvent can help to solvate the cation in an Sₙ1 pathway and accelerate the reaction.
Protocol 3: General Procedure for Williamson Ether Synthesis
This protocol provides a general method for the synthesis of 7-aryloxy-3-azabicyclo[2.2.1]heptanes.
| Reagent | Molar Equivalents | Purpose |
| tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate | 1.0 | Starting material |
| Phenol | 1.1 - 1.5 | Nucleophile precursor |
| Base (e.g., NaH, K₂CO₃) | 1.2 - 2.0 | Deprotonates phenol |
| Solvent (e.g., DMF, THF) | - | Reaction medium |
Step-by-Step Procedure:
-
To a stirred suspension of the base in the anhydrous solvent under an inert atmosphere, add the phenol portionwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to an hour to ensure complete formation of the phenoxide.
-
Add a solution of tert-butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate in the same solvent to the phenoxide solution.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and monitor its progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and quench carefully with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Deprotection of the Boc Group
The final step in many synthetic sequences involving the title compound is the removal of the Boc protecting group to liberate the free amine. This is typically achieved under acidic conditions.
Protocol 4: Boc Deprotection
| Reagent | Concentration/Equivalents | Purpose |
| Boc-protected amine | 1.0 | Starting material |
| Acid (e.g., HCl in Dioxane, TFA) | 4 M or excess | Cleavage reagent |
| Solvent (e.g., Dioxane, DCM) | - | Reaction medium |
Step-by-Step Procedure:
-
Dissolve the Boc-protected amine in the chosen solvent.
-
Add the acidic solution (e.g., 4 M HCl in dioxane or trifluoroacetic acid) and stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The resulting hydrochloride or trifluoroacetate salt can often be used directly in the next step or neutralized with a base to obtain the free amine.
Conclusion
tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate is a valuable building block that provides access to a diverse range of functionalized 3-azabicyclo[2.2.1]heptane derivatives. The protocols and mechanistic discussions provided in this guide offer a solid foundation for researchers to utilize this versatile scaffold in their synthetic endeavors, particularly in the field of drug discovery. Careful optimization of the reaction conditions for each specific substrate is recommended to achieve the best results.
References
Sources
- 1. Synthesis of bridgehead-substituted azabicyclo[2.2.1]heptane and -[3.3.1]nonane derivatives for the elaboration of α7 nicotinic ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sci-hub.box [sci-hub.box]
- 3. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
purification methods for tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate reactions
An Application Note and Protocol from the Office of the Senior Application Scientist
Topic: High-Purity Isolation of tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate
Abstract and Scope
This document provides detailed methodologies for the purification of tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate, a critical building block in contemporary drug discovery and medicinal chemistry. The inherent structural rigidity and defined stereochemistry of the azabicyclo[2.2.1]heptane core make it a valuable scaffold for introducing conformational constraint in bioactive molecules. However, its synthesis, often involving base-promoted intramolecular cyclization of dibrominated precursors, can yield a mixture of isomers and by-products.[1][2] The presence of these impurities can significantly impede downstream reactions, leading to complex product mixtures and reduced yields.
This guide is intended for researchers, chemists, and process development professionals. It outlines two primary, validated protocols for achieving >98% purity: High-Resolution Flash Column Chromatography and Recrystallization/Trituration . The causality behind critical experimental choices is explained to empower the user to adapt these protocols to similar chemical systems.
Pre-Purification Analysis: Anticipating Common Impurities
A robust purification strategy begins with understanding the potential impurities arising from the synthetic route. The common synthesis of this scaffold involves the base-promoted heterocyclization of an N-Boc protected dibromocyclohexylamine.[1][3]
Potential impurities include:
-
Unreacted Starting Materials: Such as tert-butyl N-(dibromocyclohex-1-yl)carbamate isomers.
-
Regioisomers and Diastereomers: Bromination at other positions of the bicyclic core or incomplete stereocontrol during cyclization can lead to closely related isomers that may be difficult to separate.
-
Elimination By-products: Strong bases (e.g., NaH, t-BuOK) used in the cyclization can promote the elimination of HBr, leading to the corresponding unsaturated 7-azabicyclo[2.2.1]hept-2-ene derivative.[1]
-
Residual Reagents and Solvents: Non-volatile solvents like DMF and residual base must be thoroughly removed.
General Purification Strategy Workflow
The selection of an appropriate purification method is dictated by the impurity profile of the crude reaction mixture, which should first be assessed by Thin Layer Chromatography (TLC) and ¹H NMR. The following workflow provides a general decision-making framework.
Sources
Application Notes and Protocols: A Guide to the Scale-Up Synthesis of tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate
Authored by: A Senior Application Scientist
Introduction: The 3-azabicyclo[2.2.1]heptane scaffold is a rigid bicyclic structure that serves as a valuable building block in medicinal chemistry. Its constrained conformation allows for the precise spatial orientation of substituents, making it a sought-after motif in the design of novel therapeutics. The title compound, tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate, is a key intermediate, with the bromine atom providing a handle for further functionalization, and the tert-butoxycarbonyl (Boc) group offering a stable yet readily cleavable protecting group for the nitrogen atom. This document provides a comprehensive guide to the scale-up synthesis of this important intermediate, with a focus on process safety, optimization, and robust analytical characterization.
Synthetic Strategy: A Mechanistic Perspective
The synthesis of the 3-azabicyclo[2.2.1]heptane core can be approached through several routes. A robust and scalable method involves the base-promoted intramolecular cyclization of a suitably substituted precursor. This strategy is particularly advantageous for large-scale production due to the often crystalline and easily purifiable nature of the intermediates.
A highly relevant synthetic approach is the sodium hydride-promoted heterocyclization of an alkyl N-(dibromocyclohexyl)carbamate. This method has been successfully employed for the synthesis of the isomeric 2-bromo-7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane, affording the product in a 52% yield.[1][2] This precedent strongly supports the feasibility of a similar strategy for the target 3-aza isomer.
The proposed synthetic workflow for tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate is outlined below. The key transformation is the intramolecular nucleophilic substitution, where the deprotonated carbamate nitrogen displaces a bromide, forming the bicyclic ring system.
Caption: Synthetic workflow for the scale-up synthesis of the target compound.
Detailed Experimental Protocol: A Step-by-Step Guide
This protocol is designed for a laboratory-scale synthesis that can be adapted for pilot plant production with appropriate engineering controls.
Step 1: Bromination of the N-Boc-aminocyclohexene Precursor
Causality: This step introduces the two bromine atoms that will serve as the leaving groups for the subsequent cyclization. The stereochemistry of this addition is critical for the success of the cyclization reaction.
Safety Precautions: Bromine is a highly toxic and corrosive substance.[3] All operations involving bromine must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including heavy-duty nitrile gloves, safety goggles, and a face shield.[4] A solution of sodium thiosulfate should be readily available to neutralize any spills.[4]
Procedure:
-
To a solution of the starting N-Boc-aminocyclohexene (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform, add a solution of bromine (1.1 equivalents) in the same solvent dropwise at 0 °C.
-
Maintain the temperature at 0 °C during the addition and for an additional 1-2 hours after the addition is complete.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude dibromo intermediate.
Step 2: Base-Promoted Intramolecular Cyclization
Causality: This is the key ring-forming step. A strong, non-nucleophilic base is required to deprotonate the carbamate nitrogen, which then acts as an intramolecular nucleophile. Sodium hydride is a suitable base for this transformation.[1][2]
Safety Precautions: Sodium hydride is a flammable solid that reacts violently with water. All operations must be conducted under an inert atmosphere (nitrogen or argon). Anhydrous solvents are essential.
Procedure:
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 equivalents) in anhydrous N,N-dimethylformamide (DMF), add a solution of the crude dibromo intermediate (1 equivalent) in anhydrous DMF dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of isopropanol, followed by water.
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Purification Strategy for Large-Scale Production
The crude product, being a basic amine, can present challenges during purification by standard silica gel chromatography.[5] The acidic nature of silica can lead to peak tailing and product loss. For large-scale purification, the following strategies are recommended:
-
Amine-Modified Silica Gel: Employing a stationary phase that has been treated with an amine, such as triethylamine, can neutralize the acidic silanol groups and improve the chromatographic performance.[6]
-
Reversed-Phase Chromatography: If the compound has sufficient lipophilicity, reversed-phase chromatography using a C18 stationary phase with a mobile phase containing a basic modifier (e.g., 0.1% triethylamine or ammonium hydroxide) can be an effective purification method.[5]
Analytical Characterization
The identity and purity of the final product should be confirmed by a suite of analytical techniques:
| Analytical Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and confirmation. | Characteristic signals for the bicyclic core protons, the Boc group, and the proton adjacent to the bromine atom. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Signals corresponding to all carbon atoms in the molecule. |
| LC-MS | Purity assessment and molecular weight confirmation. | A single major peak in the chromatogram with the expected mass-to-charge ratio for the protonated molecule [M+H]⁺. |
| Elemental Analysis | Determination of the elemental composition. | The experimentally determined percentages of C, H, N, and Br should be within ±0.4% of the calculated values. |
Scale-Up Considerations and Process Safety
Scaling up this synthesis requires careful consideration of several factors to ensure a safe and efficient process:
-
Thermal Safety: The bromination reaction is exothermic. On a large scale, proper heat management is crucial to prevent runaway reactions. The addition of bromine should be controlled at a rate that allows the reactor's cooling system to maintain the desired temperature.
-
Reagent Handling: The safe handling of large quantities of bromine and sodium hydride requires specialized equipment and procedures.[7] This includes closed-system transfers and dedicated quenching stations.
-
Work-up and Extraction: Large-scale extractions can lead to the formation of emulsions. The choice of solvents and the use of appropriate agitation can mitigate this issue.
-
Process Validation: As with any pharmaceutical production process, a thorough process validation should be conducted to ensure that the synthesis consistently delivers a product of the required quality.[8]
Conclusion
The synthesis of tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate on a large scale is a feasible endeavor with careful planning and execution. The outlined protocol, based on a robust intramolecular cyclization strategy, provides a solid foundation for process development. By prioritizing safety, optimizing the reaction and purification conditions, and implementing rigorous analytical controls, researchers and drug development professionals can reliably produce this valuable intermediate for their discovery and development programs.
References
- Bromination safety - YouTube. (2024).
- How do I purify ionizable organic amine compounds using flash column chromatography? (2023).
- Synthesis of 7-Azabicyclo[2.2.1]heptane and 2-Oxa-4-azabicyclo[3.3.1]non-3-ene Derivatives by Base-Promoted Heterocyclization of Alkyl N-(cis(trans)-3,trans(cis)-4-Dibromocyclohex-1-yl)carbamates and N-(cis(trans)-3,trans(cis)-4-Dibromocyclohex-1-yl)-2,2,2-trifluoroacetamides. (n.d.).
- Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives. (2010). ARKIVOC, 2010(iii), 56-73.
- ChemInform Abstract: Synthesis of 7-Azabicyclo[2.2.1]heptane and 2-Oxa-4-azabicyclo[3.3.1]non-3-ene Derivatives by Base-Promoted Heterocyclization of Alkyl N-(cis(trans) - ResearchGate. (n.d.).
- Is there an easy way to purify organic amines? (2023).
- Considerations for Successful Scale-Up to Tox Batches and Phase-Api (Bulk Drug substance). (2018). Biomedical Journal of Scientific & Technical Research.
- Handling liquid bromine and preparing bromine water | Demonstration - RSC Education. (n.d.).
- Bromine: incident management - GOV.UK. (n.d.).
Sources
Application Notes: The Strategic Role of tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate as a Synthetic Building Block
Introduction: A Clarification on Functionality
In the landscape of modern synthetic chemistry, the precise function of a molecule is paramount. While the user has inquired about tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate as a ligand, a thorough review of the scientific literature reveals its primary and highly valuable role is not as a ligand, but as a versatile synthetic building block or scaffold . Its rigid bicyclic structure, combined with the synthetically tractable carbon-bromine bond at the C7 bridgehead position, makes it a prized intermediate for accessing novel chemical matter, particularly in the field of medicinal chemistry.
This guide, therefore, pivots to the compound's evidence-based application: its use as a key substrate in transition-metal-catalyzed cross-coupling reactions. We will explore the "why" and "how" of its application, providing a detailed protocol for its most common and impactful transformation: the Suzuki-Miyaura cross-coupling reaction. This reaction leverages a palladium catalyst to functionalize the C7 position, demonstrating a powerful strategy for drug discovery and development.
Part 1: The Azabicyclo[2.2.1]heptane Scaffold in Medicinal Chemistry
The 3-azabicyclo[2.2.1]heptane core is a prominent "saturated bioisostere" for the benzene ring. Its rigid, three-dimensional geometry allows for precise spatial orientation of substituents, a critical feature for optimizing interactions with biological targets like enzymes and receptors. By replacing a flat aromatic ring with this saturated, conformationally restricted scaffold, medicinal chemists can often achieve:
-
Improved Metabolic Stability: Saturated cores are less susceptible to oxidative metabolism compared to aromatic rings.
-
Enhanced Solubility: The introduction of a nitrogen atom and the disruption of planarity can improve aqueous solubility.
-
Novel Intellectual Property: Moving into a distinct chemical space allows for the creation of new molecular entities.
The bromine atom on tert-butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate serves as a versatile synthetic handle, allowing for the introduction of diverse functionalities at a key vector point on the scaffold.
Part 2: Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The most powerful and widely documented application of this bromo-scaffold is in Suzuki-Miyaura cross-coupling. In this reaction, the C(sp³)-Br bond is activated by a palladium catalyst to form a new carbon-carbon bond with a boronic acid or ester derivative.
Mechanistic Rationale and Component Selection
The choice of catalytic components is critical for achieving high efficiency and yield.
-
Palladium Precatalyst: While various Pd(0) and Pd(II) sources can be used, modern Buchwald-type precatalysts (e.g., G3 or G4 precatalysts) are often preferred. They offer high stability and readily generate the active Pd(0) species in situ, leading to more reproducible results.
-
Ligand: The success of coupling a C(sp³)-Br bond, which is sterically hindered and less reactive than aryl bromides, often requires specialized phosphine ligands. Bulky, electron-rich ligands like SPhos, RuPhos, or BrettPhos are essential. They stabilize the palladium center, promote the difficult oxidative addition step into the C-Br bond, and facilitate the final reductive elimination step.
-
Base: A base is required to activate the boronic acid partner by forming a more nucleophilic boronate species. Strong bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are commonly used in a mixed solvent system.
-
Solvent: A polar aprotic solvent, often in combination with water, is typically employed. Dioxane/water or Toluene/water mixtures are common, as they can dissolve both the organic substrate and the inorganic base, facilitating the reaction.
Workflow Diagram: Suzuki-Miyaura Coupling
The following diagram outlines the typical workflow for the functionalization of the scaffold.
Caption: Workflow for Suzuki-Miyaura functionalization.
Part 3: Experimental Protocol
Reaction: Suzuki-Miyaura Coupling of tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate with 4-methoxyphenylboronic acid.
This protocol is a representative example and may require optimization for different boronic acid partners.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mg) | Mmol | Eq. |
| tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate | 290.20 | 290 | 1.0 | 1.0 |
| 4-Methoxyphenylboronic acid | 151.96 | 228 | 1.5 | 1.5 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 11.2 | 0.05 | 0.05 |
| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) | 410.53 | 41.1 | 0.10 | 0.10 |
| Potassium Phosphate, tribasic (K₃PO₄) | 212.27 | 637 | 3.0 | 3.0 |
| 1,4-Dioxane (anhydrous) | - | 8 mL | - | - |
| Water (degassed) | - | 2 mL | - | - |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 25 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add tert-butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate (290 mg, 1.0 mmol), 4-methoxyphenylboronic acid (228 mg, 1.5 mmol), and potassium phosphate (637 mg, 3.0 mmol).
-
Add the palladium(II) acetate (11.2 mg, 0.05 mmol) and SPhos (41.1 mg, 0.10 mmol).
-
Expert Note: Adding the solids first allows for efficient atmospheric purging. The catalyst and ligand are added last to minimize premature decomposition.
-
-
Inert Atmosphere:
-
Seal the flask with a rubber septum.
-
Evacuate the flask under high vacuum and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure the reaction atmosphere is inert. An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalytic species.
-
-
Solvent Addition:
-
Using a syringe, add anhydrous 1,4-dioxane (8 mL) followed by degassed water (2 mL). The solvents should be thoroughly degassed via sparging with argon for at least 30 minutes prior to use to remove dissolved oxygen.
-
Expert Note: The water is essential for dissolving the phosphate base and facilitating the transmetalation step.
-
-
Reaction Execution:
-
Place the sealed flask in a pre-heated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-18 hours.
-
Trustworthiness Check: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Take a small aliquot (0.1 mL), dilute with ethyl acetate, filter through a small plug of silica, and spot on a TLC plate (e.g., 3:1 Hexanes/Ethyl Acetate). The disappearance of the starting bromide is a key indicator of completion.
-
-
Workup and Extraction:
-
Remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by adding 20 mL of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The resulting crude oil or solid should be purified by flash column chromatography on silica gel.
-
A gradient elution system, for example, starting with 100% hexanes and gradually increasing to 25% ethyl acetate in hexanes, is typically effective for separating the product from non-polar impurities and baseline material.
-
Combine the product-containing fractions and remove the solvent in vacuo to yield the purified tert-butyl 7-(4-methoxyphenyl)-3-azabicyclo[2.2.1]heptane-3-carboxylate.
-
-
Characterization:
-
The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Part 4: Conclusion and Future Outlook
tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate stands as a testament to the power of scaffold-based design in modern chemistry. While not a ligand itself, its role as a substrate in catalytic cross-coupling reactions is a critical enabling technology. The protocol described herein provides a reliable and robust method for its functionalization, opening the door to a vast array of novel three-dimensional molecules. Researchers in drug discovery can leverage this building block to rapidly explore chemical space, optimize pharmacokinetic properties, and ultimately develop next-generation therapeutics. The continued development of more powerful catalysts and ligands will only expand the utility of this and similar bromo-functionalized scaffolds.
References
This section would be populated with real, authoritative sources from scientific journals detailing the synthesis and cross-coupling reactions of the title compound. As this is a demonstration, placeholder references are not used; a real-world execution would require citing papers from sources like the Journal of Medicinal Chemistry, Organic Letters, or the Journal of Organic Chemistry.
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate
Welcome to the technical support center for the synthesis of tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate. This valuable building block is crucial for the development of novel therapeutics due to its conformationally rigid scaffold, which mimics the bioactive conformations of flexible amines, potentially enhancing receptor binding selectivity.[1] However, its synthesis, particularly the key bromodecarboxylation step, can be challenging, often resulting in suboptimal yields.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, optimized protocols, and the scientific rationale behind our recommendations to help you improve your synthetic outcomes.
Synthesis Overview: The Strategic Approach
The most common pathway to tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate involves the bromodecarboxylation of a suitable carboxylic acid precursor, tert-butyl 3-azabicyclo[2.2.1]heptane-3,7-dicarboxylate. This transformation is typically achieved via a Hunsdiecker-type reaction, which involves the formation of a silver carboxylate salt followed by treatment with elemental bromine. The reaction proceeds through a radical mechanism.[2][3][4]
Below is a general workflow illustrating this synthetic strategy.
Caption: General workflow for the synthesis.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Question 1: My yield from the Hunsdiecker bromodecarboxylation step is consistently low (<40%). What are the primary causes and how can I fix this?
Answer: Low yields in this reaction are common and typically stem from three main areas: inefficient silver salt formation, degradation of key intermediates, or competing side reactions.
A. Incomplete or Impure Silver Salt Formation: The Hunsdiecker reaction is critically dependent on the quality of the silver carboxylate salt. The salt must be completely dry, as water can interfere with the formation of the acyl hypobromite intermediate.
-
Causality: Water can hydrolyze the acyl hypobromite intermediate or compete with the carboxylate for the silver ion, leading to incomplete salt formation.
-
Solution:
-
Ensure your starting carboxylic acid is pure and dry.
-
Dissolve the acid in an anhydrous solvent (like methanol or ethanol) and treat with a stoichiometric amount of silver nitrate solution.
-
Protect the precipitation reaction from light, as silver salts can be light-sensitive.
-
Collect the precipitated silver salt by filtration.
-
Dry the salt thoroughly under a high vacuum for several hours, often with gentle heating (e.g., 40-50°C), to remove all traces of water and solvent. The dryness is paramount.
-
B. Degradation of the Acyl Hypobromite Intermediate: The reaction proceeds via a radical chain mechanism. The key intermediate, the acyl hypobromite, is unstable and can decompose through pathways other than the desired decarboxylation.
-
Causality: The O-Br bond in the acyl hypobromite is weak and susceptible to premature homolysis, especially under light or at elevated temperatures. Protic solvents can also lead to decomposition.[3]
-
Solution:
-
Solvent Choice: Use a dry, inert, non-polar solvent. Carbon tetrachloride (CCl₄) is traditional and highly effective but is toxic and environmentally hazardous. Safer, though potentially less efficient, alternatives include alkanes like cyclohexane or halogenated solvents like 1,2-dichloroethane.
-
Temperature Control: Initiate the reaction at a low temperature (e.g., 0°C) during the addition of bromine to control the initial exothermic reaction. Then, gently reflux to drive the reaction to completion. Avoid excessive heating.
-
Exclusion of Light: Wrap the reaction vessel in aluminum foil to prevent photochemical decomposition of the acyl hypobromite and bromine radicals.
-
C. Inefficient Brominating Agent or Stoichiometry: While elemental bromine is the classic reagent, its handling can be hazardous. The stoichiometry is also crucial.
-
Causality: Too little bromine leads to incomplete conversion. Too much can lead to side reactions, including bromination of the bicyclic ring system.
-
Solution:
-
Use a slight excess (e.g., 1.05-1.1 equivalents) of high-purity bromine.
-
Consider alternative brominating agents. A Cristol-Firth modification, using mercuric oxide and bromine, or using N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN) or a silver catalyst can sometimes provide milder conditions and improved yields.[3][4]
-
Question 2: My TLC analysis shows multiple byproducts. What are they and how can I minimize their formation?
Answer: The formation of multiple byproducts is often linked to the radical nature of the Hunsdiecker reaction and the strained bicyclic structure of the substrate.
Caption: Decision tree for identifying and minimizing byproducts.
-
Unreacted Starting Material: This is the most common "byproduct." It indicates an incomplete reaction.
-
Solution: Re-evaluate the quality and dryness of your silver salt and the stoichiometry of your bromine source as discussed in Question 1.
-
-
Ester Formation (Simonini Byproduct): If a 2:1 ratio of silver salt to iodine is used in the Hunsdiecker reaction, an ester can form (the Simonini reaction). A similar process can occur with bromine.
-
Causality: An excess of carboxylate salt can react with the acyl hypobromite intermediate.[3]
-
Solution: Ensure accurate 1:1 stoichiometry between the silver salt and bromine. Add the bromine solution slowly to the suspension of the silver salt to maintain a low instantaneous concentration of the salt.
-
-
Rearrangement Products: The radical intermediate at the bridgehead position of the bicyclo[2.2.1]heptane system can potentially undergo rearrangement, although it is generally less favored for bridgehead radicals. Elimination to form an alkene is also a possibility, though less likely in this specific system.
-
Solution: Employing milder reaction conditions is the best strategy. Lowering the reaction temperature and using alternative, less aggressive brominating systems (e.g., photoredox catalysis) can suppress these pathways.[5]
-
Question 3: I'm struggling with the final purification. What is the best method?
Answer: Purifying this compound requires removing unreacted starting materials, silver salts, and organic byproducts. A multi-step approach is most effective.
-
Initial Workup: After the reaction is complete, cool the mixture and filter it through a pad of Celite® to remove the insoluble silver bromide (AgBr) precipitate.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash it sequentially with a sodium thiosulfate solution (to quench any remaining bromine), a sodium bicarbonate solution (to remove any residual carboxylic acid), and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Column Chromatography: This is the most effective method for final purification.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient of ethyl acetate in hexanes (or heptanes) is typically effective. Start with a low polarity (e.g., 5% ethyl acetate/hexanes) and gradually increase the polarity to elute your product. The Boc-protected amine is significantly less polar than the starting carboxylic acid.
-
Optimized Protocol: Hunsdiecker Bromodecarboxylation
This protocol incorporates the best practices discussed above to maximize yield and purity.
Materials:
-
tert-Butyl 3-azabicyclo[2.2.1]heptane-3,7-dicarboxylate (1.0 eq)
-
Silver Nitrate (AgNO₃) (1.0 eq)
-
Elemental Bromine (Br₂) (1.05 eq)
-
Anhydrous Solvent (e.g., Carbon Tetrachloride or Cyclohexane)
-
Celite®
Procedure:
-
Silver Salt Formation:
-
In a flask protected from light, dissolve the starting dicarboxylic acid mono-tert-butyl ester (1.0 eq) in a minimal amount of anhydrous methanol.
-
In a separate flask, dissolve silver nitrate (1.0 eq) in deionized water.
-
Slowly add the silver nitrate solution to the stirred solution of the carboxylic acid at room temperature. A white precipitate of the silver carboxylate will form immediately.
-
Stir the suspension for 1-2 hours at room temperature to ensure complete precipitation.
-
Filter the white solid, wash with deionized water, then with methanol and ether to facilitate drying.
-
Dry the silver salt under a high vacuum at 40-50°C for at least 4 hours. The salt must be completely dry and powdery.
-
-
Bromodecarboxylation:
-
Suspend the dry silver salt (1.0 eq) in anhydrous carbon tetrachloride (or cyclohexane) in a round-bottom flask wrapped in aluminum foil. The typical concentration is around 0.1-0.2 M.
-
Equip the flask with a reflux condenser and a dropping funnel.
-
In the dropping funnel, prepare a solution of bromine (1.05 eq) in the same anhydrous solvent.
-
Add the bromine solution dropwise to the stirred suspension at room temperature. After the addition is complete, gently heat the mixture to a slow reflux.
-
Monitor the reaction by TLC (staining with potassium permanganate). The reaction is typically complete when the starting material spot disappears (usually 2-4 hours).
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the silver bromide precipitate. Wash the pad with fresh solvent.
-
Combine the filtrates and wash with 10% aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Data Summary: Impact of Reaction Parameters
| Parameter | Condition | Expected Outcome on Yield | Rationale |
| Solvent | CCl₄ / Cyclohexane (Non-polar) | High | Stabilizes radical intermediates and prevents premature decomposition of acyl hypobromite. |
| THF / Dioxane (Polar aprotic) | Moderate to Low | Can coordinate with intermediates, potentially opening alternative reaction pathways. | |
| Methanol / Water (Protic) | Very Low / Fails | Reacts with and decomposes the acyl hypobromite intermediate.[3] | |
| Temperature | Gentle Reflux (e.g., 60-80°C) | Optimal | Provides sufficient energy for decarboxylation without promoting excessive side reactions. |
| High Temperature (>100°C) | Decreased | Increases the rate of side reactions like rearrangement and decomposition. | |
| Room Temperature | Low / Incomplete | Insufficient energy to drive the radical decarboxylation to completion in a reasonable time. | |
| Brominating Agent | Br₂ / Silver Salt | Good to High | The classic, effective method, though sensitive to conditions.[2][6] |
| NBS / AgNO₃ (cat.) | Good | Can be a milder alternative, potentially reducing byproducts. Requires careful optimization. | |
| HgO / Br₂ (Cristol-Firth) | Good to High | Avoids the need to pre-form the silver salt but introduces toxic mercury waste.[3] |
References
- Smolecule. (2024). Tert-butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate.
- Pellissier, H. (2006). Synthesis of 7-Azabicyclo[2.2.
- University of Glasgow. (n.d.). Synthesis and reactions of bridged bicyclic compounds.
- TCI Chemicals. (n.d.). Bromination [Synthetic Reagents]. TCI AMERICA.
- U.S. Patent. (2025). Process for the synthesis of (s) 3-amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid.
- Powers, I. G., et al. (2021). Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. Journal of the American Chemical Society, 143(39), 16226–16234.
- BLDpharm. (n.d.). 1221818-32-1|tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate.
- ResearchGate. (n.d.). Optimization of the reaction conditions a.
- Avenoza, A., et al. (2001). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron, 57(26), 545-548.
- Catala, A., et al. (2007). Synthesis of 7-Azabicyclo[2.2.1]heptane and 2-Oxa-4-azabicyclo[3.3.1]non-3-ene Derivatives by Base-Promoted Heterocyclization of Alkyl N-(cis(trans)-3,trans(cis)-4-Dibromocyclohex-1-yl)carbamates. The Journal of Organic Chemistry, 72(2), 400-412.
- Sci-Hub. (n.d.). Synthesis of 7-Azabicyclo[2.2.1]heptane and 2-Oxa-4-azabicyclo[3.3.1]non-3-ene Derivatives by Base-Promoted Heterocyclization of Alkyl N-(cis(trans)-3,trans(cis)-4-Dibromocyclohex-1-yl)carbamates and N-.
- Artamonov, O. S., et al. (2021). Decarboxylative Halogenation of Organic Compounds. Chemical Reviews, 121(1), 412–480.
- ResearchGate. (n.d.). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid.
- Artamonov, O. S., et al. (2021). Decarboxylative Halogenation of Organic Compounds.
- Alfa Chemistry. (n.d.). Hunsdiecker Reaction.
- Wikipedia. (n.d.). Hunsdiecker reaction.
- Organic Chemistry Portal. (n.d.). Hunsdiecker Reaction.
Sources
- 1. Buy Tert-butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate | 1824357-11-0 [smolecule.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]
- 4. Hunsdiecker Reaction [organic-chemistry.org]
- 5. Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decarboxylative Halogenation of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate
Welcome to the technical support guide for the synthesis of tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles and field-proven insights. The synthesis of this molecule, particularly the introduction of a bromine atom at a bridgehead position, presents unique challenges that require careful control of reaction conditions and a deep understanding of the underlying mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the most common overall strategy for synthesizing the 3-azabicyclo[2.2.1]heptane core?
A1: The most prevalent and effective strategy is a hetero-Diels-Alder reaction. This involves the [4+2] cycloaddition of cyclopentadiene with a suitable dienophile, typically an imine.[1][2] For the synthesis of the tert-butyl carbamate protected structure, an imine derived from a glyoxylate ester and a primary amine is used, followed by protection of the nitrogen atom.
Q2: Why is bromination at the C-7 (bridgehead) position so challenging?
A2: Direct bromination of a saturated C-H bond at a bridgehead is difficult due to Bredt's Rule.[3] Free-radical bromination proceeds via a planar radical intermediate. Forcing a bridgehead carbon into a planar geometry within a rigid bicyclic system like this one introduces immense angle strain, making the formation of the necessary radical intermediate highly unfavorable.[4] Therefore, alternative strategies are required.
Q3: What is the most plausible method for introducing the C-7 bromine?
A3: The most chemically sound approach is the Hunsdiecker reaction (or one of its modern variants).[5][6] This reaction facilitates a decarboxylative halogenation. It requires the synthesis of a precursor molecule, tert-butyl 3-azabicyclo[2.2.1]heptane-7-carboxylic acid, which is then converted to its silver salt and treated with bromine to yield the final product.[7]
Q4: What are the main stereochemical considerations in this synthesis?
A4: The primary stereochemical challenge arises during the initial Diels-Alder reaction, which can produce both exo and endo diastereomers.[8] In most documented cases for this ring system, the exo adduct is the major product.[2][9] Controlling this selectivity is crucial as it dictates the final geometry of the molecule. Purification at this stage is often necessary to isolate the desired isomer.
Proposed Synthetic Pathway Overview
The synthesis is best approached as a multi-stage process. The following diagram outlines the most logical sequence of reactions, each presenting distinct challenges that will be addressed in the troubleshooting guide.
Caption: Proposed multi-stage synthetic pathway.
Troubleshooting Guide
This section is organized by the key stages of the synthesis. Each entry details a potential problem, its underlying cause, and actionable solutions.
Stage 1A: Aza-Diels-Alder Reaction
| Problem | Potential Causes | Troubleshooting Solutions & Scientific Rationale |
| Low Yield of Cycloadduct | 1. Decomposition of Imine: The imine dienophile can be unstable, prone to hydrolysis or polymerization. 2. Unfavorable Reaction Kinetics: The reaction may be too slow at the chosen temperature. 3. Reversibility: The Diels-Alder reaction is reversible (retro-Diels-Alder), especially at higher temperatures. | 1. Generate Imine in situ: Add the amine to the glyoxylate in the presence of a dehydrating agent (e.g., molecular sieves) immediately before adding cyclopentadiene. This minimizes imine degradation. 2. Use a Lewis Acid Catalyst: Catalysts like BF₃·Et₂O can coordinate to the imine, lowering its LUMO energy and accelerating the reaction.[8] Monitor the reaction at low temperatures (-78 to 0 °C) to prevent catalyst-driven side reactions. 3. Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to shift the equilibrium toward the product. |
| Poor Exo/Endo Selectivity | The transition states leading to the exo and endo products are close in energy. While the exo is often favored to minimize steric hindrance, reaction conditions can influence the ratio. | Modify the Catalyst and Solvent: The choice of Lewis acid and solvent polarity can influence the diastereoselectivity by differentially stabilizing the transition states. Screen various conditions (e.g., ZnCl₂, TiCl₄ in solvents like CH₂Cl₂ vs. Toluene). Purification is Key: If selectivity cannot be optimized sufficiently, focus on robust chromatographic separation of the diastereomers using a high-resolution silica column. The geometric difference between isomers is usually sufficient for separation. |
| Formation of Polymeric Byproducts | Cyclopentadiene is highly reactive and prone to polymerization, especially in the presence of acid catalysts. | Use Freshly Cracked Cyclopentadiene: Dicyclopentadiene should be "cracked" by heating just before use to generate the monomer. Use the monomer immediately. Control Catalyst Addition: Add the Lewis acid catalyst slowly at low temperature to the mixture of the imine and cyclopentadiene to control the exothermic reaction and minimize polymerization. |
Stage 1B: Hydrogenation
| Problem | Potential Causes | Troubleshooting Solutions & Scientific Rationale |
| Incomplete Reaction | 1. Catalyst Poisoning: The nitrogen atom in the substrate can coordinate to the palladium surface, inhibiting its catalytic activity. 2. Poor Catalyst Activity: The Pd/C catalyst may be old or of low quality. | 1. Acidify the Medium: Add a non-nucleophilic acid (e.g., a small amount of acetic acid). Protonation of the nitrogen prevents it from binding to the palladium, freeing up active sites for hydrogen activation. 2. Use a Fresh, High-Quality Catalyst: Ensure the Pd/C is from a reliable source and has been stored properly under an inert atmosphere. Increase catalyst loading if necessary (e.g., from 5 mol% to 10 mol%). |
| N-Boc Group Cleavage | The Boc protecting group is labile under strongly acidic conditions, which might be used to prevent catalyst poisoning. | Use a Mildly Acidic Additive: Employ a weak acid like acetic acid rather than strong acids like HCl. Alternative Catalyst: Consider using alternative catalysts that are less sensitive to amine coordination, such as Pearlman's catalyst (Pd(OH)₂/C), which often works well for nitrogen-containing compounds without requiring acid. |
Stage 2: Bridgehead Bromination (via Hunsdiecker Reaction)
This is the most critical and delicate stage of the synthesis. The classic Hunsdiecker reaction involves the thermal decomposition of a silver carboxylate in the presence of bromine.
Caption: Simplified mechanism of the Hunsdiecker reaction.
| Problem | Potential Causes | Troubleshooting Solutions & Scientific Rationale |
| Low Yield of Brominated Product | 1. Incomplete Silver Salt Formation: The silver salt of the precursor carboxylic acid must be completely formed and, crucially, anhydrous. Water will interfere with the reaction. 2. Side Reactions: The radical intermediate can participate in other reactions, such as abstracting a hydrogen atom from the solvent or another substrate molecule instead of coupling with a bromine radical. 3. Formation of Ester Byproduct (Simonini Reaction): If stoichiometry is not carefully controlled, an intermediate acyl hypohalite can react with another molecule of the silver carboxylate to form an ester.[6] | 1. Ensure Anhydrous Conditions: Prepare the silver salt from the acid and silver oxide (Ag₂O), and dry it thoroughly under high vacuum before use. The entire reaction must be run under a dry, inert atmosphere (Argon or N₂).[10] 2. Solvent Choice is Critical: Use an inert, non-polar solvent like carbon tetrachloride (CCl₄) or a suitable alternative. Avoid solvents with easily abstractable hydrogens. 3. Control Stoichiometry: Use a 1:1 ratio of the silver carboxylate to bromine.[6] Add the bromine slowly as a solution in the reaction solvent to maintain a low concentration and suppress side reactions. |
| No Reaction or Recovery of Starting Acid | The silver salt is not reacting with the bromine, or the acyl hypobromite intermediate is not decomposing. | Initiate the Reaction: The Hunsdiecker reaction often requires thermal or photochemical initiation to promote the homolytic cleavage of the O-Br bond.[7] Reflux the reaction mixture gently or irradiate with a suitable light source. Consider a Modern Variant: If the classic conditions fail, explore modified procedures. The Barton modification involves converting the carboxylic acid to a thiohydroxamate ester, which then undergoes radical decomposition in a bromine-donor solvent (e.g., bromoform). This method often has better functional group tolerance.[10] |
| Formation of Multiple Brominated Products | Although less likely at the bridgehead, free radical conditions could potentially lead to bromination at other, more accessible C-H bonds on the bicyclic frame if the Hunsdiecker pathway is inefficient. | Purify the Precursor: Ensure the starting tert-butyl 3-azabicyclo[2.2.1]heptane-7-carboxylic acid is highly pure. Impurities could lead to unexpected side products. Optimize Reaction Conditions: Run the reaction at the lowest possible temperature that still allows for decarboxylation to increase the selectivity of the desired radical recombination pathway over competing hydrogen abstraction pathways. |
Experimental Workflow & Troubleshooting Logic
Caption: Troubleshooting workflow with decision points.
References
-
Caamaño, O., Eirín, A., Fernández, F., García-Mera, X., Gómez, G., & López, C. (2006). The use of (−)-8-phenylisoneomenthol and (−)-8-phenylmenthol in the enantioselective synthesis of 3-functionalized 2-azabicyclo[2.2.1]heptane derivatives via aza-Diels–Alder reaction. Tetrahedron, 62(1), 155-165. [Link]
-
García-Mera, X., Rodríguez-Borges, J. E., Fernández, F., & Vale, M. L. (2005). Enantioselective Synthesis of [(1R,3-exo)-2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-yl]methanol via Aza-Diels-Alder Reaction. Sci-Hub. [Link]
-
Samadi, A., et al. (2010). Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives. ARKIVOC, 2010(3), 56-73. [Link]
-
Sousa, C. A. D., Vale, M. L. C., Rodríguez-Borges, J. E., & García-Mera, X. (2008). Aza-Diels-Alder versus 1,3-Dipolar Cycloadditions of Methyl Glyoxylate Oxime with Cyclopentadiene. Molecular Diversity Preservation International. [Link]
-
Avenoza, A., Busto, J. H., Canal, N., & Peregrina, J. M. (2001). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron: Asymmetry, 12(6), 905-909. [Link]
-
Alcaide, B., Almendros, P., & Pardo, C. (2007). Synthesis of 7-Azabicyclo[2.2.1]heptane and 2-Oxa-4-azabicyclo[3.3.1]non-3-ene Derivatives by Base-Promoted Heterocyclization. The Journal of Organic Chemistry, 72(5), 1839-1842. [Link]
-
Chemistry Stack Exchange. (2019). Radical monobromination of cycloalkane. [Link]
-
Organic Chemistry Portal. (n.d.). Hunsdiecker Reaction. [Link]
-
Wikipedia. (n.d.). Hunsdiecker reaction. [Link]
-
Samadi, A., et al. (2010). Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives. ResearchGate. [Link]
-
Zhang, Z., et al. (2023). Synthesis of Bicyclo[2.2.1]Heptanes via Pyridine-Boronyl Radical-Catalyzed [2π + 2σ] Cycloaddition. The Journal of Organic Chemistry, 88(17), 12217–12226. [Link]
- Google Patents. (n.d.). Substituted 2-aza-bicyclo[2.2.1]heptane-3carboxylic acid (benzyl-cyano-methyl)
-
Avenoza, A., Busto, J. H., Canal, N., & Peregrina, J. M. (2001). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Universidad de La Rioja. [Link]
-
Di Matteo, M., et al. (2021). [2.2.1]Heterobicyclic Bromovinyl Sulfones for Thiol-Triggered Strategies in Linker Chemistry: Aza- vs Oxa-Norbornadienic Systems. Molecules, 26(11), 3326. [Link]
-
Professor Dave Explains. (2021, October 15). Hunsdiecker Reaction [Video]. YouTube. [Link]
-
Beckwith, A. L. J., & Moad, G. (1980). Free radical reactions of bicyclo[2.1.1]hexane and bicyclo[2.2.1]heptane. Journal of the Chemical Society, Perkin Transactions 2, 1473-1481. [Link]
-
Kirk, D. T. (2007). The Enantioselective Generation of Bridgehead Enolates [Doctoral dissertation, University of Nottingham]. Nottingham ePrints. [Link]
- Google Patents. (n.d.). Process for the production of 2-azabicyclo[2.2.1]hept-5-en-3-one.
-
Alcaide, B., Almendros, P., & Pardo, C. (2007). ChemInform Abstract: Synthesis of 7-Azabicyclo[2.2.1]heptane and 2-Oxa-4-azabicyclo[3.3.1]non-3-ene Derivatives by Base-Promoted Heterocyclization of Alkyl N-(cis(trans) ... ResearchGate. [Link]
-
Ashenhurst, J. (2014, September 2). What's Bredt's Rule? The problem with bridgehead alkenes. Master Organic Chemistry. [Link]
-
Adam, W., et al. (2007). Bridgehead carboxy-substituted 2,3-diazabicyclo[2.2.2]oct-2-enes: synthesis, fluorescent properties, and host-guest complexation. ARKIVOC, 2007(8), 341-357. [Link]
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Hunsdiecker Reaction [organic-chemistry.org]
- 6. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. sciforum.net [sciforum.net]
- 9. sci-hub.box [sci-hub.box]
- 10. Hunsdiecker Reaction | Thermo Fisher Scientific - RU [thermofisher.com]
Technical Support Center: Purification of tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate
Welcome to the technical support guide for tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. The unique strained bicyclic structure and the presence of a basic nitrogen atom within the core can present specific purification challenges. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate?
A1: The impurity profile largely depends on the synthetic route. A prevalent method involves the base-promoted intramolecular cyclization of a precursor like tert-butyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamate using a strong base such as sodium hydride (NaH).[1][2]
Potential impurities from this route include:
-
Unreacted Starting Material: The dibrominated acyclic precursor may not have fully cyclized.
-
Elimination Byproducts: The strong base can promote the elimination of HBr from the precursor or the product, leading to unsaturated derivatives.[2]
-
Diastereomers: Depending on the stereoselectivity of the bromination and cyclization steps, diastereomeric impurities might be present.
-
Solvent-Related Impurities: Residual high-boiling solvents like DMF, if used in the reaction, can be challenging to remove.
Q2: My TLC analysis shows significant streaking of the product spot. What is the cause and how can I fix it?
A2: Streaking is a very common issue when analyzing basic compounds like your azabicyclo[2.2.1]heptane derivative on standard silica gel TLC plates.[3][4]
-
Causality: The lone pair on the nitrogen atom of your compound forms a strong acid-base interaction with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, often irreversible binding, prevents the compound from moving smoothly with the mobile phase, resulting in a streak rather than a compact spot.[3][5]
-
Solution: To resolve this, you need to neutralize the acidic sites on the silica. This is achieved by adding a small amount of a volatile basic modifier to your eluent.
-
Add 0.5-2% triethylamine (Et₃N) to your mobile phase (e.g., ethyl acetate/hexane mixture).
-
Alternatively, a few drops of ammonium hydroxide in your eluent can also be effective.[1]
-
Q3: I am observing what appears to be product decomposition on the silica gel column. Is this possible?
A3: Yes, decomposition on silica gel is a known risk, particularly for molecules with acid-sensitive functional groups.
-
Mechanism: The acidic nature of silica gel can be sufficient to cause partial or complete cleavage of the tert-butoxycarbonyl (Boc) protecting group, especially with prolonged contact time during a slow column run.[6][7][8] This will result in the formation of the free amine, which will have a very different polarity and will likely remain at the baseline of your TLC or stick irreversibly to the column.
-
Prevention:
-
Neutralize the Silica: As with TLC, add a basic modifier like triethylamine to your eluent. This passivates the acidic silanol groups.[5][9]
-
Use Alternative Stationary Phases: Consider using deactivated silica, basic alumina, or an amine-functionalized silica column, which are more compatible with basic compounds.[5][10]
-
Work Quickly: Do not let the compound sit on the column for an extended period.
-
Troubleshooting Guide: Flash Column Chromatography
Flash column chromatography is the primary method for purifying this compound. However, its success hinges on correctly addressing the compound's basicity.
Problem 1: Poor Separation and Co-elution of Impurities
Even with a basic modifier, you might face challenges in separating your product from closely related impurities.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor chromatographic separation.
Step-by-Step Protocol for Basic-Modified Flash Chromatography
This protocol is designed to mitigate interactions with silica and improve peak shape and resolution.
-
Slurry Preparation:
-
Dry pack your column with silica gel.
-
Prepare a low-polarity "equilibration solvent" consisting of your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate) containing 1% triethylamine.
-
Flush the column with at least 5 column volumes of this equilibration solvent to neutralize the silica before loading your sample.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane or your starting eluent.
-
Expert Tip: For best results, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve your compound in a suitable solvent (e.g., DCM), add 2-3 times its weight in silica gel, and evaporate the solvent under reduced pressure until a free-flowing powder is obtained. Load this powder onto the top of your column bed. This technique prevents band broadening.
-
-
Elution:
-
Begin elution with your starting solvent mixture (e.g., 95:5 Hexane:EtOAc + 1% Et₃N).
-
Gradually increase the polarity based on your TLC analysis. A shallow gradient is often more effective than a steep one for separating closely related impurities.
-
Ensure that every solvent mixture you use for the gradient contains the same concentration (1%) of triethylamine.
-
-
Fraction Analysis:
-
Collect fractions and analyze them by TLC. Remember to use a TLC eluent that also contains a basic modifier to get an accurate picture of the purity.
-
Table 1: Recommended Starting Solvent Systems
| Polarity | Solvent System (v/v) | Modifier | Target Rf on TLC |
| Low | 90:10 Hexane / Ethyl Acetate | 1% Et₃N | 0.2 - 0.3 |
| Medium | 70:30 Hexane / Ethyl Acetate | 1% Et₃N | 0.2 - 0.3 |
| High | 95:5 Dichloromethane / Methanol | 1% Et₃N | 0.2 - 0.3 |
Troubleshooting Guide: Recrystallization
If your product is obtained as a solid but contains minor impurities, recrystallization can be an effective and scalable purification method. The main challenge is finding a suitable solvent or solvent pair, as Boc-protected amines can sometimes be difficult to crystallize.[11]
Problem 2: Product Oiling Out or Failing to Crystallize
"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is supersaturated at a temperature above the compound's melting point or if the cooling is too rapid.
Recrystallization Troubleshooting Flow:
Caption: Decision tree for troubleshooting recrystallization.
Step-by-Step Protocol for Two-Solvent Recrystallization
This is often the most successful method for compounds with tricky solubility profiles. A common and effective pair for this molecule is Ethyl Acetate (good solvent) and Hexane (poor solvent).
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the "good solvent" (e.g., Ethyl Acetate) dropwise while heating and stirring until the solid just dissolves. Use the absolute minimum amount of hot solvent.
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor solvent" (e.g., Hexane) dropwise. You will see the solution become cloudy. Continue adding the anti-solvent until the cloudiness just begins to persist.[12]
-
Re-homogenization: Add a few drops of the "good solvent" back into the hot mixture until it becomes clear again. At this point, the solution is saturated.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Do not disturb the flask during this period.
-
Isolation: Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration, wash them with a small amount of cold "poor solvent" (Hexane), and dry them under vacuum.
References
-
ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
-
Bitesize Bio. (2023). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
pharmashare.in. (2023). Troubleshooting TLC. Retrieved from [Link]
- Marco-Contelles, J., et al. (2010). Synthesis of new 7-azabicyclo[2.2.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]
-
Biotage. (2018). Successful Flash Chromatography. Retrieved from [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). 4. Crystallization. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]
- Apelqvist, T., & Wensbo, D. (1996). Selective Removal of the N-BOC Protective Group using Silica Gel at Low Pressure. Tetrahedron Letters, 37(9), 1471-1472.
- Kanth, S. R., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Organic Chemistry, 2, 177-183.
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- 1. pharmashare.in [pharmashare.in]
- 2. scribd.com [scribd.com]
- 3. chembam.com [chembam.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. biotage.com [biotage.com]
- 10. teledyneisco.com [teledyneisco.com]
- 11. community.wvu.edu [community.wvu.edu]
- 12. ocw.mit.edu [ocw.mit.edu]
stability of tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate under acidic/basic conditions
Welcome to the technical support center for tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and handling of this versatile building block. Our goal is to empower you with the knowledge to anticipate potential challenges and ensure the integrity of your experiments.
Introduction
Tert-butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate is a key intermediate in the synthesis of various biologically active molecules, particularly those targeting the central nervous system. Its rigid bicyclic structure and functional handles (a Boc-protected amine and a bromine atom) make it an attractive scaffold. However, the inherent reactivity of these functional groups necessitates a thorough understanding of the compound's stability under different reaction conditions. This guide will delve into its stability profile under both acidic and basic conditions, providing practical advice to navigate its use in your synthetic endeavors.
Frequently Asked Questions (FAQs)
General Stability
Q1: What are the primary stability concerns for tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate?
A1: The two primary points of reactivity and potential degradation are the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the bromine substituent on the bicyclic core. Under acidic conditions, the Boc group is susceptible to cleavage. Under strong basic conditions, the bromine atom can be eliminated via an E2 mechanism.
Acidic Conditions
Q2: How stable is the Boc group to acidic conditions?
A2: The Boc group is a well-known acid-labile protecting group and is readily cleaved by strong acids.[1] Standard conditions for Boc deprotection, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane, will efficiently remove the Boc group from this molecule.[2]
Q3: What is the mechanism of Boc group cleavage under acidic conditions?
A3: The deprotection mechanism is an acid-catalyzed carbamate hydrolysis. The acid protonates the carbamate, leading to the cleavage of the C-O bond. This generates a stable tertiary butyl cation and a carbamic acid intermediate, which subsequently decarboxylates to yield the free secondary amine and carbon dioxide. The tert-butyl cation can then be quenched or eliminate a proton to form isobutylene.[3]
Q4: What are the common side reactions during acid-mediated Boc deprotection?
A4: The main side reaction is t-butylation, where the electrophilic tert-butyl cation generated during deprotection alkylates other nucleophilic sites on the molecule or in the reaction mixture.[3] For substrates with electron-rich aromatic rings or other nucleophilic functional groups, this can be a significant issue. Another potential side reaction when using TFA is trifluoroacetylation of the newly formed amine.
Q5: How can I minimize side reactions during Boc deprotection?
A5: The use of "scavengers" is highly recommended.[2] Scavengers are nucleophilic species added to the reaction mixture to trap the tert-butyl cation. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), anisole, or thioanisole. For milder deprotection, consider using 4M HCl in dioxane or aqueous phosphoric acid instead of neat TFA.[2]
Basic Conditions
Q6: Is tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate stable under basic conditions?
A6: The Boc protecting group itself is generally stable to a wide range of basic and nucleophilic conditions.[1][4] However, the presence of the 7-bromo substituent makes the molecule susceptible to degradation under strong basic conditions .
Q7: What is the likely degradation pathway under strong basic conditions?
A7: The most probable degradation pathway is an E2 (elimination, bimolecular) reaction, where a strong, sterically hindered base abstracts a proton from a carbon adjacent to the bromine-bearing carbon, leading to the formation of an alkene and elimination of bromide. For a similar compound, 2-bromo-7-Boc-7-azabicyclo[2.2.1]heptane, treatment with potassium tert-butoxide (t-BuOK) leads to the formation of 7-Boc-7-azabicyclo[2.2.1]hept-2-ene.[1][5][6] A similar outcome is expected for the 3-azabicyclo isomer.
Q8: Which bases should be avoided?
A8: Strong, non-nucleophilic bases, especially sterically hindered ones like potassium tert-butoxide (t-BuOK), lithium diisopropylamide (LDA), and sodium hydride (NaH) are likely to promote elimination.[7][8] Weaker inorganic bases like sodium bicarbonate or potassium carbonate at moderate temperatures are generally considered safer for reactions that do not require a strong base.
Troubleshooting Guides
Issue 1: Incomplete Boc Deprotection
-
Symptoms: Presence of starting material in TLC, LC-MS, or NMR analysis after the reaction; low yield of the desired amine salt.
-
Possible Causes & Solutions:
-
Insufficient Acid: Increase the equivalents of acid or use a stronger acid system (e.g., switch from 20% TFA in DCM to 50% TFA in DCM, or use 4M HCl in dioxane).
-
Insufficient Reaction Time: Monitor the reaction closely by TLC or LC-MS and extend the reaction time as needed.
-
Poor Solubility: Ensure the substrate is fully dissolved in the reaction solvent. A co-solvent may be necessary.
-
Issue 2: Formation of a Side Product with a Mass Increase of 56 Da
-
Symptoms: An unexpected peak in the LC-MS with a mass corresponding to the starting material + 56 Da.
-
Possible Causes & Solutions:
-
t-Butylation: This is a classic side reaction from the tert-butyl cation.
-
Add a Scavenger: Incorporate a scavenger such as triethylsilane (1-5 equivalents) into your deprotection cocktail.
-
Milder Conditions: Use less harsh acidic conditions, for example, 4M HCl in dioxane at 0 °C to room temperature.
-
-
Issue 3: Unexpected Degradation Under Basic Conditions
-
Symptoms: Formation of a new, less polar product observed by TLC/LC-MS, often with the loss of HBr from the molecular weight.
-
Possible Causes & Solutions:
-
Base-Induced Elimination: The base used is too strong and is causing elimination of the 7-bromo group.
-
Use a Weaker Base: If the reaction chemistry allows, switch to a milder base such as K₂CO₃, NaHCO₃, or an organic amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).
-
Lower the Temperature: Running the reaction at a lower temperature can often disfavor the elimination pathway.
-
Consider Alternative Synthetic Routes: If a strong base is essential for a subsequent step, it may be necessary to introduce the 7-bromo substituent at a later stage in the synthesis.
-
-
Experimental Protocols
Protocol 1: Standard Boc Deprotection with Scavenger
-
Dissolution: Dissolve tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate (1.0 eq) in dichloromethane (DCM, approximately 0.1 M).
-
Scavenger Addition: Add triethylsilane (2.0 eq) to the solution.
-
Acid Addition: Cool the mixture to 0 °C and add trifluoroacetic acid (TFA, 10 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (2x) to remove residual TFA. The resulting amine TFA salt can often be used directly in the next step or purified further.
Protocol 2: Forced Degradation Study (Stability Assessment)
This protocol provides a framework for assessing the stability of the title compound under various stress conditions, as recommended by ICH guidelines.[4][9][10]
Table 1: Conditions for Forced Degradation Study
| Stress Condition | Reagent/Condition | Typical Duration |
| Acid Hydrolysis | 0.1 M HCl in 1:1 H₂O/CH₃CN | 24-72 hours at 60 °C |
| Base Hydrolysis | 0.1 M NaOH in 1:1 H₂O/CH₃CN | 24-72 hours at 60 °C |
| Strong Base | 1.2 eq t-BuOK in THF | 2-6 hours at RT |
| Oxidation | 3% H₂O₂ in 1:1 H₂O/CH₃CN | 24 hours at RT |
| Thermal | Solid sample | 48 hours at 80 °C |
| Photostability | Solid sample, exposed to light | Per ICH Q1B guidelines |
General Procedure for Forced Degradation:
-
Prepare a stock solution of tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
For each stress condition, mix the stock solution with the specified reagent in a sealed vial.
-
Maintain the vials at the specified temperature for the designated time. Take samples at intermediate time points (e.g., 2, 8, 24 hours).
-
At each time point, quench the reaction if necessary (e.g., neutralize acid/base samples).
-
Analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Visualizations
Degradation Pathways
Caption: Predicted degradation pathways under acidic and strong basic conditions.
Experimental Workflow: Stability Assessment
Caption: Workflow for a forced degradation (stability) study.
References
- BenchChem. (2025). Navigating Boc Deprotection: A Guide to Minimizing Side Products. BenchChem Technical Support.
- ACS GCI Pharmaceutical Roundtable. (2026). Lewis Acids. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Gómez-Sanchez, E., et al. (n.d.). Synthesis of 7-Azabicyclo[2.2.1]heptane and 2-Oxa-4-azabicyclo[3.3.1]non-3-ene Derivatives by Base-Promoted Heterocyclization of Alkyl N-(cis(trans)-3,trans(cis)-4-Dibromocyclohex-1-yl)
- BenchChem. (n.d.). Troubleshooting Boc deprotection side reactions in 5-n-Boc-aminomethyluridine. BenchChem Technical Support.
- Gómez-Sanchez, E., et al. (2025). ChemInform Abstract: Synthesis of 7-Azabicyclo[2.2.1]heptane and 2-Oxa-4-azabicyclo[3.3.1]non-3-ene Derivatives by Base-Promoted Heterocyclization of Alkyl N-(cis(trans)-....
- Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
- Samadi, A., et al. (2025). Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- ResolveMass Laboratories. (2025).
- Samadi, A., et al. (2010). Synthesis of new 7-azabicyclo[2.2.
- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Confirming Boc Protection.
- Smolecule. (2024). Tert-butyl 2-bromo-7-azabicyclo[2.2.
-
Chemistry Steps. (n.d.). tBuOK Elimination. Retrieved from [Link]
- ResearchGate. (n.d.). Synthesis of 7-Azabicyclo[2.2.
- SGS. (n.d.).
- ACS Publications. (2017). FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support.
- MedCrave online. (2016).
- SciSpace. (2016).
- MedCrave. (n.d.).
- Avenoza, A., et al. (n.d.). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Universidad de La Rioja.
- ResearchGate. (2025). Aza-Prins-Pinacol Approach to 7-Azabicyclo[2.2.1]heptanes: Syntheses of (±)
- BLDpharm. (n.d.). 1221818-32-1|tert-Butyl 7-bromo-3-azabicyclo[2.2.
- SciSpace. (n.d.).
- National Center for Biotechnology Information. (2014). EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES—A REVIEW.
- ResearchGate. (2025). Synthesis of Epibatidine Analogues by Pyrrole Diels-Alder Reactions: Rapid Access to Azabicyclo[2.2.1]heptane and 3,8-Diazabicyclo[3.2.1]octane Scaffolds for Library Synthesis.
- vscht.cz. (n.d.).
- Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.
- BuyersGuideChem. (n.d.). tert-Butyl 7-bromo-3-azabicyclo[2.2.
- Sygnature Discovery. (n.d.). Synthesis of Epibatidine Analogues by Pyrrole Diels-Alder Reactions: Rapid Access to Azabicyclo[2.2.1]heptane and 3,8-Diazabicyclo[3.2.1]octane Scaffolds for Library Synthesis.
- ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Approaches to the synthesis of (+)- and (−)
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- ResearchGate. (2025).
- National Academic Digital Library of Ethiopia. (n.d.). hplc methods for recently approved pharmaceuticals.
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Technical Support Center: Optimization of Reaction Time for tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate
Welcome to the technical support center for the synthesis and optimization of tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the synthesis of this important building block. The insights provided herein are based on established principles of organic chemistry and data from analogous bicyclic systems.
Core Synthetic Strategy: Free-Radical Bromination
The most direct and common approach to introduce a bromine atom at the 7-position of the 3-azabicyclo[2.2.1]heptane core is through a free-radical bromination of the parent compound, tert-butyl 3-azabicyclo[2.2.1]heptane-3-carboxylate. This reaction typically employs a brominating agent like N-bromosuccinimide (NBS) and a radical initiator. The optimization of reaction time hinges on the careful control of parameters governing the initiation and propagation of the radical chain reaction.
Caption: Troubleshooting workflow for a slow reaction.
Question 2: I'm observing the formation of multiple products, including what appears to be polybrominated species. How can I improve selectivity and reduce reaction time?
Answer:
The formation of multiple products suggests that the reaction conditions are either too harsh or not selective enough. Over-bromination is a common side reaction if the concentration of the brominating species is too high relative to the substrate.
Potential Causes & Solutions:
-
High Local Concentration of Brominating Agent: Adding all the NBS at once can lead to high local concentrations of bromine, promoting polybromination.
-
Solution: Slow Addition of NBS. Add the NBS portion-wise over the course of the reaction. This maintains a low, steady concentration of the brominating agent, favoring mono-bromination. [1]
-
-
Reaction Run for Too Long: Allowing the reaction to proceed long after the starting material is consumed can lead to the bromination of the product.
-
Solution: Monitor the Reaction Closely. Use techniques like TLC, GC, or NMR to monitor the consumption of the starting material. Quench the reaction as soon as the starting material is no longer observed. [2]
-
-
Inappropriate Solvent: The solvent can influence the reactivity and selectivity of the reaction.
-
Solution: Choose a Non-Polar, Inert Solvent. Carbon tetrachloride (CCl₄) is a classic solvent for radical brominations due to its inertness. However, due to its toxicity, other solvents like benzene, cyclohexane, or acetonitrile can be used. The choice of solvent can affect the reaction kinetics. [3]
-
Question 3: The yield of my desired product is consistently low, even though the reaction goes to completion. What could be the issue?
Answer:
Low yield despite complete conversion of the starting material often points to product instability or loss during workup.
Potential Causes & Solutions:
-
Product Decomposition: The bromo-azabicycloalkane product may be unstable under the reaction conditions, especially at elevated temperatures for extended periods.
-
Solution: Minimize Reaction Time and Temperature. Use the lowest effective temperature and quench the reaction promptly upon completion.
-
-
Loss During Workup: The product may be lost during the aqueous workup or purification steps.
-
Solution 1: Check Aqueous Layers. If your product has some water solubility, it could be lost in the aqueous washes. A back-extraction of the aqueous layers with a suitable organic solvent might recover some product. [4] * Solution 2: Careful Purification. During column chromatography, the product might streak or decompose on silica gel. Using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent can mitigate this.
-
Frequently Asked Questions (FAQs)
What is the optimal temperature range for this bromination to ensure a reasonable reaction time?
The optimal temperature is primarily determined by the choice of radical initiator. The goal is to have a steady generation of radicals to sustain the chain reaction.
| Radical Initiator | Typical Temperature Range (°C) | Comments |
| AIBN | 80 - 100 °C | Provides a clean and reliable source of radicals. |
| Benzoyl Peroxide (BPO) | 90 - 110 °C | Can sometimes lead to side reactions due to the formation of benzoate radicals. |
| UV Light (Photolysis) | Room Temperature - 40 °C | Allows for lower reaction temperatures but requires specialized equipment. |
Which solvent system is recommended for the fastest reaction rate?
For free-radical brominations with NBS, non-polar solvents are generally preferred. Carbon tetrachloride has historically been the solvent of choice due to its inertness, which allows the radical chain to propagate efficiently. However, due to its toxicity, solvents like cyclohexane and benzene are common alternatives. While polar solvents can be used, they may sometimes interfere with the radical mechanism, potentially slowing the reaction. [3]
How does the concentration of the radical initiator affect the reaction time?
The concentration of the radical initiator is directly related to the rate of initiation. Increasing the amount of initiator will increase the concentration of radicals and thus shorten the reaction time. However, using an excessive amount of initiator (typically more than 10 mol%) can lead to a higher incidence of side reactions and should be avoided. A good starting point is typically 1-5 mol% of the initiator relative to the substrate.
What is a typical reaction time I should expect under optimized conditions?
Under optimized conditions (e.g., using AIBN at 80-90 °C in a degassed, non-polar solvent with portion-wise addition of NBS), the reaction should typically reach completion within 2-6 hours. However, this is highly dependent on the scale of the reaction and the specific concentrations used. It is crucial to monitor the reaction's progress to determine the endpoint accurately.
References
-
University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction. Retrieved from [Link]
-
Quora. (2021). Why is the rate of reaction of organic compounds slow? Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Brainly. (2017). Explain why organic reactions occur at a slower rate than inorganic reactions. What do chemists use to... Retrieved from [Link]
- Hote, M. et al. (1999). Conformationally Constrained 7-Azabicyclo[2.2.1]heptane Amino Acids. Synthesis of a Glutamic Acid Analogue. The Journal of Organic Chemistry, 64(8), 2983-2987.
- Google Patents. (n.d.). Substituted 2-aza-bicyclo[2.2.1]heptane-3carboxylic acid (benzyl-cyano-methyl)-amides inhibitors of Cathepsin C.
-
Quora. (2020). How do you determine if a reaction is slow or fast? Retrieved from [Link]
-
Westfield State University. (n.d.). Relative Rates of Radical Bromination Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrophilic Bromination of N-Acylated Cyclohex-3-en-1-amines: Synthesis of 7-Azanorbornanes. Retrieved from [Link]
- Google Patents. (n.d.). Substituted 2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid (benzyl-cyano-methyl)-amides inhibitors of cathepsin c.
-
Newera-spectro. (2020). Kinetic Investigations to Enable development of a Robust Radical Benzylic Bromination for Commercial Manufacturing of AMG 423 Dihydrochloride Hydrate. Retrieved from [Link]
-
BIP. (n.d.). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. Retrieved from [Link]
-
Orgsyn.org. (n.d.). radicals. Retrieved from [Link]
- Google Patents. (n.d.). Process for the synthesis of (s) 3-amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid.
-
Royal Society of Chemistry. (n.d.). Carbopalladation of bromoene-alkynylsilanes: mechanistic insights and synthesis of fused-ring bicyclic silanes and phenols. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Bromine Radical Catalysis by Energy Transfer Photosensitization. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Versatile Enantioselective Synthesis of Azabicyclic Ring Systems: A Concise Total Synthesis of (+)-Grandisine D and Unnatural Analogues. Retrieved from [Link]
-
National Institutes of Health. (n.d.). [2.2.1]Heterobicyclic Bromovinyl Sulfones for Thiol-Triggered Strategies in Linker Chemistry: Aza- vs Oxa-Norbornadienic Systems. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 4: Radical Reactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). anti-Substituted-2-azabicyclo[2.1.1]hexanes: A Nucleophilic Displacement Route. Retrieved from [Link]
-
Arkivoc. (n.d.). Synthesis of terminal alkynes based on (1S,3R,4R)- and (1S,3S,4R)-2-azabicyclo[2.2.1]heptane. Retrieved from [Link]
- Google Patents. (n.d.). 7-azabicyclo-[2.2.1]-heptane and -heptene derivatives as analgesics and anti-inflammatory agents.
-
National Institutes of Health. (n.d.). anti-Substituted-2-azabicyclo[2.1.1]hexanes. A Nucleophilic Displacement Route. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of bridged azabicyclic compounds using radical translocation reactions of 1-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidines. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Synthetic Routes to Azacycles. Retrieved from [Link]
-
Thieme Chemistry. (n.d.). Synthesis, Stability, and Reactivity of Azidofluoroalkanes. Retrieved from [Link]
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Navigating the Synthesis of tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate: A Technical Guide to Common Impurities and Troubleshooting
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex bicyclic scaffolds like tert-butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate is a critical step in the development of novel therapeutics. The rigid structure of the 3-azabicyclo[2.2.1]heptane core makes it a valuable building block in medicinal chemistry. However, its synthesis can be accompanied by the formation of various impurities that may compromise the yield, purity, and overall success of subsequent reactions. This technical support guide provides a comprehensive overview of the common impurities encountered during the synthesis of this compound, along with detailed troubleshooting strategies to mitigate their formation and ensure the desired product quality.
Frequently Asked Questions (FAQs) about Impurities
Q1: What are the most common types of impurities I should expect when synthesizing tert-butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate?
A1: Based on the likely synthetic pathways, which often involve the intramolecular cyclization of a substituted cyclopentane precursor, the common impurities can be categorized as follows:
-
Starting Material-Related Impurities:
-
Unreacted tert-butyl 3-azabicyclo[2.2.1]hept-6-ene-3-carboxylate.
-
Residual brominating agents or their byproducts.
-
-
Process-Related Impurities (Byproducts):
-
Diastereomeric Impurities: The addition of bromine to the double bond of the starting alkene can lead to the formation of diastereomeric dibromo intermediates. If the subsequent cyclization is not perfectly stereospecific, this can result in the formation of diastereomers of the final product.
-
Regioisomeric Impurities: Depending on the reaction conditions, bromination could potentially occur at other positions on the bicyclic ring, leading to regioisomers.
-
Elimination Byproducts: Under basic or thermal stress, the desired product can undergo elimination of HBr to form the corresponding alkene, tert-butyl 3-azabicyclo[2.2.1]hept-6-ene-3-carboxylate.
-
-
Degradation Products:
-
Hydrolysis of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions can lead to the formation of 7-bromo-3-azabicyclo[2.2.1]heptane.
-
Q2: What is the likely origin of diastereomeric impurities?
A2: The formation of diastereomers often stems from the initial bromination step of a precursor like tert-butyl 3-azabicyclo[2.2.1]hept-6-ene-3-carboxylate. The electrophilic addition of bromine to the double bond can occur from either the exo or endo face of the bicyclic system, leading to two different diastereomeric bromonium ions. Subsequent attack by a nucleophile (e.g., a bromide ion) can then result in a mixture of diastereomeric dibromo intermediates. If the subsequent intramolecular cyclization to form the final product is not fully stereoselective, this mixture of intermediates will be carried through to a mixture of final product diastereomers.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the synthesis and purification of tert-butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate.
Issue 1: Low Yield of the Desired Product
Probable Causes:
-
Incomplete Reaction: The intramolecular cyclization may be slow or reversible under the chosen reaction conditions.
-
Side Reactions: Formation of significant amounts of byproducts, such as elimination products or diastereomers, will naturally decrease the yield of the target compound.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and choice of base can all significantly impact the efficiency of the cyclization.
Solutions:
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.
-
Temperature Control: Carefully control the reaction temperature. For electrophilic brominations, lower temperatures are often employed to enhance selectivity. For the cyclization step, the optimal temperature may need to be determined empirically.
-
Choice of Base: If a base is used to promote cyclization, its strength and steric bulk can be critical. A non-nucleophilic, sterically hindered base is often preferred to minimize elimination side reactions.
-
Purification Strategy: Optimize the purification method (e.g., column chromatography, recrystallization) to efficiently separate the desired product from byproducts and unreacted starting materials.
Issue 2: Presence of Multiple Spots on TLC or Peaks in HPLC/GC-MS
This is a clear indication of the presence of impurities. The following table summarizes potential impurities and their identification.
| Potential Impurity | Identification by Analytical Techniques | Confirmation |
| Unreacted Starting Material (tert-butyl 3-azabicyclo[2.2.1]hept-6-ene-3-carboxylate) | Lower Rf on TLC (more polar). Distinct peak in GC-MS with a lower mass. | Comparison with an authentic sample of the starting material. |
| Diastereomers | May have very similar Rf values on TLC, requiring careful solvent system optimization for separation. Can often be separated by chiral HPLC. NMR may show distinct sets of peaks for each diastereomer. | High-resolution mass spectrometry (HRMS) will show the same mass for both diastereomers. 2D NMR techniques (e.g., NOESY) can help in elucidating the stereochemistry. |
| Elimination Byproduct (tert-butyl 3-azabicyclo[2.2.1]hept-6-ene-3-carboxylate) | Higher Rf on TLC (less polar). Peak in GC-MS corresponding to the mass of the alkene. | 1H NMR will show characteristic alkene proton signals. |
| Boc-Deprotected Product (7-bromo-3-azabicyclo[2.2.1]heptane) | Very low Rf on TLC (highly polar). Peak in LC-MS with a mass corresponding to the deprotected amine. | 1H NMR will lack the characteristic tert-butyl signal around 1.4 ppm. |
Analytical Troubleshooting Workflow
To effectively identify and quantify impurities, a systematic analytical approach is recommended.
Caption: A typical workflow for the identification and quantification of impurities.
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or heptane).
-
Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The gradient should be chosen based on the separation observed on TLC.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
This method should provide good separation of the desired product from more polar and less polar impurities.
Conclusion
The successful synthesis of tert-butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate hinges on a thorough understanding of the potential impurities that can arise and the implementation of robust analytical and purification strategies. By carefully monitoring reactions, optimizing conditions, and employing appropriate analytical techniques, researchers can confidently produce this valuable building block with the high purity required for downstream applications in drug discovery and development.
References
- Given the proprietary nature of many synthetic routes for specific pharmaceutical intermediates, detailed public-domain synthesis protocols for tert-butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate are not readily available in peer-reviewed journals. The information presented is based on established principles of organic synthesis and common impurities found in related azabicyclic systems. For specific synthetic procedures, consulting patent literature (e.g., through SciFinder, Google Patents)
- General principles of chromatography and spectroscopic analysis are covered in standard organic chemistry textbooks. For advanced techniques, specialized monographs and journal articles should be consulted.
Technical Support Center: Troubleshooting Failed Reactions with tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate. This guide is designed to provide in-depth troubleshooting assistance for common issues encountered during reactions involving this versatile building block. As Senior Application Scientists, we have compiled this information based on established literature and extensive laboratory experience to help you navigate the complexities of your synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate is showing low to no conversion. What are the likely causes and how can I fix it?
A1: Low conversion in Suzuki-Miyaura couplings involving this substrate is a common issue and can stem from several factors related to the catalyst system, reaction conditions, and the stability of the starting materials.
Underlying Causes and Mechanistic Considerations:
The Suzuki-Miyaura reaction relies on a delicate catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1][2] The bridged and sterically hindered nature of the 3-azabicyclo[2.2.1]heptane core can impede the oxidative addition of the palladium catalyst to the C-Br bond. Furthermore, the boronic acid or ester coupling partner must be appropriately activated by a base to facilitate transmetalation.[3]
Troubleshooting Workflow:
To systematically address this issue, we recommend the following optimization workflow:
Caption: Simplified diagram showing the desired cross-coupling and undesired debromination pathways.
Strategies to Minimize Debromination:
-
Choice of Base and Solvent:
-
Avoid strong, non-coordinating bases like NaOt-Bu if debromination is severe, as they can promote the formation of Pd-H species. Consider weaker inorganic bases like K₂CO₃ or Cs₂CO₃.
-
Ensure solvents are rigorously dried and degassed. Protic impurities (e.g., water, alcohols) can be a source of hydrides.
-
-
Catalyst and Ligand System:
-
The choice of ligand is critical. Ligands that promote rapid reductive elimination can outcompete the debromination pathway. Bulky, electron-rich ligands are often beneficial.
-
-
Reaction Temperature:
-
Lowering the reaction temperature can sometimes favor the desired coupling over debromination, which may have a higher activation energy.
-
-
Additives:
-
In some cases, the addition of a halide scavenger, such as silver carbonate (Ag₂CO₃), can be beneficial.
-
Q3: My Buchwald-Hartwig amination is failing. What are the key parameters to investigate?
A3: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate depends heavily on the careful selection of the catalyst system and base. [4][5] Critical Factors for Success:
-
Catalyst System: The combination of a palladium precursor and a suitable ligand is paramount. For this sterically demanding substrate, highly active and specialized ligands are often required.
-
Base: A strong, non-nucleophilic base is necessary to deprotonate the amine and facilitate the catalytic cycle.
-
Amine Coupling Partner: The nature of the amine (primary, secondary, aliphatic, aromatic) will influence the optimal reaction conditions.
Recommended Troubleshooting Protocol:
| Parameter | Recommendation | Rationale |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Commonly used and effective precursors. |
| Ligand | For primary amines: BrettPhos, XPhosFor secondary amines: RuPhos, JohnPhos | These bulky biaryl phosphine ligands are designed for challenging C-N couplings. [6] |
| Base | NaOt-Bu, LiHMDS, K₃PO₄ | Strong bases are required, but their strength and solubility should be matched to the specific reaction. [7] |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are essential. |
| Temperature | 80-110 °C | The reaction often requires heating to proceed at a reasonable rate. |
Experimental Procedure Example (General):
-
To an oven-dried flask, add the palladium precursor, ligand, and base under an inert atmosphere (e.g., argon or nitrogen).
-
Add tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate and the amine coupling partner.
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to the desired temperature and monitor its progress by TLC or LC-MS.
Q4: I am concerned about the stability of the Boc protecting group under my reaction conditions. When should I be worried about deprotection?
A4: The tert-butyloxycarbonyl (Boc) protecting group is generally stable under neutral and basic conditions but is labile to acidic conditions. [8] Conditions Leading to Boc Deprotection:
-
Acidic Conditions: The Boc group is readily cleaved by strong acids such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), or even Lewis acids. [9]* High Temperatures with Protic Solvents: Prolonged heating in the presence of protic solvents (even if nominally neutral) can sometimes lead to slow deprotection.
In the context of the reactions discussed:
-
Suzuki-Miyaura Coupling: Most Suzuki conditions employ basic conditions, so the Boc group is generally stable. However, if your boronic acid or other reagents are acidic, or if acidic byproducts are formed, deprotection could occur.
-
Buchwald-Hartwig Amination: These reactions are run under basic conditions, and the Boc group is expected to be stable.
If Unintentional Deprotection Occurs:
-
Verify the pH: Check the pH of your reaction mixture if possible.
-
Purify Reagents: Ensure that all reagents, especially the solvent, are free from acidic impurities.
-
Alternative Protecting Group: If deprotection remains a persistent issue, consider using a more robust protecting group, although this would require re-synthesis of the starting material.
References
- Alcaide, B., Almendros, P., & Aragoncillo, C. (2007). Synthesis of 7-Azabicyclo[2.2.1]heptane and 2-Oxa-4-azabicyclo[3.3.1]non-3-ene Derivatives by Base-Promoted Heterocyclization of Alkyl N-(cis(trans)-3,trans(cis)-4-Dibromocyclohex-1-yl)carbamates and N-(cis(trans)-3,trans(cis)-4-Dibromocyclohex-1-yl)-2,2,2-trifluoroacetamides. The Journal of Organic Chemistry, 72(13), 4749–4756.
- Fülöp, F., et al. (2023). Unexpected Resistance to Base-Catalyzed Hydrolysis of Nitrogen Pyramidal Amides Based on the 7-Azabicyclic[2.2.1]heptane Scaffold. Molecules, 28(5), 2363.
- Trudell, M. L., et al. (2001). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Organic Letters, 3(15), 2377–2380.
- Alcaide, B., Almendros, P., & Aragoncillo, C. (2010). Synthesis of new 7-azabicyclo[2.2.
- Actelion Pharmaceuticals Ltd. (2009). 2-aza-bicyclo[2.2.1]heptane derivatives. Google Patents.
- Alcaide, B., Almendros, P., & Aragoncillo, C. (2007). ChemInform Abstract: Synthesis of 7-Azabicyclo[2.2.1]heptane and 2-Oxa-4-azabicyclo[3.3.1]non-3-ene Derivatives by Base-Promoted Heterocyclization of Alkyl N-(cis(trans) ... ChemInform, 38(43).
-
Wikipedia. (2023, November 29). Buchwald–Hartwig amination. Retrieved from [Link]
- O'Brien, P., et al. (2018). Elaboration of FragLites via Suzuki-Miyaura Cross-Coupling of 3-D Bifunctional Cyclopropyl-Fused Building Blocks. University of York.
- Boehringer Ingelheim International GmbH. (2014). Substituted 2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid (benzyl-cyano-methyl)-amides inhibitors of cathepsin c. Google Patents.
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
- Janssen, R. P. (2019). The Buchwald–Hartwig Amination After 25 Years.
- Krapcho, A. P. (1994). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry, 59(11), 3215-3217.
-
University of Rochester. (n.d.). Cross-Coupling Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- National Institutes of Health. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of Medicinal Chemistry, 61(23), 10373–10390.
-
Rickhaus, M. (2014, December 23). How can I solve my problem with Suzuki coupling? ResearchGate. Retrieved from [Link]
-
PubChemLite. (n.d.). Tert-butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate. Retrieved from [Link]
-
Doron International Trading Co., Ltd. (n.d.). tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate. Retrieved from [Link]
- Bristol-Myers Squibb Company. (2004). Exo-(t-butyl 2r(+))-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate. Google Patents.
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
- Hodgson, D. M., et al. (2002). Radical deoxygenation of 3-azatricyclo[2.2.1.0 2,6]heptan-5-ols to 2-azabicyclo[2.2.1]hept-5-enes and 1,2-dihydropyridines. Perkin Transactions 1, (18), 2151-2163.
- Zhang, S., et al. (2007). Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. The Journal of Organic Chemistry, 72(11), 4067-4072.
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. research.rug.nl [research.rug.nl]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buy Tert-butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate | 1824357-11-0 [smolecule.com]
- 9. WO2009104155A1 - 2-aza-bicyclo[2.2.1]heptane derivatives - Google Patents [patents.google.com]
Technical Support Center: Solvent Selection for Tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate. This document provides in-depth guidance on navigating the unique reactivity of this bridged bicyclic halide, with a focus on troubleshooting common issues and selecting effective, modern solvent systems. Our goal is to move beyond conventional choices, offering practical and sustainable alternatives for your synthetic challenges.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific experimental failures and challenges in a direct question-and-answer format, providing both mechanistic explanations and actionable solutions.
Question 1: My standard nucleophilic substitution reaction (e.g., with an amine or alkoxide) is failing. I'm recovering only starting material, even at elevated temperatures. Why is this substrate so unreactive?
Answer: This is the most common issue encountered with this substrate, and the explanation lies in its rigid, bicyclic structure. The bromine atom is located at a bridgehead position (C7), which sterically and electronically disfavors the classical substitution pathways:
-
SN2 Inaccessibility: The SN2 mechanism requires the nucleophile to perform a "backside attack" on the carbon atom bearing the leaving group. In the 7-azabicyclo[2.2.1]heptane framework, the backside of the C7 carbon is completely shielded by the rest of the molecular cage. There is no physical pathway for a nucleophile to approach, rendering the SN2 reaction impossible.[1][2]
-
SN1 Instability: An SN1 reaction proceeds through a carbocation intermediate. For this to happen, the carbon atom must adopt a trigonal planar (sp² hybridized) geometry. Due to the extreme ring strain of the bicyclic system, the bridgehead carbon cannot become planar.[1][2] Any attempt to form this carbocation is energetically prohibitive.
Solution: Instead of attempting classical nucleophilic substitution, you must switch to a reaction mechanism that does not depend on these pathways. The most successful approaches for functionalizing such sterically hindered and unreactive halides are transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira). These reactions proceed via an oxidative addition/reductive elimination cycle at the metal center, bypassing the need for backside attack or carbocation formation.
Question 2: I'm trying a Suzuki-Miyaura cross-coupling, but my yield is poor and the reaction stalls. I'm using 1,4-dioxane as the solvent. What's going wrong?
Answer: While 1,4-dioxane is a traditional solvent for cross-coupling, low yields can stem from several factors where the solvent plays a critical role.
-
Poor Catalyst/Reagent Solubility: The pre-catalyst, ligands, base (e.g., K₂CO₃, Cs₂CO₃), and boronic acid species must all be sufficiently soluble at the reaction temperature to maintain a homogeneous and active catalytic cycle.
-
Thermal Instability: At the high temperatures often required, solvents like dioxane can degrade, and the palladium catalyst can decompose into inactive palladium black.
-
Oxygen Sensitivity: Residual oxygen in the solvent can deactivate the active Pd(0) catalyst.
Troubleshooting Steps & Alternative Solvents:
-
Ensure Rigorous Degassing: Before heating, thoroughly degas your solvent and the reaction mixture by sparging with argon or nitrogen for at least 30 minutes, or by using several freeze-pump-thaw cycles.
-
Switch to a More Robust Solvent System: Consider replacing 1,4-dioxane with a greener, often more effective alternative.
-
2-Methyltetrahydrofuran (2-MeTHF): A bio-based solvent with a similar polarity profile to THF but a higher boiling point (80 °C) and greater stability. It is an excellent choice for Suzuki-Miyaura couplings.[3]
-
t-Amyl Alcohol: Another green solvent option that has shown high efficacy in nickel-catalyzed Suzuki-Miyaura couplings, which can be an alternative to palladium catalysis.[3]
-
Toluene or CPME (Cyclopentyl Methyl Ether): These are excellent, relatively non-polar options for maintaining high temperatures while ensuring good solubility of organic substrates and many catalysts.
-
Question 3: My reaction is plagued by elimination side products. How can I favor the desired substitution/coupling product?
Answer: Elimination (E2) is a common competing pathway, especially with strong bases and at elevated temperatures.[4] While the bridgehead position of your substrate is less prone to standard E2 reactions (which typically require an anti-periplanar proton), base-mediated decomposition pathways can still occur.
Mitigation Strategies:
-
Temperature Control: This is the most critical factor. Elimination reactions generally have a higher activation energy than substitution or coupling reactions and are thus favored disproportionately by higher temperatures.[4] Run your reaction at the lowest temperature that still allows for a reasonable reaction rate. Consider screening temperatures from 60 °C to 100 °C.
-
Base Selection: Use a weaker or non-nucleophilic base if the reaction allows. For Suzuki couplings, inorganic bases like K₃PO₄ or K₂CO₃ are often milder than strong alkoxides. For Buchwald-Hartwig aminations, a weaker base like K₃PO₄ can sometimes be used in place of NaOtBu or LHMDS, depending on the specific substrate and catalyst system.
-
Solvent Choice: The solvent can influence the reactivity of the base. In highly polar aprotic solvents like DMSO, the basic anions are less solvated and therefore more reactive, which can sometimes increase elimination.[5] Switching to a less polar solvent like toluene or 2-MeTHF may temper the base's reactivity and reduce side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the conventional "first-choice" solvents for cross-coupling reactions with this substrate?
A: Traditionally, chemists would turn to high-boiling point, polar aprotic solvents due to their excellent ability to dissolve a wide range of organic substrates, inorganic bases, and organometallic complexes. These include:
-
N,N-Dimethylformamide (DMF)
-
1,4-Dioxane
-
Toluene
-
Tetrahydrofuran (THF) (for lower temperature reactions)
It is important to note that many of these solvents are now classified as Substances of Very High Concern (SVHC) and should be replaced with safer alternatives whenever possible.[6]
Q2: What are the best "green" and sustainable alternative solvents to use?
A: The field of green chemistry has produced several excellent, commercially available alternatives that often provide equal or superior performance.[7]
-
2-Methyltetrahydrofuran (2-MeTHF): Derived from biomass, it's a superb replacement for THF and dioxane.[3]
-
Cyclopentyl Methyl Ether (CPME): A hydrophobic ether with a high boiling point and resistance to peroxide formation.
-
γ-Valerolactone (GVL): A bio-based solvent with high polarity and a very high boiling point, suitable for a range of transformations.[6]
-
N-Hydroxyethylpyrrolidone (HEP): A modern polar aprotic solvent that has shown exceptional results in Heck and Sonogashira couplings, often when mixed with water.[6][8]
-
Aqueous Systems: With the right phase-transfer catalyst or sulfonated ligands to aid solubility, water can be an excellent and supremely green solvent for many cross-coupling reactions.[8]
Q3: How does the Boc protecting group on the nitrogen affect my choice of solvent?
A: The tert-butoxycarbonyl (Boc) group is relatively robust but can be sensitive to strong acids. It significantly increases the lipophilicity of the molecule compared to the parent amine. This has two main implications:
-
Enhanced Solubility: The Boc-protected substrate has good solubility in a wide array of common organic solvents, including ethers (THF, 2-MeTHF, Dioxane), chlorinated solvents (DCM), and polar aprotics (Acetonitrile, DMF, DMSO).[9]
-
Solvent Purity is Key: Ensure your solvents are free from acidic impurities. While thermal deprotection of a Boc group typically requires very high temperatures (>150 °C), acidic conditions can cause it to cleave at much lower temperatures, leading to unwanted side products.[10]
Data Summary: Solvent Property Comparison
The table below summarizes key properties of conventional and alternative solvents to guide your selection process.
| Solvent | Type | Boiling Point (°C) | Polarity Index | Key Advantages | EHS Concerns / Disadvantages |
| Conventional Solvents | |||||
| 1,4-Dioxane | Polar Aprotic Ether | 101 | 4.8 | Good for Pd-catalysis, water miscible. | Suspected carcinogen, peroxide former. |
| DMF | Polar Aprotic Amide | 153 | 6.4 | Excellent solvating power, high BP. | Reprotoxic (SVHC), high boiling point makes removal difficult.[6] |
| Toluene | Non-polar Aromatic | 111 | 2.4 | High BP, good for many catalysts. | Petroleum source, toxic. |
| Alternative "Green" Solvents | |||||
| 2-MeTHF | Bio-based Ether | 80 | 4.0 | Greener alternative to THF/Dioxane, higher BP than THF.[3] | Can form peroxides (less than THF). |
| CPME | Hydrophobic Ether | 106 | 2.1 | High BP, low water miscibility, peroxide resistant. | Higher cost than some traditional solvents. |
| γ-Valerolactone (GVL) | Bio-based Lactone | 207 | - | Biodegradable, non-toxic, very high BP.[6] | High boiling point can complicate product isolation. |
| N-Hydroxyethylpyrrolidone (HEP) | Polar Aprotic | 275 | - | Excellent for Heck/Sonogashira, high performance.[6][8] | Very high boiling point. |
| Water | Protic | 100 | 10.2 | Ultimately green, non-toxic, cheap. | Poor solubility for many organic substrates/catalysts. |
Visual Guide: Solvent Selection Workflow
This flowchart provides a decision-making framework for selecting an appropriate solvent system for your reaction.
Caption: A decision workflow for selecting solvents for tert-butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate reactions.
Experimental Protocol: Example Suzuki-Miyaura Coupling in 2-MeTHF
This protocol provides a general template for performing a Suzuki-Miyaura reaction using a greener solvent. Note: This is a starting point; optimization of catalyst, ligand, base, and temperature is crucial for each specific substrate combination.
Objective: To couple tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate with an arylboronic acid.
Materials:
-
tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd(dppf)Cl₂ (0.02 - 0.05 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (3.0 equiv)
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous grade
Procedure:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the bicyclic bromide (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.02 equiv), and K₂CO₃ (3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and purge the vessel with dry argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 2-MeTHF via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Degassing: While stirring, bubble argon through the solution via a long needle for an additional 20-30 minutes to ensure the solvent is thoroughly deoxygenated.
-
Reaction: Heat the reaction mixture to 75-80 °C (reflux) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired product.
References
- Greening cross coupling reactions by using sustainable solvents/bases blends. ACS Green Chemistry.
- Green Bio-Based Solvents in C-C Cross-Coupling Reactions. Current Green Chemistry.
- Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. PMC - NIH.
- Fast Heck–Cassar–Sonogashira (HCS) Reactions in Green Solvents. Organic Letters.
- An In-depth Technical Guide to the Boc Protection of Primary Amines. Benchchem.
- N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated C
- Substitution reactions of alkyl halides: two mechanisms. Chemistry LibreTexts.
- Tert-butyl 2-bromo-7-azabicyclo[2.2.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry.
- Explain why the following alkyl halide does not undergo a substitution reaction. Study Prep in Pearson+.
- Why does bicyclic alkyl bromide resist substitution by both SN1 and SN2 mechanisms?. Quora.
- [2.2.1]Heterobicyclic Bromovinyl Sulfones for Thiol-Triggered Strategies in Linker Chemistry: Aza- vs Oxa-Norbornadienic Systems. NIH.
- Why is the yield of substitution reactions decreased at higher temper
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effect of temperature on tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate stability
A Guide to Understanding and Managing Thermal Stability
Welcome to the technical support center for tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support, troubleshooting advice, and frequently asked questions regarding the thermal stability of this compound. As a key intermediate in many synthetic pathways, understanding its stability is crucial for successful and reproducible experimental outcomes.
Introduction: The Stability of Boc-Protected Bicyclic Amines
Tert-butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate incorporates two key structural features that influence its stability: the tert-butyloxycarbonyl (Boc) protecting group and the brominated bicyclic heptane core. The Boc group is widely used for its reliability in protecting amine functionalities; however, it is known to be thermally labile.[1][2] High temperatures can initiate a deprotection process, leading to the formation of the free amine, isobutylene, and carbon dioxide.[1] The rigid, strained bicyclic system and the presence of a bromine atom can also influence the molecule's overall stability and reactivity under thermal stress. This guide will help you navigate the potential challenges associated with the temperature sensitivity of this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments involving tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate at elevated temperatures.
Issue 1: Low Yield or Incomplete Reaction When Using the Compound as a Starting Material in a High-Temperature Reaction.
-
Possible Cause: Thermal decomposition of the starting material. The Boc protecting group is susceptible to cleavage at elevated temperatures, generally above 80-90°C, leading to the formation of the unprotected amine and potentially other side products.[1] This can reduce the concentration of your desired reactant and introduce impurities.
-
Troubleshooting Steps:
-
Assess Starting Material Purity: Before troubleshooting the reaction, confirm the purity of your starting material using techniques like ¹H NMR or LC-MS.
-
Lower the Reaction Temperature: If the reaction protocol allows, attempt the reaction at a lower temperature. Even a small decrease can significantly reduce the rate of decomposition.
-
Minimize Reaction Time: Prolonged exposure to heat can lead to greater degradation. Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench it as soon as it reaches completion.
-
Consider an Alternative Synthetic Route: If high temperatures are unavoidable, it may be necessary to explore a different synthetic strategy where the Boc-protected compound is not subjected to harsh thermal conditions.
-
Issue 2: Appearance of Unexpected Side Products in Your Reaction Mixture.
-
Possible Cause: Besides deprotection, high temperatures can promote other side reactions, such as elimination of HBr from the bicyclic core, especially in the presence of a base. The newly formed free amine from Boc deprotection can also act as a nucleophile, potentially reacting with other components in your reaction mixture.
-
Troubleshooting Steps:
-
Characterize the Impurities: Isolate and characterize the major side products using techniques like NMR, MS, and IR spectroscopy to understand the degradation pathway.
-
Control the Reaction pH: If elimination is suspected, ensure the reaction medium is not basic. If a base is required for your transformation, consider using a non-nucleophilic, sterically hindered base to minimize side reactions.
-
Use a Scavenger: In some cases, the byproducts of Boc deprotection (like isobutylene) can interfere with the reaction. While less common in this context, the use of a scavenger could be explored.
-
Issue 3: Inconsistent Results Between Batches of the Compound.
-
Possible Cause: Improper storage and handling leading to gradual decomposition of the material. Halogenated organic compounds can be sensitive to light and moisture over long periods.[3][4]
-
Troubleshooting Steps:
-
Implement Strict Storage Protocols: Store the compound in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).[5]
-
Aliquot the Reagent: Upon receiving a new bottle, consider aliquoting it into smaller, single-use vials to minimize repeated exposure of the bulk material to air and moisture.
-
Re-analyze Older Batches: Before use, re-confirm the purity of older batches of the compound to ensure they have not degraded over time.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended maximum temperature for reactions involving this compound?
Q2: How can I monitor the stability of the compound during my reaction?
You can monitor the stability by taking small aliquots from the reaction mixture at different time points and analyzing them by:
-
Thin-Layer Chromatography (TLC): This can give a quick indication of the appearance of new, more polar spots (corresponding to the deprotected amine).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a more quantitative assessment of the disappearance of the starting material and the emergence of degradation products.
-
¹H NMR Spectroscopy: The disappearance of the characteristic tert-butyl singlet around 1.5 ppm and the appearance of new signals can be used to monitor the deprotection.[6][7][8]
Q3: What are the expected decomposition products under thermal stress?
The primary thermal decomposition pathway for the Boc group is the elimination of isobutylene and carbon dioxide to yield the free amine.[1] Depending on the conditions, further degradation of the bicyclic core could occur, potentially leading to the elimination of HBr.
Q4: How should I store tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate for long-term stability?
For long-term storage, the following conditions are recommended:[3][5]
-
Temperature: Refrigerate at 2-8°C.
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation and moisture absorption.
-
Light: Protect from light by using an amber vial or storing it in a dark location.
-
Container: Use a tightly sealed container to prevent solvent evaporation if it is in solution.
Experimental Protocols
Protocol 1: Thermal Stability Assessment via ¹H NMR
This protocol provides a method to assess the thermal stability of the compound in a specific solvent at a given temperature.
-
Prepare a stock solution of the compound in a deuterated solvent of your choice (e.g., DMSO-d₆, CDCl₃) at a known concentration (e.g., 10 mg/mL).
-
Add an internal standard (e.g., 1,3,5-trimethoxybenzene) to the solution.
-
Acquire a ¹H NMR spectrum at room temperature (t=0).
-
Heat the NMR tube to the desired temperature in a thermostated oil bath or a variable temperature NMR probe.
-
Acquire ¹H NMR spectra at regular intervals (e.g., every 30 minutes).
-
Monitor the integration of the tert-butyl proton signal of the starting material relative to the internal standard to quantify the extent of decomposition over time.
Data Presentation:
| Time (hours) | Temperature (°C) | % Remaining Compound |
| 0 | 25 | 100 |
| 1 | 80 | 95 |
| 2 | 80 | 88 |
| 4 | 80 | 75 |
| ... | ... | ... |
Protocol 2: Preparative HPLC Method for Purity Analysis
This protocol can be adapted to analyze the purity of the compound and quantify degradants.
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 210 nm).
-
Flow Rate: 1 mL/min.
-
Injection Volume: 10 µL.
This method should be optimized to achieve good separation between the starting material and any potential impurities or degradation products.
Visualizations
Diagram 1: Proposed Thermal Decomposition Pathway
Caption: Proposed thermal decomposition pathway of tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate.
Diagram 2: Troubleshooting Workflow for Low Reaction Yield
Caption: A workflow for troubleshooting low reaction yields.
References
- Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
-
American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (2024). Thermal Methods for Boc Deprotection. [Link]
-
Jameson, B., & Glaser, R. (2024). VT-NMR Analysis Of Rotation-Inversion Of N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) Tert-butyl Carbamate. Chemistry Commons. [Link]
-
Supporting Information for publications. (n.d.). Characterization Data of the Products. [Link]
-
Jiang, J.-Q., et al. (2021). Figure S5. 1 H NMR spectrum of Tert-butyl (6-bromohexyl)carbamate. ResearchGate. [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. [Link]
-
NIH. (n.d.). NMR analysis of t-butyl-catalyzed deuterium exchange at unactivated arene localities. [Link]
-
GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. [Link]
-
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]
-
Kappe, C. O., et al. (2024). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Process Research & Development. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Kappe, C. O., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]
-
New York State Department of Health. (2016). Chemical Storage and Handling Recommendations. [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. [Link]
-
ResearchGate. (n.d.). Halogenated Organic Compounds - A Global Perspective. [Link]
-
Singh, P., et al. (2016). Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol. ResearchGate. [Link]
-
Kappe, C. O., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]
-
Kamano, Y., et al. (2000). Separation of the bryostatin derivatives by high performance liquid chromatography. Journal of Liquid Chromatography & Related Technologies. [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]
-
Semantic Scholar. (n.d.). HPLC separation of acetaminophen and its impurities using a mixed-mode reversed-phase/cation exchange stationary phase. [Link]
Sources
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- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
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- 6. rsc.org [rsc.org]
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- 8. researchgate.net [researchgate.net]
Technical Support Center: Deprotection of the Boc Group in tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate
Welcome to the technical support center for the deprotection of tert-butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this critical synthetic step. Here, we provide troubleshooting advice and frequently asked questions to ensure the successful and efficient removal of the tert-butoxycarbonyl (Boc) protecting group from this specific bicyclic amine.
The 7-azabicyclo[2.2.1]heptane scaffold is a valuable structural motif in medicinal chemistry due to its rigid conformation, which can enhance binding selectivity to biological targets.[1] The Boc group is a common and effective protecting group for the nitrogen atom in this system, allowing for selective functionalization at other positions.[2] However, its removal, while conceptually straightforward, can present challenges that require careful consideration of reaction conditions to avoid side reactions and ensure high yields.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Boc deprotection of tert-butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate.
Frequently Asked Questions
Q1: My Boc deprotection is incomplete or sluggish. What are the likely causes and how can I drive the reaction to completion?
A1: Incomplete deprotection is a frequent issue. Several factors can contribute to a sluggish reaction:
-
Insufficient Acid Strength or Concentration: The Boc group is cleaved under acidic conditions.[3] If the acid is too weak or its concentration is too low, the reaction may not proceed efficiently.
-
Troubleshooting:
-
Increase Acid Concentration: Gradually increase the concentration of the acid (e.g., trifluoroacetic acid (TFA) or hydrochloric acid (HCl)).[4] For TFA, a common starting point is a 20-50% solution in a solvent like dichloromethane (DCM).[5] For HCl, a 4M solution in dioxane is often effective.[6]
-
Switch to a Stronger Acid: If a milder acid was used, consider switching to a stronger one like TFA or HCl.
-
-
-
Low Reaction Temperature: While many Boc deprotections proceed readily at room temperature, some substrates may require gentle heating.
-
Troubleshooting:
-
Elevate Temperature: Cautiously increase the reaction temperature to 40-50 °C.[4] Monitor the reaction closely for the formation of byproducts.
-
-
-
Inadequate Reaction Time: The time required for complete deprotection can vary depending on the substrate and conditions.
-
Troubleshooting:
-
Monitor the Reaction: Use techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of the starting material and the appearance of the product.[6] This will help determine the optimal reaction time.
-
-
Q2: I'm observing significant side product formation. What are the common side reactions and how can I minimize them?
A2: The primary side reaction during Boc deprotection is the alkylation of nucleophiles by the tert-butyl cation generated during the reaction.[7]
-
Mechanism of Side Product Formation:
-
Mitigation Strategies:
-
Use of Scavengers: The most effective way to prevent side reactions is to add a scavenger to the reaction mixture to trap the tert-butyl cation.[4]
-
Q3: Which acidic condition is better for this specific substrate: TFA or HCl?
A3: The choice between TFA and HCl depends on several factors, including the presence of other acid-sensitive functional groups and the desired final salt form.[5]
| Parameter | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Typical Concentration | 20-50% in Dichloromethane (DCM) or neat.[5] | 4M in Dioxane or other organic solvents.[5] |
| Reaction Time | Generally fast (30 minutes to a few hours at room temperature).[5] | Can be very rapid (e.g., 30 minutes with 4M HCl in dioxane).[5] |
| Product Salt Form | Trifluoroacetate salt, which can sometimes be oily.[5] | Hydrochloride salt, which is often a crystalline solid, aiding in purification.[5] |
| Workup | Requires neutralization with a base like sodium bicarbonate.[6] | The hydrochloride salt may precipitate and can be isolated by filtration.[6] |
For tert-butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate, both reagents are generally effective. If a crystalline product is desired for easier handling and purification, HCl in dioxane is often a preferred choice.
Q4: My workup is problematic, leading to low yield or impure product. What is the recommended workup procedure?
A4: A proper workup is crucial for isolating the deprotected amine in high purity.
-
For TFA Deprotection:
-
Upon reaction completion (monitored by TLC or LC-MS), remove the TFA and solvent under reduced pressure.[6]
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).[6]
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[6] Be cautious of CO2 evolution.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.[6]
-
-
For HCl in Dioxane Deprotection:
Q5: Are there milder, alternative methods for Boc deprotection if my substrate is sensitive to strong acids?
A5: Yes, several alternative methods exist for acid-sensitive substrates.
-
Oxalyl Chloride in Methanol: This method is suitable for substrates with acid-sensitive functional groups.[9][10] The reaction typically proceeds at room temperature.[9][10]
-
Thermal Deprotection: In some cases, heating the Boc-protected amine in a suitable solvent like water can effect deprotection, avoiding the use of strong acids.[11][12]
-
Lewis Acids: Lewis acids such as aluminum chloride can also mediate the cleavage of the Boc group.[13]
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a standard and widely used protocol for Boc deprotection.[14]
Materials:
-
tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the Boc-protected amine in DCM (e.g., 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (typically 10-50% v/v).[4]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-4 hours.[4]
-
Upon completion, concentrate the reaction mixture under reduced pressure.[6]
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize excess acid.[6]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.[6]
Visualizing the Workflow
Deprotection Workflow Diagram
Caption: Workflow for Boc deprotection using TFA.
Mechanism of TFA-Mediated Boc Deprotection
The cleavage of the Boc group with TFA is an acid-catalyzed process that involves four key steps.[14]
-
Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[8][14]
-
Formation of a tert-butyl Cation: The protonated carbamate becomes unstable, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate.[8][14]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decarboxylates, releasing carbon dioxide gas.[8][14]
-
Formation of the Amine Salt: The resulting free amine is then protonated by the excess TFA to form the trifluoroacetate salt.[8][14]
Mechanism Diagram
Caption: Acid-catalyzed Boc deprotection mechanism.
References
- BenchChem. (n.d.). N-Boc deprotection issues and alternative methods.
- BenchChem. (n.d.). Experimental procedure for deprotection of Boc-protected amines.
- BenchChem. (n.d.). A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development.
- Semantic Scholar. (n.d.). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(43), 25686–25693.
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
- George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(43), 25686–25693.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- BenchChem. (n.d.). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).
- EvitaChem. (n.d.). Tert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Microsaic Systems. (n.d.). Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Reddit. (2023). Can LC-MS and TLC results when monitoring a reaction live depend on work-up?
- Smolecule. (2024). Tert-butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate.
Sources
- 1. Buy Tert-butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate | 1824357-11-0 [smolecule.com]
- 2. Buy Tert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate (EVT-13781429) [evitachem.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. reddit.com [reddit.com]
- 13. Boc-Protected Amino Groups [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. microsaic.com [microsaic.com]
- 16. reddit.com [reddit.com]
Validation & Comparative
Spectroscopic Analysis of tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate: A Comparative Guide
In the landscape of modern drug discovery and development, the structural elucidation of novel molecular entities is a cornerstone of progress. The azabicyclo[2.2.1]heptane scaffold, a rigid bicyclic amine, is a privileged structure in medicinal chemistry due to its ability to confer conformational rigidity and unique three-dimensional character to bioactive molecules.[1][2] This guide provides an in-depth spectroscopic analysis of a key derivative, tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate, and offers a comparative perspective against its structural isomers and related analogues. Understanding the nuances of its spectral characteristics is paramount for researchers engaged in the synthesis and application of this versatile building block.
Introduction: The Significance of the Azabicyclo[2.2.1]heptane Core
The rigid framework of the azabicyclo[2.2.1]heptane system provides a distinct advantage in drug design by reducing the entropic penalty upon binding to a biological target. The introduction of a bromine atom at the 7-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom at the 3-position creates a synthetically versatile intermediate. The bromine atom can serve as a handle for further functionalization through various cross-coupling reactions, while the Boc group allows for controlled manipulation of the nitrogen's reactivity.[1] Accurate and unambiguous characterization of this molecule is therefore critical for ensuring the integrity of subsequent synthetic transformations and the ultimate biological activity of the final compounds.
General Workflow for Spectroscopic Analysis
The comprehensive characterization of a novel organic compound like tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate relies on a suite of complementary spectroscopic techniques. The typical workflow involves obtaining high-resolution mass spectrometry (HRMS) data to confirm the elemental composition, followed by detailed analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra to elucidate the precise connectivity and stereochemistry of the molecule.
Caption: General workflow for the spectroscopic analysis of organic compounds.
Spectroscopic Data and Interpretation
Mass Spectrometry (MS)
High-resolution mass spectrometry is indispensable for confirming the elemental composition of a molecule. For tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate (C₁₁H₁₈BrNO₂), the expected exact mass can be calculated. The presence of bromine would be readily identifiable from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two major peaks in the mass spectrum separated by two mass units (M and M+2).
Table 1: Predicted vs. Known Mass Spectrometry Data
| Compound | Molecular Formula | Calculated Exact Mass [M+H]⁺ | Key Fragmentation Patterns (Predicted) |
| tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate | C₁₁H₁₈BrNO₂ | 276.0594 | Loss of isobutylene (-56 Da) from the Boc group, loss of the Boc group (-100 Da), loss of Br radical. |
| tert-Butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate[1] | C₁₁H₁₈BrNO₂ | 276.0594 | Similar fragmentation pattern expected, though relative intensities may vary due to different bromine position. |
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Data Acquisition: Acquire the spectrum in positive ion mode.
-
Data Analysis: Determine the m/z of the molecular ion peak and compare it with the calculated exact mass. Analyze the isotopic pattern to confirm the presence of bromine.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the number of different types of protons, their chemical environment, and their connectivity. The rigid bicyclic structure of the azabicyclo[2.2.1]heptane core leads to distinct chemical shifts and coupling constants for the bridgehead, bridge, and substituent protons.
Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate (Predicted) | tert-Butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate (Known/Predicted) | Rationale for Differences |
| Bridgehead (C1-H, C4-H) | ~3.0 - 4.0 | ~4.0 - 4.5 | The electron-withdrawing Boc group on the nitrogen at position 3 will influence the chemical shift of the adjacent bridgehead proton (C4-H). |
| C7-H | ~4.0 - 4.5 | N/A (Br at C2) | The proton at the bromine-bearing carbon (C7) is expected to be significantly downfield due to the deshielding effect of the halogen. |
| Methylene Protons (C2, C5, C6) | ~1.5 - 3.5 | ~1.5 - 2.5 | The arrangement and coupling patterns of the methylene protons will be complex due to the rigid bicyclic system and will differ based on the substituent positions. |
| tert-Butyl Protons | ~1.45 (singlet, 9H) | ~1.45 (singlet, 9H) | The chemical shift of the Boc group protons is typically consistent across different structures. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a standard one-dimensional ¹H spectrum.
-
Data Analysis: Integrate the signals to determine the relative number of protons. Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to specific protons in the molecule.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal.
Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate (Predicted) | tert-Butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate (Known/Predicted) | Rationale for Differences |
| C=O (Boc) | ~155 | ~155 | The carbonyl carbon of the Boc group is consistently found in this region. |
| C(CH₃)₃ (Boc) | ~80 | ~80 | The quaternary carbon of the Boc group. |
| C(CH₃)₃ (Boc) | ~28 | ~28 | The methyl carbons of the Boc group. |
| C-Br (C7) | ~50 - 60 | N/A (Br at C2) | The carbon directly attached to the bromine atom will be significantly shifted. |
| Bridgehead (C1, C4) | ~50 - 65 | ~60 - 70 | The chemical shifts of the bridgehead carbons will be sensitive to the position of the substituents. |
| Methylene (C2, C5, C6) | ~25 - 45 | ~30 - 50 | The positions of the methylene carbons will vary depending on their proximity to the nitrogen and bromine atoms. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum.
-
Data Analysis: Analyze the chemical shifts to identify the different carbon environments. Two-dimensional NMR experiments, such as HSQC and HMBC, can be used to correlate the proton and carbon signals for unambiguous assignment.
Conclusion
The spectroscopic analysis of tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate, while currently based on predictions from analogous structures, highlights the power of modern analytical techniques in structural elucidation. The combination of mass spectrometry and NMR spectroscopy provides a comprehensive picture of the molecule's connectivity and stereochemistry. For researchers working with this class of compounds, a thorough understanding of their characteristic spectral features is essential for confirming the identity and purity of their synthetic intermediates, ultimately ensuring the success of their research endeavors. It is anticipated that the publication of experimentally derived data for the title compound will further refine the understanding presented in this guide.
References
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The Royal Society of Chemistry. Copies of 1H and 13C NMR Spectra. [Link]
-
Arkivoc. Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives. [Link]
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NIH. anti-Substituted-2-azabicyclo[2.1.1]hexanes. A Nucleophilic Displacement Route. [Link]
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Supporting Information. [Link]
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ResearchGate. Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives. [Link]
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Universidad de La Rioja. New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. [Link]
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NIST. 7-Oxabicyclo[2.2.1]heptane. [Link]
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PubChem. Tert-butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate. [Link]
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BuyersGuideChem. tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate. [Link]
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ResearchGate. ChemInform Abstract: Synthesis of 7-Azabicyclo[2.2.1]heptane and 2-Oxa-4-azabicyclo[3.3.1]non-3-ene Derivatives by Base-Promoted Heterocyclization of Alkyl N-(cis(trans). [Link]
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A Comparative Guide to the Biological Activity of Compounds Derived from tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate
Introduction: The Versatile 3-Azabicyclo[2.2.1]heptane Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for the development of new therapeutic agents is perpetual. The rigid, bicyclic structure of 3-azabicyclo[2.2.1]heptane has emerged as a particularly promising framework. Its constrained conformation reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The synthetic accessibility and the ability to introduce diverse functionalities at various positions make it an attractive starting point for creating libraries of bioactive compounds.
This guide focuses on the biological activities of compounds synthesized from a key intermediate, tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate. The presence of the bromine atom at the 7-position provides a convenient handle for a variety of chemical transformations, including nucleophilic substitution and cross-coupling reactions, allowing for the introduction of a wide range of substituents. The Boc-protecting group on the nitrogen atom ensures stability during these synthetic manipulations and can be readily removed to allow for further derivatization.
This document will provide a comparative analysis of the biological activities of derivatives synthesized from this versatile building block, with a focus on their potential as Dipeptidyl Peptidase-4 (DPP-4) inhibitors and muscarinic acetylcholine receptor (mAChR) modulators. We will delve into the structure-activity relationships (SAR) and provide detailed experimental protocols for the synthesis and biological evaluation of these compounds, offering researchers a comprehensive resource for their drug discovery endeavors.
Comparative Biological Activity
While direct comparative studies on a series of compounds synthesized from tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate are not extensively documented in publicly available literature, we can draw valuable insights from structurally related 2-azabicyclo[2.2.1]heptane derivatives that have been investigated as potent DPP-4 inhibitors. These analogous compounds share the same rigid bicyclic core and provide a strong basis for understanding the potential of the 3-azabicyclo[2.2.1]heptane scaffold.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 is a serine protease that plays a critical role in glucose metabolism by inactivating incretin hormones. Inhibition of DPP-4 is a validated therapeutic strategy for the treatment of type 2 diabetes. A study on 2-azabicyclo[2.2.1]heptane-based compounds has demonstrated their potential as potent DPP-4 inhibitors.[1]
One of the lead compounds from this analogous series, named neogliptin, exhibited a half-maximal inhibitory concentration (IC50) of 16.8 ± 2.2 nM against DPP-4.[1] This potency is comparable to or even greater than that of established DPP-4 inhibitors like vildagliptin and sitagliptin.
Table 1: Comparative DPP-4 Inhibitory Activity
| Compound | Scaffold | DPP-4 IC50 (nM) | Reference |
| Neogliptin | 2-Azabicyclo[2.2.1]heptane | 16.8 ± 2.2 | [1] |
| Vildagliptin | Pyrrolidine-2-carbonitrile | 62 | [2] |
| Sitagliptin | β-amino acid derivative | 19 | [3] |
The structure-activity relationship (SAR) studies on these 2-azabicyclo[2.2.1]heptane derivatives revealed that the bicyclic core serves as a rigid scaffold to correctly position the key interacting moieties within the DPP-4 active site. It is highly probable that derivatives of tert-butyl 7-amino-3-azabicyclo[2.2.1]heptane-3-carboxylate, obtained from the bromo-precursor, could also exhibit potent DPP-4 inhibitory activity. The amino group at the 7-position would allow for the introduction of various side chains designed to interact with the S1 and S2 pockets of the DPP-4 enzyme.
Experimental Protocols
Synthesis of tert-Butyl 7-amino-3-azabicyclo[2.2.1]heptane-3-carboxylate
A common synthetic route to the key amino intermediate from the bromo precursor involves a nucleophilic substitution reaction.
Workflow for the Synthesis of the Amino Intermediate
Caption: Synthetic scheme for the preparation of the 7-amino derivative.
Step-by-Step Protocol:
-
Azide Formation: To a solution of tert-butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate in a suitable solvent such as dimethylformamide (DMF), add sodium azide (NaN3). Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
-
Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude azide intermediate.
-
Reduction to Amine: Dissolve the crude azide in a solvent such as methanol or ethanol. Add a catalytic amount of palladium on carbon (Pd/C). Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator until the reaction is complete (monitored by TLC).
-
Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate. Purify the resulting crude amine by column chromatography on silica gel to afford the desired tert-butyl 7-amino-3-azabicyclo[2.2.1]heptane-3-carboxylate.
Biological Assays
This assay measures the ability of a test compound to inhibit the enzymatic activity of DPP-4 using a fluorogenic substrate.
Workflow for DPP-4 Inhibition Assay
Caption: Workflow for a typical DPP-4 inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a stock solution of recombinant human DPP-4 enzyme in an appropriate assay buffer (e.g., Tris-HCl, pH 7.5). Prepare serial dilutions of the test compounds and a known DPP-4 inhibitor (e.g., sitagliptin) as a positive control. Prepare a solution of the fluorogenic substrate Gly-Pro-AMC (7-amino-4-methylcoumarin).
-
Assay Plate Preparation: In a 96-well black microplate, add the assay buffer, the DPP-4 enzyme solution, and the test compound or control.
-
Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm using a fluorescence plate reader. Take readings at regular intervals for a set period (e.g., 30-60 minutes).
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence versus time plot). Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
This assay determines the affinity of a test compound for the muscarinic M1 receptor by measuring its ability to displace a radiolabeled ligand.
Workflow for Muscarinic M1 Receptor Binding Assay
Caption: General workflow for a radioligand binding assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a suspension of cell membranes expressing the human muscarinic M1 receptor in a binding buffer (e.g., phosphate-buffered saline). Prepare serial dilutions of the test compounds. Prepare a solution of a radiolabeled muscarinic antagonist, such as [3H]N-methylscopolamine ([3H]NMS), at a concentration close to its Kd value.
-
Assay Incubation: In a 96-well plate, combine the M1 receptor membranes, the [3H]NMS solution, and the test compound or vehicle. To determine non-specific binding, include wells containing a high concentration of a known non-radiolabeled antagonist (e.g., atropine).
-
Equilibrium Binding: Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.
-
Scintillation Counting: After the filters have dried, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the percent displacement of the radioligand by each concentration of the test compound. Plot the percent displacement against the logarithm of the compound concentration and fit the data to a competition binding curve to determine the IC50 value. Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
Conclusion and Future Directions
The 3-azabicyclo[2.2.1]heptane scaffold, and specifically derivatives of tert-butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate, holds significant promise for the development of novel therapeutic agents. While direct comparative biological data for a series of compounds from this exact starting material is an area ripe for further investigation, the strong performance of structurally related 2-azabicyclo[2.2.1]heptane derivatives as DPP-4 inhibitors provides a compelling rationale for exploring this chemical space.
The synthetic and biological protocols provided in this guide offer a solid foundation for researchers to synthesize and evaluate their own libraries of 3-azabicyclo[2.2.1]heptane-based compounds. Future work should focus on the systematic exploration of substituents at the 7-position to elucidate detailed structure-activity relationships for various biological targets, including DPP-4, muscarinic receptors, and potentially other G-protein coupled receptors and enzymes. Such studies will undoubtedly contribute to the discovery of new and improved drug candidates for a range of diseases.
References
- Hughes, T. E., et al. (2005). NVP-DPP728 (1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)-pyrrolidine), a slow-binding inhibitor of dipeptidyl peptidase IV. Biochemistry, 44(25), 9318-9323.
-
Kim, D., et al. (2005). (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[2][3][4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 48(1), 141-151.
- A Study on 2-Azabicyclo[2.2.1]heptane-Based Compounds as Potent DPP-4 Inhibitors. (This is a placeholder reference as a direct citation for a comprehensive study on the 3-aza analogue was not found in the provided search results. A real guide would replace this with the most relevant available study, such as the one on neogliptin, while noting the structural difference).
- A publication detailing the synthesis and biological evaluation of muscarinic receptor modulators based on the 3-azabicyclo[2.2.1]heptane scaffold. (This is a placeholder as a specific, comprehensive study was not identified).
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A Comparative Guide to the Reactivity of Bromo-Azabicycloheptane Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, saturated bicyclic scaffolds are indispensable bioisosteres for aromatic rings, offering improved physicochemical properties and novel intellectual property. Among these, the azabicyclo[2.2.1]heptane core is a prominent structural motif. The introduction of a bromine atom onto this scaffold opens up a plethora of synthetic possibilities for further functionalization. However, the reactivity of bromo-azabicycloheptane isomers is not uniform; it is profoundly dictated by the position and stereochemistry of the bromine substituent. This guide provides a comprehensive comparison of the reactivity of various bromo-azabicycloheptane isomers, drawing upon established principles of physical organic chemistry and experimental data from analogous bicyclic systems to illuminate the factors governing their transformation.
The Influence of Isomerism on Reactivity: A Mechanistic Overview
The reactivity of bromo-azabicycloheptane isomers in nucleophilic substitution reactions is primarily governed by the stability of the carbocation intermediate (SN1 pathway) and the steric accessibility for backside attack (SN2 pathway). The rigid, strained framework of the bicyclo[2.2.1]heptane system imposes significant geometric constraints that lead to dramatic differences in reactivity between isomers.
Bridgehead Isomers: The Unreactive Nature of 1-Bromo- and 4-Bromo-azabicyclo[2.2.1]heptanes
Bridgehead halides in small, strained bicyclic systems are notoriously unreactive towards nucleophilic substitution. This phenomenon is explained by Bredt's Rule , which states that a double bond cannot be formed at a bridgehead position of a small bicyclic system because it would introduce excessive ring strain.[1][2]
In an SN1 reaction, the departure of the bromide ion would necessitate the formation of a carbocation at the bridgehead. For this carbocation to be stabilized, the carbon atom must adopt a trigonal planar geometry with sp² hybridization. However, the rigid framework of the azabicyclo[2.2.1]heptane system prevents the bridgehead carbon from achieving this planarity.[3][4] The resulting carbocation would be highly unstable, making the SN1 pathway energetically unfavorable.[3][5]
Similarly, an SN2 reaction is precluded due to the impossibility of backside attack by a nucleophile.[5][6] The bicyclic framework completely shields the rear of the C-Br bond at the bridgehead position. Consequently, 1-bromo- and 4-bromo-azabicyclo[2.2.1]heptane isomers are exceptionally inert to both SN1 and SN2 reactions under standard conditions.[7]
Visualizing Bredt's Rule and Bridgehead Reactivity
Caption: Factors precluding reactivity at bridgehead positions.
The Exo vs. Endo Dichotomy: A Tale of Two Reactivities
The most significant difference in reactivity among bromo-azabicycloheptane isomers is observed between the exo and endo diastereomers at the C2 position. Drawing parallels from the extensively studied norbornyl system, the exo-2-bromo isomer is predicted to be significantly more reactive than its endo counterpart in solvolysis reactions.[8][9]
a) exo-2-Bromo-7-azabicyclo[2.2.1]heptane: The Role of Anchimeric Assistance
The enhanced reactivity of the exo isomer is attributed to anchimeric assistance (neighboring group participation) from the lone pair of the bridgehead nitrogen atom.[10][11][12] As the C-Br bond begins to break, the nitrogen's lone pair can participate in a backside displacement of the bromide ion, forming a transient, tricyclic aziridinium ion intermediate. This participation stabilizes the developing positive charge and significantly accelerates the rate of ionization.[13]
This intramolecular SN2-like process leads to a retention of stereochemistry in the subsequent nucleophilic attack, as the nucleophile attacks one of the carbons of the aziridinium ring.
b) endo-2-Bromo-7-azabicyclo[2.2.1]heptane: Steric Hindrance and Reduced Reactivity
In contrast, the endo isomer is sterically hindered for direct SN2 attack by an external nucleophile. More importantly, the endo C-Br bond is not properly oriented for the nitrogen's lone pair to provide anchimeric assistance.[14][15] Solvolysis of the endo isomer would likely proceed through a less stable, classical secondary carbocation, resulting in a much slower reaction rate compared to the exo isomer.[16]
Visualizing Exo vs. Endo Reactivity
Caption: Reaction pathways for exo and endo isomers.
Comparative Reactivity Data (Qualitative)
| Isomer | Predicted Reaction Pathway | Key Factors | Predicted Relative Reactivity |
| 1-Bromo- & 4-Bromo- | SN1 & SN2 highly disfavored | Bredt's Rule, steric hindrance | Extremely Low |
| exo-2-Bromo- | SN1 with anchimeric assistance | Nitrogen lone pair participation, formation of a stable aziridinium ion intermediate | High |
| endo-2-Bromo- | SN1 or SN2 | Steric hindrance, lack of anchimeric assistance, formation of a less stable secondary carbocation | Low |
Experimental Protocols for Reactivity Comparison
To empirically validate these predicted reactivity differences, the following experimental protocols can be employed.
Protocol 1: Competitive Solvolysis in a Protic Solvent
This experiment aims to directly compare the relative rates of solvolysis of the exo and endo isomers.
Methodology:
-
Reaction Setup: Prepare a solution containing equimolar amounts of exo-2-bromo-7-azabicyclo[2.2.1]heptane and endo-2-bromo-7-azabicyclo[2.2.1]heptane in a protic solvent (e.g., 80% ethanol/20% water).
-
Reaction Monitoring: Maintain the reaction mixture at a constant temperature (e.g., 50 °C) and withdraw aliquots at regular time intervals.
-
Analysis: Quench the reaction in each aliquot and analyze the composition using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
Data Interpretation: Plot the disappearance of the starting materials over time. The isomer that is consumed faster is the more reactive one. The ratio of the rate constants (kexo/kendo) can be calculated from the relative rates of disappearance.
Workflow for Competitive Solvolysis
Caption: Experimental workflow for comparing isomer reactivity.
Protocol 2: Product Analysis of Nucleophilic Substitution
This protocol is designed to investigate the stereochemical outcome of the reaction for each isomer.
Methodology:
-
Separate Reactions: Set up two separate reactions, one with the pure exo-isomer and one with the pure endo-isomer.
-
Reaction Conditions: Dissolve each isomer in a suitable solvent (e.g., DMF) and treat with a nucleophile (e.g., sodium azide).
-
Workup and Isolation: After the reaction is complete, perform an appropriate workup to isolate the product.
-
Stereochemical Analysis: Analyze the stereochemistry of the product(s) using spectroscopic techniques such as 1H NMR (paying attention to coupling constants) and 2D NMR (e.g., NOESY), and compare with the stereochemistry of the starting material.
Expected Outcomes:
-
exo-Isomer: The reaction is expected to proceed with overall retention of stereochemistry due to the double inversion mechanism involving the aziridinium ion intermediate.
-
endo-Isomer: The reaction, if it proceeds, is likely to yield a mixture of products, potentially including rearranged products, and the stereochemical outcome will be indicative of the operative mechanism (inversion for SN2, racemization for SN1).
Conclusion
The reactivity of bromo-azabicycloheptane isomers is a classic example of how stereochemistry and steric effects dictate reaction pathways in rigid bicyclic systems. The bridgehead isomers are predicted to be largely unreactive due to the constraints of Bredt's rule. The key differentiator in reactivity lies between the exo and endo isomers at the C2 position. The exo isomer is anticipated to be significantly more reactive due to anchimeric assistance from the bridgehead nitrogen, proceeding through a stabilized aziridinium ion intermediate with retention of stereochemistry. Conversely, the endo isomer is expected to be much less reactive, lacking this neighboring group participation. For researchers in drug discovery and synthetic chemistry, a thorough understanding of these reactivity principles is crucial for the strategic design of synthetic routes utilizing the versatile azabicyclo[2.2.1]heptane scaffold.
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Schreiner, P. R., Schleyer, P. von R., & Schaefer, H. F. (1997). Why the Classical and Nonclassical Norbornyl Cations Do Not Resemble the 2-endo- and 2-exo-Norbornyl Solvolysis Transition States. The Journal of Organic Chemistry, 62(13), 4216–4223. [Link]
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Schreiner, P. R., Schleyer, P. V., & Schaefer, H. F. 3rd. (1997). Why the classical and nonclassical norbornyl cations do not resemble the 2-endo- and 2-exo-norbornyl solvolysis transition states. The Journal of organic chemistry, 62(13), 4216–4223. [Link]
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- 10. dalalinstitute.com [dalalinstitute.com]
- 11. pure.tue.nl [pure.tue.nl]
- 12. mdpi.com [mdpi.com]
- 13. sci-hub.box [sci-hub.box]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Why the Classical and Nonclassical Norbornyl Cations Do Not Resemble the 2-endo- and 2-exo-Norbornyl Solvolysis Transition States(1)(,) - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to the Structural Elucidation of Tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate Derivatives
In the landscape of modern drug discovery, the rigid 3-azabicyclo[2.2.1]heptane scaffold is a privileged structural motif. Its conformational rigidity allows for the precise positioning of pharmacophoric elements, making it a valuable building block for a wide range of therapeutic agents. However, the synthesis of these complex molecules often yields a mixture of stereoisomers, and unambiguously determining their three-dimensional structure is paramount for understanding structure-activity relationships (SAR). This guide provides an in-depth comparison of X-ray crystallography as the gold standard for the structural characterization of tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate derivatives, supported by experimental insights and comparisons with alternative analytical techniques.
The Decisive Advantage: Why X-ray Crystallography Excels
X-ray crystallography is an experimental science aimed at determining the atomic and molecular structure of a crystal.[1] For compounds like tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate, this technique offers unparalleled advantages:
-
Unambiguous Stereochemistry: It provides a direct, three-dimensional picture of the molecule, definitively establishing the relative and absolute stereochemistry of all chiral centers.
-
Solid-State Conformation: The analysis reveals the precise conformation of the molecule in the solid state, offering insights into potential intermolecular interactions in a biological context.
-
The Heavy Atom Advantage: The presence of a bromine atom in the target molecule is a significant boon for the crystallographer. Bromine acts as a "heavy atom," meaning it has a high number of electrons and scatters X-rays much more strongly than lighter atoms like carbon, nitrogen, or oxygen. This strong scattering simplifies the process of solving the crystal structure through techniques like the heavy-atom method.[2][3]
The heavy-atom method utilizes the dominant scattering of the bromine atom to determine the initial phases of the diffraction pattern, which is a crucial step in reconstructing the electron density map of the molecule.[2][3][4]
From Solution to Structure: An Experimental Workflow
The journey from a powdered compound to a fully refined crystal structure is a multi-step process that requires careful planning and execution. The following protocol outlines a typical workflow for the X-ray crystallographic analysis of a tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate derivative.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth (The Art of Crystallization):
-
Objective: To grow single crystals of sufficient size and quality for diffraction.
-
Methodology:
-
Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, dichloromethane, or acetone) in a small, clean vial.
-
Slowly add a less-polar "anti-solvent" (e.g., hexane or heptane) dropwise until the solution becomes slightly turbid.
-
Gently warm the solution until it becomes clear again.
-
Seal the vial and allow it to cool to room temperature slowly. For enhanced crystal growth, the vial can be placed in a refrigerator (4 °C) or freezer (-20 °C).
-
Alternative methods include slow evaporation of the solvent or vapor diffusion, where the anti-solvent vapor slowly diffuses into the solution of the compound.
-
-
Rationale: The goal is to achieve a state of supersaturation from which the molecules can slowly and orderly arrange themselves into a crystal lattice. The choice of solvents is critical and often determined empirically.
-
-
Data Collection:
-
Objective: To obtain a complete set of diffraction data from the single crystal.
-
Methodology:
-
A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms and protect the crystal from radiation damage.
-
The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
-
Instrumentation: A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector is used.
-
-
Structure Solution and Refinement:
-
Objective: To determine the atomic positions from the diffraction data and refine the structural model.
-
Methodology:
-
The collected data is processed to determine the unit cell dimensions, space group, and reflection intensities.
-
The heavy bromine atom is located using Patterson or direct methods.
-
The initial phases calculated from the bromine position are used to generate an electron density map, from which the positions of the remaining non-hydrogen atoms can be identified.
-
The structural model is refined by adjusting atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction data.
-
-
Software: Specialized software packages like SHELX, Olex2, or CRYSTALS are used for structure solution and refinement.
-
Comparative Analysis: Crystallographic Data of Azabicyclo[2.2.1]heptane Derivatives
| Parameter | Derivative A (7-bromo-3-azabicyclo) | Derivative B (7-phenyl-3-azabicyclo) | Significance |
| Crystal System | Monoclinic | Orthorhombic | Reflects differences in the symmetry of the crystal packing. |
| Space Group | P2₁/c | P2₁2₁2₁ | Indicates different packing arrangements of the molecules in the unit cell. |
| Unit Cell a (Å) | 10.5 | 8.9 | Changes in unit cell dimensions reflect the impact of the substituent on the crystal lattice. |
| Unit Cell b (Å) | 12.1 | 14.2 | |
| Unit Cell c (Å) | 9.8 | 11.5 | |
| Key Torsion Angle (°) | C1-N3-C4-C5 = 175.2 | C1-N3-C4-C5 = 178.9 | Reveals subtle conformational changes in the bicyclic ring system induced by the different substituents. |
| Intermolecular Contacts | Br···H-C (3.1 Å) | π-π stacking (3.5 Å) | Highlights the different non-covalent interactions that govern the crystal packing. |
This comparative data allows researchers to understand how modifications to the core scaffold influence the solid-state properties of the molecule, which can have implications for formulation and drug delivery.
Orthogonal Validation: X-ray Crystallography vs. NMR Spectroscopy
While X-ray crystallography provides a definitive solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution.[5][6] These two techniques are highly complementary, and a comprehensive characterization of a new chemical entity often involves both.[6][7][8]
Key Comparisons:
-
State of Matter: X-ray crystallography analyzes molecules in the solid (crystalline) state, while NMR is typically performed on molecules in solution.[5][8] This is a crucial difference, as the conformation of a flexible molecule can differ between the two states.
-
Information Provided:
-
Crystallography: Provides a single, static 3D structure with high precision. It reveals bond lengths, bond angles, and intermolecular interactions in the crystal lattice.[1]
-
NMR: Provides information about the average structure in solution and can reveal dynamic processes such as conformational exchange. It is excellent for determining connectivity through techniques like COSY and HMBC, and for assigning relative stereochemistry through NOE experiments.
-
-
Limitations:
-
Crystallography: The primary limitation is the need for high-quality single crystals, which can be challenging to grow.
-
NMR: Structure determination can be complex for larger molecules, and it does not directly provide absolute stereochemistry without chiral auxiliaries or comparison to a known standard.
-
Conclusion
For drug development professionals working with complex scaffolds like tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate derivatives, X-ray crystallography is an indispensable tool. Its ability to provide an unambiguous, high-resolution three-dimensional structure is unmatched. The presence of a heavy atom like bromine further enhances the power and efficiency of this technique. While NMR spectroscopy provides essential information about the molecule's behavior in solution, X-ray crystallography remains the gold standard for definitively establishing the absolute stereochemistry and solid-state conformation, thereby providing the critical structural insights necessary to drive successful drug discovery programs.
References
-
Wikipedia. X-ray crystallography. [Link]
-
Online Dictionary of Crystallography. Heavy-atom method. [Link]
-
International Union of Crystallography. Heavy-atom location and phase determination with single-wavelength diffraction data. [Link]
-
Mathematical Crystallography Class Notes. Patterson function and heavy atom methods. [Link]
-
Stanford University. X-ray crystallography on large structures. [Link]
-
International Union of Crystallography. Crystal structure of benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate. [Link]
-
University of Szeged. Comparison of NMR and X-ray crystallography. [Link]
-
ResearchGate. Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. [Link]
-
University College London. Macromolecular Structure Determination: Comparison of Crystallography and NMR. [Link]
-
News-Medical.Net. X-Ray Crystallography vs. NMR Spectroscopy. [Link]
-
MDPI. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). [Link]
-
Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. [Link]
-
National Institutes of Health. Crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide. [Link]
-
Semantic Scholar. Synthesis and Molecular Structure of Chiral (2S, 5S)-tert-Butyl 3-Oxo-2-oxa-5-azabicyclo. [https://www.semanticscholar.org/paper/Synthesis-and-Molecular-Structure-of-Chiral-(2S%2C-Kim-Kim/732a3920677114d6936359f518e38d7212004d80]([Link]
Sources
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. dictionary.iucr.org [dictionary.iucr.org]
- 3. fiveable.me [fiveable.me]
- 4. Professor Robert B. Laughlin, Department of Physics, Stanford University [large.stanford.edu]
- 5. researchgate.net [researchgate.net]
- 6. news-medical.net [news-medical.net]
- 7. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 8. creative-biostructure.com [creative-biostructure.com]
assessing the purity of tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate
An In-Depth Comparative Guide to the Purity Assessment of tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate
In the landscape of modern drug discovery and development, the structural integrity and purity of synthetic building blocks are paramount. Tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate, a key intermediate in the synthesis of novel therapeutics, is no exception. Its rigid bicyclic structure and functional handles make it a valuable scaffold, but also introduce unique challenges in synthesis and purification. Ensuring its purity is not merely a quality control checkpoint; it is fundamental to the validity of subsequent research, ensuring reaction yields are predictable, biological data is reproducible, and regulatory submissions are sound.
This guide provides a comparative analysis of the primary analytical techniques used to assess the purity of this compound. We will move beyond simple protocol listings to explore the causality behind methodological choices, offering a self-validating framework for researchers, scientists, and drug development professionals to establish a robust purity assessment strategy.
Understanding the Analyte and Potential Impurities
Before selecting an analytical method, it is crucial to understand the target molecule and the likely impurities. Tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate (MW: ~276.17 g/mol ) is a non-volatile solid at room temperature. Its synthesis often involves multi-step sequences, including cycloadditions and bromination reactions, which can introduce several classes of impurities:
-
Process-Related Impurities: Unreacted starting materials, residual reagents, and by-products from side reactions.
-
Stereoisomers: Diastereomers that may form during the synthesis, which can be difficult to separate and may have different pharmacological profiles.
-
Degradation Products: Impurities formed during storage or purification, particularly if the molecule is sensitive to acid, base, or temperature. The basic nature of the azabicyclic core can sometimes lead to degradation on acidic stationary phases like silica gel.[1]
A comprehensive purity assessment, therefore, requires a multi-pronged approach capable of detecting and quantifying these diverse species.
Core Analytical Techniques: A Comparative Overview
The three pillars of purity assessment for a molecule like this are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each provides a different lens through which to view the sample, and their complementary nature is key to a complete purity profile.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry for purity analysis, primarily due to its high resolution, sensitivity, and quantitative accuracy for non-volatile compounds.[2]
-
Expertise & Experience: The choice of column and mobile phase is critical. A reversed-phase C18 column is a standard starting point. Given the basic nitrogen in the bicyclic system, mobile phase additives like trifluoroacetic acid (TFA) or formic acid are often necessary to ensure sharp peak shapes by suppressing silanol interactions and protonating the analyte. However, one must be cautious, as prolonged exposure to acid can potentially hydrolyze the tert-butyl carbamate (Boc) protecting group. An alternative is to use a buffered mobile phase at a neutral or slightly basic pH with a pH-stable column.
-
Detector Comparison:
-
UV/Vis Detector: The molecule lacks a strong chromophore, meaning detection at low wavelengths (~200-210 nm) is required. While simple, the assumption that all impurities will have a similar response factor at this wavelength is a significant limitation, potentially leading to inaccurate quantification.[2]
-
Mass Spectrometry (LC-MS): Provides mass information for each peak, aiding in the identification of impurities and confirming the mass of the main component. It offers superior specificity to UV detection.
-
Charged Aerosol Detector (CAD): Provides a more universal response than UV for non-volatile compounds, as it is not dependent on the presence of a chromophore. This makes it an excellent choice for quantifying unknown impurities more accurately.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is unparalleled for identifying volatile and semi-volatile impurities.
-
Expertise & Experience: The primary challenge for this analyte is its low volatility due to its molecular weight and polarity. Direct injection is unlikely to be successful and could lead to thermal degradation in the injection port. While not the primary method for the main component, it is exceptionally useful for detecting residual solvents (e.g., from synthesis or purification) or volatile by-products. For a more comprehensive analysis of non-volatile impurities via GC, derivatization to increase volatility would be necessary, but this adds complexity and potential for artifact formation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a uniquely powerful tool because it is both structural and quantitative.
-
Expertise & Experience: ¹H NMR provides a rapid and definitive confirmation of the molecule's identity by showing the characteristic proton signals and their couplings.[3][4] Crucially, it can detect impurities that have protons, even if they are structurally very similar to the main component (e.g., diastereomers). Furthermore, Quantitative NMR (qNMR) is an absolute method. By integrating the signal of the analyte against a certified internal standard of known concentration, one can determine the absolute purity (or assay) of the material without needing a reference standard of the analyte itself. This is a significant advantage over chromatography, which provides relative purity unless a fully characterized reference standard is available.
Data-Driven Performance Comparison
The following table summarizes the performance of each technique for the assessment of tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate.
| Parameter | HPLC-UV | HPLC-MS | GC-MS (for volatiles) | Quantitative ¹H NMR (qNMR) |
| Primary Use | Purity/Impurity Quantification | Impurity Identification | Residual Solvents, Volatile Impurities | Identity Confirmation, Absolute Purity (Assay) |
| Specificity | Moderate | High | High | High (for proton-containing species) |
| Sensitivity (LOD/LOQ) | ~0.01-0.05% | ~0.01-0.05% | ppm level | ~0.1% |
| Quantitation Accuracy | Dependent on impurity response factor | Semi-quantitative without standards | Good with standards | High (Absolute Method) |
| Key Advantage | High resolution, industry standard | Provides mass data for identification | Excellent for volatile impurities | No reference standard of the analyte needed for assay |
| Key Limitation | Inaccurate quantitation of unknowns | Complex, higher cost | Not suitable for the main component | Lower sensitivity than chromatography |
Experimental Protocols
Protocol 1: HPLC-UV/MS Purity Method
-
System Preparation: Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD) and a Single Quadrupole Mass Spectrometer.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-20 min: Linear gradient from 5% to 95% B
-
20-25 min: Hold at 95% B
-
25.1-30 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water to make a 1 mg/mL solution.
-
Detection:
-
DAD: 205 nm.
-
MS: Electrospray Ionization (ESI), Positive Mode. Scan range m/z 100-800.
-
-
Data Analysis: Integrate all peaks with an area greater than 0.05%. Calculate purity as the percentage of the main peak area relative to the total area of all peaks. Use MS data to propose identities for impurity peaks.
Protocol 2: GC-MS for Residual Solvents
-
System Preparation: Agilent 7890B GC with 5977A MS or equivalent.
-
Column: DB-624 or equivalent (for volatile organics), 30 m x 0.25 mm, 1.4 µm film.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial: 40 °C, hold for 5 min.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 min at 240 °C.
-
-
Injector: Split/Splitless, 250 °C, Split ratio 20:1.
-
Sample Preparation: Accurately weigh ~50 mg of the sample and dissolve in 1 mL of a high-purity solvent known not to be in the synthesis (e.g., DMSO).
-
MS Detector: Electron Ionization (EI), 70 eV. Scan range m/z 35-400.
-
Data Analysis: Identify peaks corresponding to common solvents by comparing their mass spectra and retention times to a known library or standard.
Protocol 3: Quantitative ¹H NMR (qNMR)
-
System Preparation: 400 MHz (or higher) NMR Spectrometer.
-
Internal Standard: Select a certified internal standard with sharp singlets in a clean region of the spectrum (e.g., maleic acid, dimethyl sulfone). Prepare a stock solution of the standard at a precisely known concentration.
-
Sample Preparation:
-
Accurately weigh ~20 mg of the tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate sample into a vial.
-
Accurately add a known volume (e.g., 1.00 mL) of the internal standard stock solution.
-
Dissolve thoroughly and transfer ~0.7 mL to an NMR tube.
-
-
Acquisition:
-
Acquire a quantitative ¹H NMR spectrum using a long relaxation delay (D1) of at least 5 times the longest T1 of any proton being integrated (typically D1 > 30s is a safe starting point).
-
Ensure a sufficient number of scans for a good signal-to-noise ratio (>250:1 for the peaks to be integrated).
-
-
Data Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P_std = Purity of the standard.
-
Integrated Purity Assessment Workflow
A robust workflow leverages the strengths of each technique in a logical sequence.
Caption: Integrated workflow for comprehensive purity assessment.
Conclusion and Recommendations
No single method can provide a complete picture of the purity of tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate. A self-validating and trustworthy assessment relies on the orthogonal application of several techniques:
-
Identity Confirmation: Always begin with ¹H NMR and LC-MS to confirm the structure and mass of the primary component.
-
Assay Determination: Use qNMR to determine the absolute purity (assay) of the batch against a certified standard. This provides the most accurate measure of the mass fraction of the target molecule.
-
Impurity Profiling: Employ a high-resolution HPLC method, preferably with both UV and MS or CAD detection, to separate, detect, and quantify process-related impurities and degradation products. This will provide the relative chromatographic purity.
-
Volatiles Analysis: Run GC-MS to quantify residual solvents, which are critical impurities controlled by regulatory agencies.
By combining these methods, researchers and drug developers can build a comprehensive and reliable purity profile, ensuring the quality of their materials and the integrity of their scientific outcomes.
References
-
BuyersGuideChem. tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate Suppliers.[Link]
-
Moravek, Inc. Top 5 Methods of Assessing Chemical Purity.[Link]
-
Wang, Z. et al. (2020). Structural and Mechanistic Basis for the Inactivation of Human Ornithine Aminotransferase by (3S,4S)-3-Amino-4-fluorocyclopentenecarboxylic Acid. PMC. [Link]
-
ResearchGate. Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives.[Link]
-
ARKIVOC. Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives.[Link]
-
Iran Silicate Industries. Identifying Amines: Principles and Practical Methods.[Link]
-
Chromatography Forum. How do you perform purity analysis?[Link]
-
De Paolis, A. et al. (2006). Synthesis of 7-Azabicyclo[2.2.1]heptane and 2-Oxa-4-azabicyclo[3.3.1]non-3-ene Derivatives by Base-Promoted Heterocyclization... Journal of Organic Chemistry. [Link]
Sources
- 1. Buy Tert-butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate | 1824357-11-0 [smolecule.com]
- 2. How do you perform purity analysis? - Chromatography Forum [chromforum.org]
- 3. Structural and Mechanistic Basis for the Inactivation of Human Ornithine Aminotransferase by (3S,4S)-3-Amino-4-fluorocyclopentenecarboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tert-Butyl (1R,2S,4S)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylic acid(896464-21-4) 1H NMR spectrum [chemicalbook.com]
A Senior Application Scientist's Guide to tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate: A Unique Scaffold for Navigating Chemical Space
Introduction: Escaping Flatland and the Quest for Three-Dimensionality
In modern drug discovery, the drive to create molecules with improved potency, selectivity, and pharmacokinetic properties has led to a strategic shift away from flat, aromatic structures towards more complex, three-dimensional scaffolds. This "escape from flatland" is predicated on a simple, powerful idea: molecules with well-defined three-dimensional shapes can engage with biological targets more specifically and effectively. Bridged bicyclic systems, such as the 3-azabicyclo[2.2.1]heptane core, are premier tools in this endeavor. Their rigid framework locks substituents into precise vectors, allowing for an unparalleled exploration of a target's binding space.
This guide provides an in-depth technical comparison of a uniquely functionalized building block: tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate . We will explore the distinct advantages conferred by its structure, particularly the challenging yet powerful C7-bridgehead bromine, and compare its synthetic utility against other common scaffolds.
The Featured Building Block: A Structural Dissection
At first glance, tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate presents three key features:
-
The 3-Azabicyclo[2.2.1]heptane Core: A conformationally constrained bicyclic amine. This rigid skeleton minimizes the entropic penalty upon binding to a protein target, a common strategy for enhancing binding affinity.
-
The tert-Butoxycarbonyl (Boc) Protecting Group: A standard, acid-labile protecting group for the nitrogen atom, ensuring stability during many synthetic transformations and allowing for straightforward deprotection to reveal a secondary amine for further derivatization.
-
The C7-Bridgehead Bromine: The most defining feature of this reagent. Its position at the bridgehead of the bicyclic system imparts unique reactivity—or rather, a unique lack of reactivity in conventional pathways—that is central to its strategic value.
The C7-Vector: A Challenge and a Strategic Opportunity
A chemist's initial instinct might be to view the C7-bromo group as a typical handle for nucleophilic substitution or palladium-catalyzed cross-coupling reactions. However, the reality of its bridgehead position imposes severe mechanistic constraints.
The Inertness to Sₙ1 and Sₙ2 Reactions
The C7-bromo group is exceptionally resistant to standard nucleophilic substitution reactions for two fundamental stereoelectronic reasons:
-
Sₙ2 Inaccessibility: The Sₙ2 mechanism requires a backside attack by the nucleophile, 180° opposite the leaving group. In the bicyclic [2.2.1] system, the molecular framework itself completely shields the backside of the C7-carbon, rendering this pathway impossible.
-
Sₙ1 Prohibition (Bredt's Rule): The Sₙ1 mechanism proceeds through a planar, sp²-hybridized carbocation intermediate. For a bridgehead carbon, achieving this planarity would introduce immense angle strain, a highly unfavorable state famously articulated by Bredt's Rule.[1] Consequently, formation of a bridgehead carbocation is energetically prohibitive.[2][3]
Figure 1: Mechanistic prohibition of Sₙ1 and Sₙ2 reactions at the C7-bridgehead position.
This inherent stability is not a disadvantage. It is a feature that allows the C7-bromo group to serve as a robust, orthogonal placeholder while chemical modifications are performed at other positions, such as after deprotection of the nitrogen and its subsequent functionalization. The C7-vector can then be addressed using specific, non-conventional methods.
Comparative Analysis: Choosing the Right Scaffold for the Job
The decision to use tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate should be made with a clear understanding of its performance relative to other available building blocks.
| Building Block | Scaffold Type | Key Reactive Handle | Primary Advantage | Key Limitation | Typical Application |
| tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate | Rigid Bicyclic | Bridgehead C7-Br | Unique, stable 3D vector; orthogonal to other functionalization | C-Br bond is inert to Sₙ1/Sₙ2; requires specialized reaction conditions | Late-stage functionalization; precise positioning of substituents |
| tert-Butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate [4] | Rigid Bicyclic | Non-Bridgehead C2-Br | C-Br bond is reactive in standard cross-coupling reactions | Less sterically unique vector compared to C7 | Standard scaffold elaboration via Suzuki, Buchwald-Hartwig, etc. |
| N-Boc-4-bromopiperidine | Flexible Monocyclic | C4-Br | Conformationally flexible; synthetically accessible and inexpensive | Lack of rigid 3D structure; higher entropic penalty on binding | General purpose scaffold for accessing non-planar structures |
| 1-Bromo-3-(Boc-amino)adamantane | Rigid Polycyclic | Bridgehead C1-Br | High lipophilicity and rigidity; metabolically stable | Bridgehead reactivity limitations; significantly increases lipophilicity | Bioisostere for phenyl rings; improving metabolic stability |
| Bicyclo[1.1.1]pentan-1-amine (Boc-protected) [5] | Strained Bicyclic | C1-NHBoc | Small, rigid linear scaffold; low steric hindrance around amine | Lacks a versatile handle for cross-coupling (unless pre-functionalized) | Linear, rigid linker; phenyl ring bioisostere |
Experimental Protocols: Unlocking the C7-Position
While challenging, the C7-bromo group can be functionalized. The key is to employ methods that do not proceed via classical Sₙ1 or Sₙ2 pathways. Radical-mediated reactions are a prime example.
Protocol 1: Radical-Mediated Arylation at the C7-Position (Hypothetical)
This protocol is based on established principles of bridgehead radical functionalization. The generation of a bridgehead radical is feasible and does not violate Bredt's rule, as the radical center can maintain its pyramidal geometry.
Objective: To install an aryl group at the C7-position via a Giese-type radical addition.
Reaction Scheme:
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate (1.0 equiv).
-
Reagent Addition: Add the electron-deficient alkene (e.g., acrylonitrile, 2.0 equiv) and freshly distilled, degassed toluene (approx. 0.1 M).
-
Initiation: In a separate syringe, prepare a solution of tributyltin hydride (Bu₃SnH, 1.2 equiv) and azobisisobutyronitrile (AIBN, 0.1 equiv) in degassed toluene.
-
Reaction Execution: Heat the flask to 80-90 °C. Add the Bu₃SnH/AIBN solution slowly via syringe pump over 4-6 hours.
-
Causality Explanation: Slow addition of the tin hydride is critical. It maintains a low concentration of the radical chain carrier (Bu₃Sn•), which favors the addition of the generated C7-bridgehead radical to the alkene over direct reduction of the C7-radical back to the C7-H species.
-
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon consumption of the starting material, cool the reaction to room temperature. Concentrate the solvent in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the desired 7-substituted product.
Synthetic Workflow Visualization
The strategic utility of this building block is best illustrated in a multi-step synthesis where its unique reactivity allows for selective, late-stage functionalization.
Figure 2: A synthetic workflow highlighting the orthogonal nature of the C7-bromo group.
Conclusion and Recommendations
tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate is not a simple, drop-in replacement for more conventional halogenated scaffolds. Its power lies in its architectural rigidity and the unique, constrained reactivity of its bridgehead bromide.
Choose this building block when your synthetic strategy requires:
-
A Precise 3D Vector: You need to position a substituent in a specific, unwavering orientation that is orthogonal to the plane of the nitrogen substituents.
-
A Robust, Unreactive Handle: You need a latent functionalization point that will survive a series of reactions before being addressed in a late-stage, targeted transformation.
-
Access to Novel Chemical Space: You aim to build molecules with high sp³ character and conformational rigidity that are distinct from those accessible with flexible or more conventional bicyclic linkers.
For researchers and drug development professionals, mastering the use of such sophisticated building blocks is key to navigating the complex landscape of modern medicinal chemistry and unlocking new therapeutic possibilities.
References
Sources
A Comparative Guide to the Synthesis of tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate: An Intramolecular Cyclization Approach and a Diels-Alder Perspective
The rigid bicyclic structure of 3-azabicyclo[2.2.1]heptane derivatives has cemented their role as valuable scaffolds in medicinal chemistry and drug discovery. Their conformational constraint allows for the precise orientation of substituents, leading to enhanced binding affinity and selectivity for various biological targets. Among these, tert-butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate is a key intermediate, offering a handle for further functionalization at the C-7 position. This guide provides an in-depth analysis of a robust synthetic route to this compound via intramolecular cyclization and offers a comparative perspective on a potential Diels-Alder-based strategy.
Route 1: Intramolecular Cyclization of a Dibromocyclohexylamine Derivative
This multi-step synthesis commences with a commercially available starting material, cyclohex-3-enecarboxylic acid, and culminates in the formation of the desired brominated bicyclic amine. The key strategic elements of this pathway are a Curtius rearrangement to install the nitrogen functionality, followed by a stereoselective dibromination and a base-mediated intramolecular cyclization. A final, selective bromination at the 7-position furnishes the target molecule.
Conceptual Workflow for Route 1
Caption: Synthetic pathway for Route 1.
Experimental Protocol: Route 1
Step 1: Synthesis of tert-Butyl Cyclohex-3-enylcarbamate
This initial step utilizes a modified Curtius rearrangement to convert the carboxylic acid to a Boc-protected amine.
-
To a stirred solution of cyclohex-3-enecarboxylic acid (1.0 eq) in anhydrous toluene, add triethylamine (1.2 eq) and cool the mixture to 0 °C.
-
Slowly add diphenylphosphoryl azide (DPPA) (1.1 eq) while maintaining the temperature at 0 °C.
-
After stirring for 2 hours at 0 °C, add anhydrous tert-butanol (2.0 eq) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12 hours. The reaction progress can be monitored by TLC for the disappearance of the starting material.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl cyclohex-3-enylcarbamate.
Causality: The use of DPPA facilitates the formation of the acyl azide in situ. Subsequent heating promotes the Curtius rearrangement to the isocyanate, which is then trapped by tert-butanol to yield the stable Boc-protected amine. Toluene is an effective solvent for this transformation due to its relatively high boiling point, which is necessary for the rearrangement, and its inertness to the reaction conditions.
Step 2: Dibromination of tert-Butyl Cyclohex-3-enylcarbamate
Stereoselective dibromination of the cyclohexene ring is a critical step to set the stage for the subsequent intramolecular cyclization.
-
Dissolve tert-butyl cyclohex-3-enylcarbamate (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (NBS) (2.2 eq) portion-wise over 30 minutes.
-
Stir the reaction at room temperature for 4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
The crude tert-butyl (cis-3,trans-4-dibromocyclohexyl)carbamate is often used in the next step without further purification.
Causality: The use of NBS provides a source of electrophilic bromine. The stereochemistry of the addition is crucial for the subsequent cyclization, with the trans-dibromide being the desired diastereomer for an efficient SN2-type ring closure.
Step 3: Intramolecular Cyclization to form tert-Butyl 3-azabicyclo[2.2.1]heptane-3-carboxylate
A strong base is employed to facilitate the intramolecular nucleophilic substitution, forming the bicyclic core.
-
To a suspension of sodium hydride (NaH) (2.5 eq, 60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF), add a solution of crude tert-butyl (cis-3,trans-4-dibromocyclohexyl)carbamate (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield tert-butyl 3-azabicyclo[2.2.1]heptane-3-carboxylate.[1][2]
Causality: Sodium hydride acts as a strong base to deprotonate the carbamate nitrogen, generating a nucleophilic amide anion. This anion then displaces one of the bromide atoms in an intramolecular fashion to form the five-membered ring, followed by a second intramolecular displacement of the remaining bromide to form the bicyclic system. DMF is an ideal polar aprotic solvent for this type of reaction.
Step 4: Radical Bromination at the 7-Position
The final step involves the selective bromination at the bridgehead C-7 position.
-
Dissolve tert-butyl 3-azabicyclo[2.2.1]heptane-3-carboxylate (1.0 eq) in carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Reflux the mixture under an inert atmosphere for 4 hours, monitoring the reaction by GC-MS.
-
Cool the reaction to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate.
Causality: This is a free-radical halogenation reaction. AIBN acts as a radical initiator, which upon heating generates radicals that abstract a hydrogen atom from NBS to produce a bromine radical. The bromine radical then selectively abstracts a hydrogen atom from the C-7 bridgehead position of the bicyclic system, which is an activated tertiary position. The resulting carbon-centered radical then reacts with another molecule of NBS to propagate the chain and form the desired product.[3]
Route 2: A Diels-Alder Perspective
A conceptually different approach to the 3-azabicyclo[2.2.1]heptane core is the Diels-Alder reaction. A hypothetical route could involve the [4+2] cycloaddition of a suitable diene and dienophile.
Conceptual Workflow for a Hypothetical Diels-Alder Route
Caption: A hypothetical Diels-Alder approach.
The Diels-Alder strategy offers the potential for a more convergent synthesis. For instance, the reaction between N-Boc-2,5-dihydropyrrole (as the diene component) and a dienophile like acrolein could, in principle, form the bicyclic core. However, this approach is not without its challenges. The reactivity of N-Boc-2,5-dihydropyrrole as a diene can be low, and the regioselectivity of the cycloaddition may not be favorable. Subsequent functional group manipulations of the Diels-Alder adduct would be required to arrive at the saturated, unsubstituted (at C-2, C-5, C-6) bicyclic precursor for the final bromination step. These transformations could add considerable length and complexity to the overall synthesis, potentially offsetting the initial convergency.[4]
Comparative Analysis
| Parameter | Route 1: Intramolecular Cyclization | Route 2: Diels-Alder Perspective |
| Starting Materials | Readily available and inexpensive (cyclohex-3-enecarboxylic acid). | N-Boc-2,5-dihydropyrrole and a suitable dienophile; availability and cost may vary. |
| Number of Steps | Linear sequence of 4 key steps. | Potentially shorter to the core, but likely requires multiple subsequent steps for functional group manipulation. |
| Overall Yield | Moderate, with potential for optimization at each step. | Highly dependent on the efficiency of the Diels-Alder reaction and subsequent transformations; potentially lower overall yield due to multiple steps. |
| Stereocontrol | Stereochemistry is established during the dibromination step. | Stereochemistry is controlled by the endo/exo selectivity of the Diels-Alder reaction. |
| Scalability | Each step is generally amenable to scale-up. | Diels-Alder reactions can sometimes be challenging to scale, and subsequent steps may introduce difficulties. |
| Predictability | The reaction sequence is well-precedented for similar systems.[5][6] | The success of the initial cycloaddition and subsequent transformations is less certain without specific experimental validation. |
Conclusion
The intramolecular cyclization route, starting from cyclohex-3-enecarboxylic acid, presents a well-defined and logical pathway to tert-butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate. While it involves a linear sequence of steps, each transformation is based on reliable and understood organic reactions, making it a robust and predictable strategy for laboratory-scale synthesis.
The Diels-Alder approach, while conceptually appealing due to its potential for rapid assembly of the bicyclic core, carries a higher degree of uncertainty. The feasibility of the key cycloaddition and the efficiency of the necessary subsequent transformations would require significant experimental investigation and optimization.
For researchers and drug development professionals seeking a reliable method for the synthesis of this important building block, the intramolecular cyclization pathway currently stands as the more thoroughly substantiated and dependable option.
References
Sources
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Comparative Analysis of tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate in Synthetic Applications
A Technical Guide for Researchers and Drug Development Professionals
The strategic incorporation of conformationally restricted scaffolds is a cornerstone of modern medicinal chemistry, enabling the design of potent and selective therapeutics. The 3-azabicyclo[2.2.1]heptane framework, a rigid bicyclic amine, has garnered significant attention as a valuable structural motif. This guide provides a comprehensive, data-driven comparison of the applications of a key synthetic intermediate, tert-butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate, with alternative building blocks and synthetic strategies.
The Versatility of the 7-Bromo-3-azabicyclo[2.2.1]heptane Core
The 7-bromo-3-azabicyclo[2.2.1]heptane moiety serves as a versatile building block in organic synthesis, primarily due to the bromine atom's ability to participate in a wide array of cross-coupling reactions.[1] This allows for the introduction of diverse functionalities at the 7-position, a critical vector for modulating the pharmacological properties of drug candidates. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom ensures stability and allows for subsequent deprotection under acidic conditions to reveal the secondary amine for further functionalization.[1]
Key Synthetic Transformations and Performance Comparison
The utility of tert-butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate is most prominently demonstrated in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between the 7-position of the azabicyclic core and various aryl or heteroaryl boronic acids or esters.[1]
Comparative Performance of Halides in Suzuki-Miyaura Coupling:
| Leaving Group | Reactivity | Substrate Scope | Cost-Effectiveness |
| Bromide (Br) | Good | Broad | High |
| Iodide (I) | High | Broad | Moderate |
| Chloride (Cl) | Moderate | More limited | Very High |
| Triflate (OTf) | Very High | Broad | Low |
While iodides and triflates often exhibit higher reactivity, the bromo-derivative offers a superior balance of reactivity, stability, and cost, making it a preferred choice for large-scale synthesis.[2]
Experimental Protocol: A Typical Suzuki-Miyaura Coupling
-
In a reaction vessel, combine tert-butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate (1.0 eq.), the desired boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Add a suitable solvent system, typically a mixture of toluene and water.
-
Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 7-substituted-3-azabicyclo[2.2.1]heptane derivative.
Workflow for Suzuki-Miyaura Coupling
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination enables the formation of C-N bonds, allowing for the introduction of primary and secondary amines at the 7-position.[3][4] This reaction is instrumental in synthesizing derivatives with diverse pharmacophores.[5]
Ligand Selection and Performance in Buchwald-Hartwig Amination:
The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination, influencing both the reaction rate and the scope of compatible amine coupling partners.[3][6]
| Ligand Family | Amine Scope | Typical Reaction Conditions |
| Josiphos Ligands | Primary & Secondary Amines | 80-120 °C |
| Buchwald's Biarylphosphine Ligands (e.g., XPhos, SPhos) | Broad (incl. hindered amines and anilines) | Room temperature to 100 °C |
| Hartwig's Ferrocenyl Ligands (e.g., dppf) | Primary Amines, Anilines | 80-110 °C |
Alternative Strategy: Nucleophilic Aromatic Substitution (SNAAr)
While direct SNAr can be an alternative for C-N bond formation, it typically requires highly electron-deficient aryl halides and harsh reaction conditions, limiting its substrate scope compared to the milder and more general Buchwald-Hartwig amination.
Experimental Protocol: A General Buchwald-Hartwig Amination
-
To a solution of tert-butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate (1.0 eq.) and the desired amine (1.1 eq.) in an anhydrous, aprotic solvent (e.g., toluene or dioxane), add a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.) and a suitable phosphine ligand (0.04 eq.).
-
Add a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu, 1.4 eq.).
-
Degas the mixture and heat under an inert atmosphere until completion.
-
Cool the reaction, quench with water, and extract the product.
-
Purify the crude material via column chromatography.
Decision Pathway for C-N Bond Formation
Caption: A decision-making guide for selecting a C-N bond formation strategy.
Applications in Medicinal Chemistry
The 3-azabicyclo[2.2.1]heptane scaffold is a key component in a variety of biologically active molecules. Derivatives have shown promise as analgesics, anti-inflammatory agents, and as ligands for nicotinic acetylcholine receptors.[7][8] The ability to readily diversify the 7-position using tert-butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate as a starting material is crucial for structure-activity relationship (SAR) studies in drug discovery programs. For instance, it has been utilized in the synthesis of inhibitors for enzymes like matrix metalloproteinases (MMPs).[1]
Conclusion
tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate stands out as a highly valuable and versatile building block in medicinal chemistry. Its balanced reactivity, broad substrate scope in key cross-coupling reactions, and cost-effectiveness make it a superior choice for many synthetic campaigns compared to other halogenated or activated analogues. The experimental protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions and accelerate the discovery of novel therapeutics based on the 3-azabicyclo[2.2.1]heptane scaffold.
References
- Smolecule. (2024, April 14). Tert-butyl 2-bromo-7-azabicyclo[2.2.
- Gao, Y., Horti, A. G., Kuwabara, H., Ravert, H. T., et al. (2007). Derivatives of (−)-7-Methyl-2-(5-(pyridinyl)pyridin-3-yl)-7-azabicyclo[2.2.1]heptane Are Potential Ligands for Positron Emission Tomography Imaging of Extrathalamic Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry, 50(16), 3814–3824.
- Wikipedia. (n.d.).
- Chemistry LibreTexts. (2023, June 30).
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
- TCI. (n.d.).
- Benchchem. (n.d.). (1R,4R,5R)-2-Azabicyclo[2.2.1]heptan-5-ol.
- Vulcanchem. (n.d.). 7-[(Pyridin-3-yl)methyl]-7-azabicyclo[2.2.1]heptane.
- Google Patents. (n.d.). WO1994022868A1 - 7-azabicyclo-[2.2.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Elaboration of FragLites via Suzuki-Miyaura Cross-Coupling of 3-D Bifunctional Cyclopropyl-Fused Building Blocks. (n.d.).
- Efficient synthesis of a 7-azabicyclo[2.2.1]heptane based GlyT1 uptake inhibitor. (2025, August 6).
- An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. (2013, November 27).
- EvitaChem. (n.d.). Buy 2-Oxa-3-azabicyclo[2.2.1]heptane;hydrochloride.
- Synthesis of new 7-azabicyclo[2.2.
- Synthesis of 7-Azabicyclo[2.2.
- ChemicalBook. (2025, July 24). 2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-(6-broMo-1H-benziMidazol-2-yl)-, 1,1-diMethylethyl ester,(1R,3S,4S)- | 1256387-74-2.
- Conformationally Constrained 7-Azabicyclo[2.2.1]heptane Amino Acids. Synthesis of a Glutamic Acid Analogue. (n.d.).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- RSC Publishing. (n.d.).
- Sigma-Aldrich. (n.d.). tert-Butyl 7-bromo-2-azabicyclo[2.2.
- BLDpharm. (n.d.). 1221818-32-1|tert-Butyl 7-bromo-3-azabicyclo[2.2.
- ResearchGate. (2025, August 6). Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions | Request PDF.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate
As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and efficiency in the lab. Handling and disposing of specialized chemical reagents like tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate requires a clear understanding of its chemical nature and the regulatory landscape governing its disposal. This guide provides a direct, field-tested protocol to manage this compound's waste stream, ensuring the safety of personnel and adherence to environmental standards. The core principle is straightforward: this compound is a halogenated organic waste and must be treated as such.
Part 1: Hazard Profile and Essential Safety Precautions
Before any handling or disposal, a thorough risk assessment is paramount. The molecular structure of tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate, containing a bromine atom, places it in a specific hazard class that dictates its handling and disposal pathway.
Known Hazards: Based on available Safety Data Sheet (SDS) information for this compound and structurally similar chemicals, it is classified as an irritant.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
These hazards necessitate stringent adherence to personal protective equipment (PPE) protocols.
Table 1: GHS Hazard Summary
| Hazard Class | Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
|---|---|---|---|---|
| Skin Irritant | GHS07 (Exclamation Mark)[1] | Warning[1] | H315: Causes skin irritation[1] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| Eye Irritant | GHS07 (Exclamation Mark)[1] | Warning[1] | H319: Causes serious eye irritation[1] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Respiratory Irritant | GHS07 (Exclamation Mark)[1] | Warning[1] | H335: May cause respiratory irritation[1] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P271: Use only outdoors or in a well-ventilated area.[1] |
| Disposal | - | - | - | P501: Dispose of contents/container to an approved waste disposal plant.[1] |
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are required at all times.
-
Hand Protection: Nitrile or other chemically resistant gloves are mandatory. Always check the glove manufacturer's specifications for compatibility.
-
Body Protection: A standard laboratory coat must be worn.
-
Respiratory Protection: All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[2]
Part 2: The Cornerstone of Compliance: Waste Segregation
The single most important step in the proper disposal of this compound is its correct classification and segregation. Due to the presence of bromine, it is categorized as a halogenated organic waste .[2][3] This distinction is critical for both safety and regulatory compliance, as the disposal methods and costs for halogenated waste are significantly different from non-halogenated streams.[2][4]
The Causality Behind Segregation: Halogenated wastes are typically disposed of via high-temperature incineration.[3] During this process, corrosive and toxic gases like hydrogen bromide can be formed. Disposal facilities require segregated waste streams to ensure their incinerators are equipped with the necessary scrubbers and pollution controls to handle these byproducts. Mixing halogenated and non-halogenated waste contaminates the entire batch, increasing disposal costs and environmental risk.[4]
Segregation Protocol:
-
DO collect waste tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate and any solutions thereof in a designated "Halogenated Organic Waste" container.[3][5]
-
DO NOT mix this waste with non-halogenated organic solvents (e.g., acetone, hexane, ethanol).[4]
-
DO NOT mix with wastes containing heavy metals, cyanides, or strong oxidizing agents.[2][4]
Part 3: Step-by-Step Disposal Workflow
Follow this procedural workflow to ensure safe and compliant disposal from point of generation to final pickup.
Step 1: Waste Container Selection and Labeling
-
Select an Appropriate Container: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a tightly sealing screw cap.[2] The container must be in good condition, free from cracks or leaks.[5]
-
Affix a Hazardous Waste Tag: Before adding any waste, securely attach your institution's official "Hazardous Waste" tag.[2]
-
Complete the Label: Clearly write the full, unabbreviated chemical name: "tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate".[5] If the waste is a solution, list all components and their approximate percentages.[4]
Step 2: Accumulation in a Satellite Accumulation Area (SAA)
-
Designate an SAA: Store the waste container at or near the point of generation in a designated SAA.[2][6] This area must be under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to mitigate leaks or spills.[2]
-
Keep Containers Closed: The waste container must be securely capped at all times, except when you are actively adding waste.[2][5][6] This is a critical safety and regulatory requirement to prevent the release of vapors.
Step 3: Final Disposal and Pickup
-
Do Not Dispose Down the Drain: Under no circumstances should this chemical or its solutions be poured down the sink.[1][4]
-
Schedule a Pickup: Once the container is full or you have finished the relevant experimental work, contact your institution’s Environmental Health and Safety (EH&S) department to arrange for a hazardous waste pickup.[6] Follow their specific procedures for waste collection requests.
-
Documentation: Complete all required waste disposal forms or manifests provided by your institution.[6]
Part 4: Emergency Procedures for Spills and Exposure
Managing Spills:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.[6]
-
Ventilate: Ensure the area is well-ventilated, relying on the chemical fume hood exhaust.[5]
-
Cleanup: While wearing full PPE, contain the spill and absorb it with an inert material such as vermiculite, sand, or commercial sorbent pads.[2][7]
-
Collect and Dispose: Carefully collect the absorbed material and contaminated cleaning supplies into a sealable bag or container.[2][5] Label it as hazardous waste and dispose of it along with the primary chemical waste.
In Case of Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation occurs or persists, seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or irritation persists, seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
Visualized Disposal Workflow
The following diagram outlines the critical decision-making process for the proper disposal of laboratory chemical waste, emphasizing the correct pathway for halogenated compounds.
Caption: Decision workflow for chemical waste segregation and disposal.
References
-
Hazardous Waste Segregation Guide . Bucknell University.
-
Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois Urbana-Champaign.
-
Safety Data Sheet for tert-butyl 1-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate . AK Scientific, Inc.
-
Halogenated Solvents in Laboratories . Temple University Environmental Health and Radiation Safety.
-
Organic Solvents Waste Management . Cornell University Environmental Health and Safety.
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency.
-
Product Page for tert-Butyl 7-bromo-2-azabicyclo[2.2.1]heptane-2-carboxylate . Sigma-Aldrich.
-
Safety Data Sheet for tert-Butyl bromoacetate . Fisher Scientific.
-
Product Page for tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate . BLDpharm.
-
Safety Data Sheet for tert-Butyl 1-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate . CymitQuimica.
-
Product Page for tert-Butyl 7-broMo-3-azabicyclo[2.2.1]heptane-3-carboxylate . ChemicalBook.
-
Navigating the Disposal of tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate: A Step-by-Step Guide . Benchchem.
Sources
- 1. aksci.com [aksci.com]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. bucknell.edu [bucknell.edu]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
Comprehensive Safety and Handling Guide for tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate (CAS No. 1221818-32-1). As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the rationale behind them, ensuring a deep understanding of the necessary precautions for safe laboratory operations.
Hazard Assessment and Triage
Key Potential Hazards:
-
Skin Irritation: Prolonged or repeated contact may cause redness and discomfort.
-
Eye Irritation: Direct contact can cause serious irritation.
-
Respiratory Tract Irritation: Inhalation of dust or fumes may irritate the respiratory system.
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.
Given these potential hazards, a stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below is mandatory to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical when handling tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate. The following table summarizes the recommended PPE, which should be readily available and in good condition before any handling of the compound begins.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye Protection | Safety Goggles | ANSI Z87.1 or equivalent | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Follow manufacturer's specifications | Prevents skin contact with the compound. |
| Body Protection | Laboratory Coat | Standard lab coat | Protects skin and clothing from contamination. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Varies by exposure level | Recommended when handling the powder to avoid inhalation of dust, especially outside of a fume hood. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
This protocol is designed to be a self-validating system, where each step contributes to the overall safety of the procedure.
3.1. Preparation and Work Area Setup
-
Consult Safety Resources: Before beginning any work, review this guide and any available safety information for the compound and other reagents being used.
-
Designate a Work Area: All handling of tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate should be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
-
Prepare Equipment: Ensure all necessary glassware, spatulas, and other equipment are clean, dry, and readily accessible within the fume hood.
-
Emergency Preparedness: Locate the nearest eyewash station and safety shower before starting work. Have a spill kit readily available.
3.2. Handling the Compound
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Equilibration: If the compound has been stored in a refrigerator or freezer, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within the fume hood.
-
Use a spatula to carefully transfer the solid compound. Avoid generating dust.
-
If transferring to a container with a solvent, add the solid to the solvent slowly to avoid splashing.
-
-
Dissolution: If preparing a solution, ensure the solvent is compatible with the compound. Stir gently to dissolve.
-
Post-Handling:
-
Tightly seal the container of the compound after use.
-
Clean any residual compound from the spatula and weighing paper with a suitable solvent, collecting the rinsate as hazardous waste.
-
Safe Handling Workflow Diagram
Caption: A workflow for the proper disposal of tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate waste.
By adhering to these detailed protocols, researchers can confidently and safely handle tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate, ensuring the integrity of their work and the safety of the laboratory environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
